molecular formula C8H6Cl3NO B1360986 2-chloro-N-(3,5-dichlorophenyl)acetamide CAS No. 33560-48-4

2-chloro-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B1360986
CAS No.: 33560-48-4
M. Wt: 238.5 g/mol
InChI Key: ZRTPLHDJASYNPE-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dichlorophenyl)acetamide (CAS 33560-48-4) is a halogenated acetamide derivative of significant interest in chemical and materials science research. With a molecular formula of C8H6Cl3NO and a molecular weight of 238.50 g/mol, this compound is characterized by its high chlorine content and planar molecular skeleton, which promotes the formation of intermolecular N—H⋯O and N—H⋯Cl hydrogen bonds in its solid state . These structural features make it a valuable subject for crystallographic studies and investigations into supramolecular chemistry and crystal engineering . The compound exhibits a melting point of 140-142°C and a calculated density of 1.511 g/cm³ . As a building block in organic synthesis, it serves as a key intermediate for the development of more complex molecules. Its structural analogs have been explored for various research applications, including studies in antimicrobial and antifungal agents, highlighting its potential in biological and medicinal chemistry research . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)acetamide
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InChI

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTPLHDJASYNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40187248
Record name Acetanilide, 2,3',5'-trichloro-
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Molecular Weight

238.5 g/mol
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CAS No.

33560-48-4
Record name 2-Chloro-N-(3,5-dichlorophenyl)acetamide
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Record name Acetanilide, 2,3',5'-trichloro-
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Record name Acetanilide, 2,3',5'-trichloro-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(3,5-dichlorophenyl)acetamide is a member of the N-aryl chloroacetamide class of compounds. These molecules are significant intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The strategic placement of chlorine atoms on the phenyl ring and the reactive chloroacetyl group imparts a unique combination of lipophilicity, chemical reactivity, and steric hindrance, making it a valuable synthon for medicinal and materials chemists.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers and drug development professionals, as they govern the compound's behavior in both chemical reactions and biological systems. This document will delve into the structural and electronic characteristics, physical and chemical properties, and spectroscopic signature of the title compound, providing both theoretical context and practical experimental guidance.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule's identity and three-dimensional arrangement is the first step in characterizing its physicochemical profile.

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • CAS Number: 35604-67-2

  • Molecular Formula: C₈H₆Cl₃NO

  • Molecular Weight: 238.49 g/mol

  • Synonyms: 3,5-Dichloro-N-(chloroacetyl)aniline

Structural Elucidation

The molecular structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction. The key structural features are a planar benzene ring substituted with two chlorine atoms at the meta positions (3 and 5), and an acetamide side chain. The molecular skeleton is essentially planar[1].

Table 1: Key Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a (Å)4.567(1)[1]
b (Å)24.350(4)[1]
c (Å)8.903(2)[1]
β (°)102.20(2)[1]
Volume (ų)967.7(3)[1]
Z (molecules per cell)4[1]

Data obtained at 299(2) K.

The planarity of the molecule is a significant feature, influencing its packing in the solid state and its potential for π-π stacking interactions. The crystal structure is stabilized by intermolecular N—H···O and N—H···Cl hydrogen bonds, which link the molecules into chains[1]. This hydrogen bonding network is a critical determinant of the compound's melting point and solubility characteristics.

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its handling, formulation, and interaction with other substances.

Physical State and Appearance

At ambient temperature, this compound is expected to be a crystalline solid. Analogous N-aryl chloroacetamides are typically white to off-white or light yellow crystalline powders[2][3].

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For this compound, the purity of the synthesized compound has been verified by its melting point, although the specific value is not detailed in the primary crystallographic literature[1][4]. However, based on closely related analogs, a distinct melting point is expected.

Table 2: Melting Points of Structurally Related Chloroacetamides

CompoundMelting Point (°C)
2-Chloro-N-phenylacetamide136-139
2-Chloro-N-(3-chlorophenyl)acetamide98.0 - 102.0
2-Chloro-N-(2,4-dichlorophenyl)acetamide146-148 (for N-(2,4-dichlorophenyl)acetamide)
2-Chloro-N-(4-hydroxyphenyl)acetamide140-142 (413-415 K)

The presence of three chlorine atoms and the ability to form strong hydrogen bonds suggest that this compound will have a relatively high melting point.

Boiling Point

Due to its relatively high molecular weight and crystalline nature, this compound is expected to have a high boiling point, likely with decomposition at atmospheric pressure. Experimental determination would require vacuum distillation.

Solubility

Solubility is a crucial parameter in drug development, affecting absorption, distribution, and formulation. The solubility of this compound is dictated by the balance between the polar amide group and the nonpolar dichlorophenyl and chloroacetyl moieties.

  • Aqueous Solubility: The presence of the large, hydrophobic dichlorophenyl ring is expected to result in low aqueous solubility. While the amide group can participate in hydrogen bonding with water, the overall character of the molecule is lipophilic.

  • Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), and sparingly soluble in nonpolar solvents like hexane. The synthesis of single crystals from an ethanolic solution confirms its solubility in ethanol[1].

Acidity and Basicity (pKa)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding.

  • Amide Proton (N-H): The amide proton is weakly acidic, with a pKa typically in the range of 17-18. It is not expected to deprotonate under physiological conditions.

  • Amide Carbonyl (C=O): The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, making the amide a very weak base. Protonation of the carbonyl oxygen occurs only under strongly acidic conditions.

Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its structure. The characterization of this compound has been confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy[1][4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected as follows:

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 3200N-H stretch (amide)Medium
1680 - 1640C=O stretch (amide I band)Strong
1560 - 1520N-H bend (amide II band)Medium
~1600, ~1475C=C stretch (aromatic ring)Medium
800 - 600C-Cl stretchStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH (H2, H6)7.5 - 7.8Doublet2H
Aromatic CH (H4)7.1 - 7.3Triplet1H
Amide NH8.0 - 9.0Broad Singlet1H
Methylene CH₂4.2 - 4.5Singlet2H

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Carbon(s)Chemical Shift (δ, ppm)
Carbonyl C=O164 - 168
Aromatic C-Cl (C3, C5)134 - 136
Aromatic C-N (C1)138 - 140
Aromatic CH (C2, C6)120 - 125
Aromatic CH (C4)118 - 122
Methylene CH₂42 - 45
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing three chlorine atoms. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks.

Expected Fragmentation Pathways:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

  • Loss of the chloroacetyl group: Fragmentation leading to the formation of the 3,5-dichloroaniline radical cation.

Experimental Methodologies

The accurate determination of physicochemical properties relies on standardized and well-validated experimental protocols.

Synthesis

This compound is synthesized via the chloroacetylation of 3,5-dichloroaniline.

Diagram 1: Synthesis of this compound

Synthesis reactant1 3,5-Dichloroaniline reagents Solvent (e.g., Acetic Acid) Base (e.g., Sodium Acetate) reactant1->reagents reactant2 Chloroacetyl Chloride reactant2->reagents product This compound reagents->product

Caption: Synthetic route for this compound.

Experimental Protocol:

  • Dissolve 3,5-dichloroaniline in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature.

  • The reaction mixture is then poured into cold water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure compound[1].

Melting Point Determination

The melting point should be determined using a calibrated melting point apparatus.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample prep2 Pack in capillary tube prep1->prep2 measure1 Place in apparatus prep2->measure1 measure2 Heat slowly measure1->measure2 measure3 Record temperature range measure2->measure3

Caption: Workflow for aqueous solubility determination.

Experimental Protocol (based on OECD Guideline 105):

  • Add an excess amount of the solid compound to a known volume of water in a flask.

  • Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Determine the concentration of the compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This compound is a well-characterized compound with a defined molecular structure and predictable physicochemical properties based on its functional groups. Its low aqueous solubility and potential for hydrogen bonding are key characteristics for consideration in its application as a synthetic intermediate. The experimental protocols outlined in this guide provide a framework for the consistent and reliable determination of its core physicochemical parameters. Further research to quantify its solubility in various solvents and to determine its pKa would provide a more complete profile for this versatile chemical entity.

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]

  • Gowda, B. T., Kožíšek, J., & Fuess, H. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o419. [Link]

  • Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11). [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-chloro-N-(3,5-dichlorophenyl)acetamide, a halogenated aromatic amide. While not as extensively documented as some commodity chemicals, this compound and its structural analogs are of interest to researchers in medicinal chemistry and materials science. Halogenated phenylacetamides serve as versatile synthons and are explored for a range of potential biological activities. This document will cover the synthesis, physicochemical properties, and potential applications of this specific isomer, grounding the discussion in established chemical principles and available data. The CAS number for this compound has been identified as 34875-19-1, though it is not widely indexed in all major chemical databases.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 34875-19-1Supplier Data
Molecular Formula C₈H₆Cl₃NO
Molecular Weight 238.49 g/mol
Appearance Crystalline solidGeneral observation for similar compounds
Solubility Likely soluble in organic solvents like ethanol, acetone, and DMSO. Poorly soluble in water.Inferred from related compounds

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3,5-dichloroaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme

Synthesis_of_2_chloro_N(3,5_dichlorophenyl)acetamide Aniline 3,5-Dichloroaniline Reaction Aniline->Reaction Chloroacetyl Chloroacetyl chloride Chloroacetyl->Reaction Product This compound HCl HCl Reaction->Product Reaction->HCl

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a generalized procedure based on the established synthesis of N-aryl-2-chloroacetamides[1].

Materials:

  • 3,5-dichloroaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • Base (e.g., triethylamine or pyridine, optional, to scavenge HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dichloroaniline in an appropriate anhydrous solvent. If a base is to be used, it can be added at this stage. Place the flask in an ice bath and begin stirring.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride, either neat or dissolved in a small amount of the reaction solvent, to the stirred solution of the aniline derivative using a dropping funnel. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any water-soluble byproducts and unreacted starting materials. If a base was used, an acidic wash (e.g., dilute HCl) may be necessary to remove the excess base. The organic layer is then separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed from the organic layer using a rotary evaporator to yield the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure crystalline product.

Structural Information

The molecular structure of this compound has been determined by X-ray crystallography. The molecule is essentially planar. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, forming chains of molecules.

Potential Applications and Biological Activity

While specific applications for this compound are not extensively reported in the literature, the broader class of chloroacetamide derivatives has been investigated for a variety of biological activities. These compounds are known to be reactive alkylating agents due to the presence of the α-chloro group.

Derivatives of chloroacetamide have been explored for their potential as:

  • Antimicrobial agents: They have shown activity against a range of bacteria and fungi.[2]

  • Anticancer agents: Some studies have synthesized and evaluated chloroacetamide derivatives for their cytotoxic effects on cancer cell lines.

  • Herbicides: The chloroacetamide class of compounds is well-established in agriculture as herbicides.

It is plausible that this compound could exhibit similar biological activities, making it a compound of interest for screening in drug discovery and agrochemical research. However, it is crucial to note that the specific substitution pattern on the phenyl ring will significantly influence the biological activity and toxicity profile.

Safety and Handling

General Hazards of Chloroacetamides:

  • Toxicity: Chloroacetamides can be toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: They are often irritating to the skin, eyes, and respiratory tract.

  • Alkylation: As alkylating agents, they have the potential to be mutagenic and carcinogenic, although specific data for this compound is lacking.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a halogenated aromatic amide that can be synthesized via a straightforward acylation reaction. While its specific applications and toxicological profile are not well-documented, its structural similarity to other biologically active chloroacetamides suggests it may be a valuable compound for further investigation in medicinal and agricultural chemistry. Researchers working with this compound should exercise caution and adhere to strict safety protocols due to the potential hazards associated with this class of chemicals. Further studies are warranted to fully characterize its biological activity and safety profile.

References

  • Gowda, B. T., Ju, J., Svoboda, I., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]

  • Shilpa, & Gowda, B. T. (2007). Synthesis and Spectroscopic Characterization of N-(Aryl)-2-chloroacetamides, C6H4(CH3)NHCO-CH2Cl (X = H, o/m/p-CH3, C2H5, F, Cl, Br, NO2) and N-(Aryl)-acetamides, C6H4(CH3)NHCO-CH3. Zeitschrift für Naturforschung A, 62(10-11), 573-579. [Link]

  • Pawar, R. P., Andurkar, N. M., & Wang, Y. (2012). Synthesis of biologically active 2-chloro-n-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 3(1), 128-133. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide (35DCPCA), a molecule of interest within the broader class of chloroacetamide derivatives. Chloroacetamides are recognized for their significant biological activities, including herbicidal and potential therapeutic properties, which are intrinsically linked to their three-dimensional structure and intermolecular interactions.[1][2] This document details the synthesis, crystallization, and complete structural elucidation of the title compound by single-crystal X-ray diffraction. We present a step-by-step methodology, from synthesis to data refinement, and offer an in-depth analysis of the molecular geometry, supramolecular assembly via hydrogen bonding, and crystal packing. All crystallographic and geometric data are presented in structured tables for clarity. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of the structural characteristics of substituted N-aryl acetamides.

Introduction: The Significance of Chloroacetamides

The N-aryl acetamides are a cornerstone class of organic compounds with diverse applications. Within this family, chloroacetamides are particularly prominent, widely utilized as herbicides due to their high efficacy.[1] Their biological activity is often attributed to their ability to alkylate essential biological nucleophiles, such as thiol groups in enzymes and glutathione.[2][3] This reactivity, however, also raises concerns about potential toxicity and environmental impact, necessitating detailed study.[1]

The physicochemical properties, and by extension the biological activity, of these molecules are governed by their three-dimensional structure.[4][5] Factors such as molecular conformation, planarity, and the nature and position of substituents on the aromatic ring can profoundly influence a compound's lipophilicity, solubility, and ability to interact with biological targets.[6] Single-crystal X-ray diffraction is the definitive technique for providing precise information on these structural parameters, including bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate how molecules assemble in the solid state.[7][8]

This guide focuses on this compound (C₈H₆Cl₃NO), providing a detailed crystallographic analysis to understand the structural effects of its specific substitution pattern. The insights gained from this analysis contribute to the broader understanding of structure-activity relationships within the chloroacetamide class, aiding in the rational design of new derivatives with tailored properties for agricultural or pharmaceutical applications.[9]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.[10]

Synthesis Protocol

The title compound was prepared following established literature methods for the acylation of anilines.[11][12] The synthesis involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,5-dichloroaniline (0.01 mol) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (30 mL) in a round-bottom flask.

  • Buffering (if using acetic acid): Add a saturated solution of sodium acetate in acetic acid to act as a buffer.[13]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Acylation: Add chloroacetyl chloride (0.01 mol) dropwise to the cooled, stirring solution. The dropwise addition helps to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[13]

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and dry.

  • Recrystallization: The purity of the compound is checked by its melting point and can be further purified by recrystallization from a suitable solvent, such as ethanol.[11]

Crystallization Workflow

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires patience and experimentation with various techniques.[14][15] For this compound, single crystals were successfully obtained from an ethanolic solution using the slow evaporation method.[11]

Protocol for Slow Evaporation:

  • Prepare a saturated or near-saturated solution of the purified compound in ethanol at room temperature.

  • Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.[16]

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap or parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days.

  • Place the vial in a location free from vibrations and temperature fluctuations to promote the growth of large, well-ordered crystals.[17]

  • Monitor the vial over several days to a week for the formation of suitable crystals (ideally 0.1-0.3 mm in each dimension).[15]

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 Dissolve 3,5-dichloroaniline S2 Cool to 0-5 °C S1->S2 S3 Add Chloroacetyl Chloride S2->S3 S4 Stir at Room Temp S3->S4 S5 Precipitate in Ice Water S4->S5 S6 Filter and Dry S5->S6 C1 Prepare Saturated EtOH Solution S6->C1 Purified Product C2 Filter Solution C1->C2 C3 Slow Evaporation C2->C3 C4 Harvest Single Crystals C3->C4

Caption: Workflow for Synthesis and Crystallization of 35DCPCA.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms within a crystal.[7]

Data Collection and Processing Workflow

The process begins with mounting a suitable crystal and collecting diffraction data.[10]

Methodology:

  • Crystal Mounting: A single crystal of suitable size (approx. 0.60 × 0.35 × 0.13 mm) is carefully selected and mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in a diffractometer (e.g., an Enraf-Nonius CAD-4). X-rays (typically from a Cu Kα or Mo Kα source) are directed at the crystal.[11] The crystal is rotated, and a series of diffraction patterns are collected by a detector at various orientations.[8]

  • Data Reduction: The collected raw data is processed. This involves integrating the intensities of the diffraction spots, applying corrections for factors like Lorentz and polarization effects, and performing an absorption correction.[18]

G cluster_process Data Processing & Structure Solution Xray X-ray Source Crystal Mounted Crystal on Goniometer Xray->Crystal Detector Detector Crystal->Detector Diffracted X-rays Collect Collect Diffraction Patterns Detector->Collect Reduce Data Reduction & Correction Collect->Reduce Solve Structure Solution (e.g., SHELXS) Reduce->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation (CIF) Refine->Validate

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Structure Solution and Refinement

The crystal structure of this compound was solved by direct methods and refined by full-matrix least-squares on F².[11] Hydrogen atoms attached to carbon were placed in idealized positions and treated as riding on their parent atoms. The amide hydrogen atom was located in a difference Fourier map and refined isotropically.[11]

Crystallographic Data Summary

The key crystallographic data and refinement parameters for the title compound are summarized in the table below.[11]

ParameterValue
Empirical Formula C₈H₆Cl₃NO
Formula Weight 238.49
Temperature 299(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a4.567(1) Å
b24.350(4) Å
c8.903(2) Å
β102.20(2)°
Volume 967.7(3) ų
Z (Molecules/unit cell) 4
Calculated Density 1.638 Mg/m³
Absorption Coefficient 8.23 mm⁻¹
Reflections Collected 1856
Independent Reflections 1730 [R(int) = 0.074]
Final R indices [I>2σ(I)] R1 = 0.098, wR2 = 0.288
Goodness-of-fit on F² 1.39

Analysis of the Crystal Structure

The crystallographic data reveals a detailed picture of the molecule's geometry and how it interacts with its neighbors in the crystal lattice.

Molecular Geometry

The molecular skeleton of this compound is observed to be essentially planar.[11] The bond lengths and angles within the molecule are comparable to those found in structurally related N-aryl acetamides.[11][18][19]

Bond / AngleValue (Å / °)
Selected Bond Lengths
Cl(1)-C(8)1.745(6)
Cl(2)-C(3)1.733(5)
Cl(3)-C(5)1.736(5)
O(1)-C(7)1.222(6)
N(1)-C(1)1.416(6)
N(1)-C(7)1.339(7)
C(7)-C(8)1.527(8)
Selected Bond Angles
C(1)-N(1)-C(7)126.3(4)
O(1)-C(7)-N(1)124.6(5)
O(1)-C(7)-C(8)121.2(5)
N(1)-C(7)-C(8)114.2(5)
Cl(1)-C(8)-C(7)113.1(4)

Data sourced from the primary crystallographic study.[11]

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is primarily stabilized by intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds link the molecules into chains that propagate along the crystallographic a-axis.[11] This is a common and robust interaction motif observed in many secondary amides.[20][21] The geometry of this key interaction is N1—H1N···O1, which helps organize the molecules into a well-defined supramolecular architecture.[11]

Caption: Intermolecular N-H···O hydrogen bonding in 35DCPCA.

Conclusion

This technical guide has detailed the synthesis, crystallization, and comprehensive structural analysis of this compound. The single-crystal X-ray diffraction study reveals a monoclinic crystal system with a P2₁/n space group. The molecule adopts an essentially planar conformation. The crystal structure is stabilized by a network of intermolecular N—H···O hydrogen bonds, which link the molecules into chains. This detailed structural information provides a crucial foundation for understanding the physicochemical properties of this compound and serves as a valuable reference for the design and development of new chloroacetamide derivatives in agrochemical and medicinal chemistry.

References

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]

  • Perisic, J., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 29(1), 123. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. University of York, Department of Chemistry. [Link]

  • Jablonkai, I., & Dutka, F. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 715-722. [Link]

  • Bogar, F. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

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  • Sawyer, D., et al. (n.d.). Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Scientific Reports, 12(1), 1-17. [Link]

  • Boyle, P. D. (2006). Crystallisation Techniques. North Carolina State University. [Link]

  • Jablonkai, I., & Dutka, F. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 715-722. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker Website. [Link]

  • Gowda, B. T., et al. (2007). Effect of meta-substitution on solid state geometry of N-(aryl)-2,2,2-trichloro-acetamides. ResearchGate. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o419. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o949. [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of New Orleans Lecture Notes. [Link]

  • Université de Sherbrooke. (n.d.). Guide for crystallization. Université de Sherbrooke. [Link]

  • Shing, T. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(12), 7295-7308. [Link]

  • Akgul, M., et al. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. Bioorganic Chemistry, 70, 148-156. [Link]

  • Ghoneim, A. A., & El-Telbani, E. M. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-10. [Link]

  • Huseynov, I. I., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

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  • Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o315. [Link]

  • Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 123-127. [Link]

  • Elschenbroich, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

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An In-Depth Technical Guide to the Fungicidal Mechanism of Action of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. The chloroacetamide class of compounds has demonstrated promising fungicidal and antibiofilm activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of these compounds, with a focus on derivatives of 2-chloro-N-phenylacetamide. While direct mechanistic studies on 2-chloro-N-(3,5-dichlorophenyl)acetamide are limited, this guide synthesizes findings from closely related analogs to propose potential mechanisms and outlines the experimental methodologies required to elucidate its precise mode of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal therapies.

Introduction to this compound and Related Compounds

This compound is a synthetic amide derivative with a molecular formula of C8H6Cl3NO[1]. The structure of this compound is characterized by a planar molecular skeleton[1]. The broader class of N-substituted chloroacetamide derivatives has garnered interest for their potential as antimicrobial agents, including as herbicides, disinfectants, and particularly as antifungal compounds.

The urgent need for new antifungal agents is underscored by the increasing prevalence of infections caused by drug-resistant fungal pathogens such as Candida albicans, Candida parapsilosis, and Aspergillus flavus[2][3][4]. Compounds like 2-chloro-N-phenylacetamide have shown significant in vitro activity against fluconazole-resistant strains, highlighting the therapeutic potential of this chemical scaffold[2][3].

Antifungal and Antibiofilm Activity Profile

Studies on 2-chloro-N-phenylacetamide, a close analog of the topic compound, have established its efficacy against clinically relevant fungal species. This section summarizes the key findings regarding its biological activity.

Fungicidal Activity

2-chloro-N-phenylacetamide exhibits fungicidal activity against both planktonic cells and biofilms of fluconazole-resistant Candida species[2][3]. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideC. albicans (fluconazole-resistant)128 - 256512 - 1024[2][5]
2-chloro-N-phenylacetamideC. parapsilosis (fluconazole-resistant)128 - 2561024[2][5]
2-chloro-N-phenylacetamideC. tropicalis16 - 256-[6]
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[4]
Antibiofilm Activity

A significant attribute of 2-chloro-N-phenylacetamide is its ability to both inhibit the formation of fungal biofilms and disrupt pre-formed, mature biofilms. It has been shown to inhibit up to 92% of biofilm formation and cause the rupture of up to 87% of preformed biofilms in Candida species[2][3]. This activity is concentration-dependent, with even sub-inhibitory concentrations (e.g., MIC/4) capable of inhibiting 50% of biofilm formation[5].

Postulated Mechanisms of Action

The precise mechanism of action for the chloroacetamide class of antifungals is still under investigation, with some conflicting reports in the literature. However, several key pathways have been explored.

Independence from Ergosterol Binding and Cell Wall Damage

Initial investigations into the mechanism of 2-chloro-N-phenylacetamide against Candida species have ruled out two common antifungal targets. The compound does not appear to exert its effect by binding to ergosterol in the fungal cell membrane, a mechanism characteristic of polyene antifungals like amphotericin B. Furthermore, it does not seem to cause significant damage to the fungal cell wall[2][3][5]. This is a crucial finding as it suggests a novel mechanism of action that could be effective against strains resistant to existing drugs.

Inhibition of Dihydrofolate Reductase (DHFR)

In silico studies involving molecular docking have suggested that the antifungal activity of 2-chloro-N-phenylacetamide against Candida tropicalis and Candida parapsilosis may involve the inhibition of the enzyme dihydrofolate reductase (DHFR)[6]. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR would disrupt DNA synthesis and repair, leading to cell death.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Required Co-factor DHFR->THF Product Compound 2-chloro-N-phenylacetamide Compound->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Death Fungal Cell Death DNA_Synthesis->Cell_Death Experimental_Workflow cluster_assays Initial Mechanistic Screening cluster_interpretation Interpretation cluster_conclusion Conclusion MIC_Assay Determine MIC Sorbitol_Assay Sorbitol Protection Assay MIC_Assay->Sorbitol_Assay Ergosterol_Assay Ergosterol Binding Assay MIC_Assay->Ergosterol_Assay Result_Sorbitol MIC with Sorbitol >> MIC Sorbitol_Assay->Result_Sorbitol Result_Ergosterol MIC with Ergosterol >> MIC Ergosterol_Assay->Result_Ergosterol Conclusion_CW Target: Cell Wall Result_Sorbitol->Conclusion_CW Yes Conclusion_Other Novel Target Result_Sorbitol->Conclusion_Other No Conclusion_Ergosterol Target: Ergosterol Result_Ergosterol->Conclusion_Ergosterol Yes Result_Ergosterol->Conclusion_Other No

Caption: Workflow for initial screening of antifungal mechanism.

Advanced Mechanistic Studies

If initial screening suggests a novel mechanism, further studies are warranted.

  • Macromolecule Synthesis Assays: Radiolabeled precursors (e.g., [3H]uridine for RNA, [3H]thymidine for DNA, [3H]leucine for protein) can be used to assess the compound's effect on the synthesis of essential macromolecules.

  • Enzyme Inhibition Assays: Based on in silico predictions, specific enzyme assays (e.g., for DHFR or thymidylate synthase) should be conducted using purified enzymes to confirm direct inhibition and determine kinetic parameters.

  • Transcriptomics/Proteomics: RNA-Seq or proteomic analysis of fungal cells treated with the compound can provide an unbiased view of the cellular pathways affected, potentially revealing novel targets.

Drug Combination Studies

Investigating the interaction of a new compound with established antifungal drugs can provide mechanistic insights and assess its potential for combination therapy. Studies with 2-chloro-N-phenylacetamide have shown antagonism when combined with amphotericin B and fluconazole.[2][3] This is an undesirable characteristic that could limit its clinical utility as an adjuvant therapy and warrants further investigation for this compound.[5]

Conclusion and Future Directions

The chloroacetamide scaffold represents a promising starting point for the development of new antifungal agents with activity against drug-resistant pathogens. While the precise mechanism of action remains to be fully elucidated and may be species-dependent, current evidence points towards targets other than the classical cell wall and ergosterol pathways in Candida species, with DHFR being a plausible candidate. For Aspergillus, ergosterol binding remains a possibility.

For this compound specifically, a rigorous application of the described experimental protocols is necessary. Future research should focus on:

  • Definitive Target Identification: Utilizing biochemical and genetic approaches to confirm the molecular target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antifungal potency and minimize potential toxicity.[7]

  • In Vivo Efficacy and Toxicity: Evaluating the compound in animal models of fungal infection to assess its therapeutic potential and safety profile.

By systematically addressing these research questions, the full potential of this compound and related compounds as next-generation antifungal agents can be realized.

References

  • Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

  • Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]

  • Silva, S. L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. [Link]

  • Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

  • Pereira, F. de O., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o420. [Link]

  • Pawar, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1). [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o419. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445. [Link]

  • Kang, W. K., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1222-1225. [Link]

  • Arnoldi, A., et al. (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Journal of Agricultural and Food Chemistry, 48(6), 2547-2555. [Link]

  • Liu, X. H., et al. (2014). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 19(10), 15631-15642. [Link]

  • Wang, Y., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2153-2160. [Link]

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An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The responsible development of novel chemical entities demands a rigorous and early assessment of their potential biological hazards. This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of 2-chloro-N-(3,5-dichlorophenyl)acetamide. The molecular architecture of this compound, featuring a reactive α-chloroacetamide moiety and a dichlorinated aromatic ring, signals a potential for electrophilic interactions with biological macromolecules, necessitating a thorough toxicological evaluation. This document is designed for researchers and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice. Our methodology is built on the pillars of predictive, mechanism-aware screening to enable early, data-driven decisions in the development pipeline.

Compound Profile and Toxicological Postulates

A foundational understanding of a compound's physicochemical properties is critical for designing biologically relevant assays and interpreting their outcomes. The structure of this compound suggests moderate lipophilicity, which may facilitate passage across cellular membranes, and inherent reactivity, which is a common starting point for toxic events.

Table 1: Physicochemical and Inferred Toxicological Properties

Property Value / Prediction Significance for Toxicity Screening
Molecular Formula C₈H₆Cl₃NO Defines the exact composition for dose calculations.
Molecular Weight 238.49 g/mol [1] Influences diffusion rates and bioavailability.
LogP (Predicted) 2.5 - 3.0 Suggests sufficient lipophilicity to cross cell membranes, potentially leading to intracellular target engagement.
Water Solubility (Predicted) Low Requires a non-aqueous solvent (e.g., DMSO) for in vitro assays; vehicle controls are therefore critical.

| Key Structural Alerts | α-chloroacetamide | This functional group is a known electrophile, capable of forming covalent adducts with cellular nucleophiles like glutathione (GSH) and residues on proteins and DNA. |

A Tiered Strategy for Hazard Identification

We advocate for a progressive, tiered screening approach that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This strategy begins with high-throughput in vitro assays to assess fundamental cytotoxicity and genotoxicity before proceeding to a more complex in vivo system. This ensures that animal studies are only conducted on compounds with a well-characterized basic safety profile, and with an informed dose selection.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Acute In Vivo Evaluation Cytotoxicity Basal Cytotoxicity (MTT & LDH Assays) Genotoxicity Mutagenicity (Ames Test) Cytotoxicity->Genotoxicity IC50 informs dose selection MetabolicActivation Metabolic Activation (+/- S9 Fraction) Genotoxicity->MetabolicActivation AcuteOralToxicity Acute Oral Toxicity (OECD TG 423) MetabolicActivation->AcuteOralToxicity Proceed if in vitro risk is acceptable Pathology Clinical Chemistry & Histopathology AcuteOralToxicity->Pathology DecisionPoint Go / No-Go Decision Pathology->DecisionPoint

Figure 1: Tiered workflow for preliminary toxicity screening.

Tier 1: In Vitro Screening Protocols

In vitro testing serves as a rapid, cost-effective, and ethically sound method for initial toxicity screening.[2] It provides crucial data on a compound's intrinsic ability to harm cells.

Assessment of Basal Cytotoxicity

Expertise & Experience: We employ two mechanistically distinct assays to gain a more complete picture of cytotoxicity. The MTT assay measures mitochondrial function, an indicator of metabolic health, while the LDH release assay measures plasma membrane integrity.[3] Concordant results across both assays increase confidence in the determined cytotoxic potential.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Seed HepG2 cells (a human liver cell line, relevant for xenobiotic metabolism) into 96-well plates at 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock of this compound in DMSO. Perform serial dilutions in culture medium to create a dosing range (e.g., 0.1 µM to 1000 µM). The final DMSO concentration must not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Dosing: Replace the medium in each well with the compound dilutions. Include vehicle control (0.5% DMSO) and untreated control wells.

  • Incubation: Incubate plates for 24 hours at 37°C with 5% CO₂.

  • MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Culture and Dosing: Follow steps 1-4 as described in the MTT protocol.

  • Supernatant Collection: After incubation, transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Utilize a commercial LDH assay kit. Add the reaction mixture, which contains substrates for the LDH enzyme, to the collected supernatant.

  • Incubation: Incubate at room temperature for the time specified by the kit manufacturer (typically 20-30 minutes). LDH in the supernatant will catalyze a reaction that produces a colored product.

  • Quantification: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).

  • Analysis: Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer) to determine the level of membrane damage at each concentration.

Assessment of Genotoxicity

Trustworthiness: The potential for a compound to cause DNA mutations is a critical safety endpoint. The bacterial reverse mutation assay, or Ames test, is a globally recognized and regulatory-accepted screen for mutagenicity.[4][5] Its inclusion is non-negotiable for a preliminary screen.

Protocol 3: Ames Test (OECD Test Guideline 471)

  • Strain Selection: Use a standard panel of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA). These strains are engineered to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation (Self-Validating System): The test must be performed in parallel with and without an exogenous metabolic activation system (S9 fraction, a rat liver homogenate). This differentiates between the mutagenicity of the parent compound and its potential metabolites.

  • Assay Procedure (Plate Incorporation Method):

    • To sterile tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

    • Pre-incubate the mixture at 37°C for 20 minutes.

    • Add 2 mL of molten top agar containing a trace amount of histidine (or tryptophan).

    • Pour the mixture onto minimal glucose agar plates and allow to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can grow into visible colonies.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the vehicle control.

G cluster_0 Ames Test Logic TestCompound Test Compound S9 Metabolic Activation (+/- S9) TestCompound->S9 Bacteria Mutant Bacterial Strain (e.g., His-) Bacteria->S9 Plating Plate on Minimal Media S9->Plating Incubation Incubate 48-72h Plating->Incubation Result Revertant Colonies? Incubation->Result Positive Mutagenic Potential Result->Positive Yes Negative No Mutagenic Potential Result->Negative No

Figure 2: Logical workflow of the Ames test for mutagenicity.

Tier 2: In Vivo Acute Systemic Toxicity

Authoritative Grounding: Should the in vitro data not reveal significant concerns, a limited in vivo study is warranted to understand the compound's effects in a complex biological system. The Acute Toxic Class Method (OECD TG 423) is an ethical and efficient procedure that provides information on acute oral toxicity and helps classify the substance.[6][7]

Protocol 4: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats, as females are often more sensitive), typically 8-12 weeks old.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

  • Dosing Procedure:

    • Fast animals overnight (food, not water) before dosing.

    • Administer the compound via oral gavage. The study uses a stepwise procedure with 3 animals per step.

    • The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on the in vitro data and any structural alerts.

    • The outcome of the first dose group (i.e., mortality or evident toxicity) determines the dose for the next group (either higher or lower).

  • Clinical Observations:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, convulsions), and behavioral changes continuously for the first 4 hours post-dosing and daily thereafter for 14 days.

    • Record body weight just prior to dosing and at least weekly thereafter.

  • Terminal Procedures:

    • At day 14, surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (including any that died during the study), examining major organs and tissues.

    • Collect blood for clinical chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

    • Preserve key organs (liver, kidneys, spleen, etc.) for potential histopathological examination.

Table 2: Summary of Key Data Outputs and Interpretation

Assay Endpoint Data Representation Interpretation
MTT / LDH Cytotoxicity IC₅₀ (µM) / % Lysis Intrinsic potency to cause cell death.
Ames Test Mutagenicity Revertant Ratio (vs. Control) Potential to induce DNA mutations.
OECD TG 423 Acute Systemic Toxicity LD₅₀ Estimate (mg/kg) & GHS Category Classification of acute lethal potential.
Clinical Observations Morbidity & Body Weight Descriptive logs & % change Overall systemic health effects.

| Pathology | Organ Function & Tissue Structure | Enzyme levels & Microscopic findings | Identification of potential target organs of toxicity. |

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • PharmaRead. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
  • Inotiv. (n.d.). Other Genetic Toxicology Assays.
  • National Institutes of Health. (n.d.). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project.
  • NICNAS. (2016). Acetamide, 2-chloro-: Human health tier II assessment.
  • National Institutes of Health. (n.d.). This compound.

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solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, experimental determination, and analytical quantification of the solubility of this compound. While specific solubility data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to perform these crucial measurements accurately and reliably. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and provide a step-by-step guide to the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences. For a drug to be absorbed into the systemic circulation and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption. Low aqueous solubility can lead to poor and variable bioavailability, which can compromise therapeutic outcomes and complicate dose-response relationships.[1] Therefore, a thorough understanding and accurate measurement of the solubility of a potential drug candidate like this compound is an indispensable step in the pre-formulation and formulation development phases.[2]

Physicochemical Profile of this compound

A molecule's structure dictates its physical and chemical properties, including its solubility. An analysis of the structure of this compound provides insight into its expected solubility behavior.

  • Molecular Structure: C₈H₆Cl₃NO

  • Molecular Weight: 238.49 g/mol [3]

  • Key Structural Features:

    • Amide Group (-CONH-): The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for interactions with polar solvents, particularly those capable of hydrogen bonding.[4][5]

    • Dichlorophenyl Ring: The benzene ring substituted with two chlorine atoms is a large, nonpolar, and hydrophobic moiety. The presence of halogen atoms generally increases the lipophilicity of a molecule.[6]

    • Chloromethyl Group (-CH₂Cl): The chloroacetyl group further contributes to the molecule's overall polarity and chemical reactivity.

Predicted Solubility Behavior: Based on its structure, this compound is expected to be sparingly soluble in water. The hydrophobic nature of the dichlorophenyl ring is likely to dominate its interaction with aqueous media. Conversely, it is predicted to have better solubility in organic solvents, particularly those with moderate polarity that can interact with the amide group without being repelled by the large hydrophobic portion. The presence of the amide group suggests that polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols like ethanol and methanol, could be effective solvents.[5][6]

Theoretical Principles of Solubility

The adage "like dissolves like" is a useful starting point for understanding solubility. This principle is grounded in the thermodynamics of solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents dissolve nonpolar solutes primarily through van der Waals forces.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds is a powerful driving force for dissolution. As mentioned, the amide group in this compound can participate in hydrogen bonding.[4]

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln).

    • For most solid solutes, the dissolution process is endothermic (ΔH_soln > 0), meaning solubility increases with increasing temperature.

    • If the dissolution process is exothermic (ΔH_soln < 0), solubility will decrease as the temperature rises.

  • Crystalline Structure: For solid solutes, the strength of the crystal lattice must be overcome for dissolution to occur. A more stable crystal lattice (indicated by a higher melting point) generally corresponds to lower solubility.

The following diagram illustrates the conceptual relationship between solute and solvent properties that govern solubility.

Caption: Solute-solvent interactions determining solubility.

Experimental Determination of Thermodynamic Solubility

The saturation shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1] This method involves generating a saturated solution of the compound in a chosen solvent and then measuring the concentration of the dissolved solute. The key to this method is ensuring that true equilibrium has been reached between the dissolved and undissolved solid.[2]

Mandatory Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on data for similar compounds like 2-chloroacetamide, appropriate personal protective equipment (PPE) must be worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess is sufficient to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1] The temperature should be precisely controlled (e.g., 25 °C or 37 °C). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated supernatant from the solid, use one of the following methods:

    • Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect the solubility.

  • Quantification: Dilute the clear, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method. Proceed with concentration measurement using a validated analytical technique, such as HPLC-UV.

The following diagram provides a visual representation of this experimental workflow.

Caption: Shake-Flask solubility determination workflow.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for accurately determining the concentration of dissolved aromatic compounds.[9][10]

Preparation of Calibration Standards
  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Perform a series of serial dilutions from the stock solution to create at least five calibration standards of decreasing concentration. The concentration range should bracket the expected concentration of the diluted samples from the solubility experiment.

  • Inject each standard into the HPLC system and record the peak area from the resulting chromatogram.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.999).

Suggested HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B over approximately 10-15 minutes. A suggested starting point could be 60% A / 40% B, ramping to 10% A / 90% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The aromatic nature of the compound suggests strong UV absorbance. The optimal wavelength (λ_max) should be determined by scanning a dilute solution of the compound from 200-400 nm. A wavelength around 254 nm is often a good starting point for aromatic compounds.[11]

  • Column Temperature: 30 °C.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

Conclusion

This guide has outlined the theoretical framework and provided a detailed, actionable protocol for the experimental determination of the solubility of this compound. By understanding the physicochemical properties of the compound and adhering to the rigorous shake-flask method coupled with precise HPLC-UV analysis, researchers can generate high-quality, reliable solubility data. This information is paramount for making informed decisions in the drug development pipeline, from lead optimization and candidate selection to formulation design and predicting in vivo performance. The methodologies described herein represent a self-validating system, ensuring that the generated data is both accurate and reproducible, thereby upholding the highest standards of scientific integrity.

References

  • Batchelor, R. J., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1353. [Link]

  • Held, C., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 458, 43-53. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137639, 2-chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link].

  • Glomme, A., & Bergström, C. A. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

  • Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 1(1), 2-19. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Paluch, A. S., et al. (2015). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. The Journal of Chemical Physics, 142(4), 044508. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Batchelor, R. J., et al. (2009). This compound. Acta Crystallographica Section E, E65, o1353. [Link]

  • PubChem. (n.d.). N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link]

  • Paluch, A. S., Parameswaran, S., Liu, S., Kolavennu, A., & Mobley, D. L. (2015). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. The Journal of chemical physics, 142(4), 044508. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of acetanilides. Effect of addition of surfactants... Retrieved from [Link]

  • Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 1(1), 2-19. [Link]

  • Technobis. (2024, February 9). How to measure solubility with Crystalline [Video]. YouTube. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Huber. (n.d.). Solubility determination and crystallization. [Link]

  • ResearchGate. (2015). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]

  • ResearchGate. (n.d.). Drug Solubility and Reaction Thermodynamics. Retrieved from [Link]

  • Paluch, A. S., et al. (2015). Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. PubMed. [Link]

  • Pirc, M., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

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Spectroscopic Analysis of 2-chloro-N-(3,5-dichlorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(3,5-dichlorophenyl)acetamide is a member of the chloroacetamide class of compounds, which are pivotal intermediates in the synthesis of various biologically active molecules. The precise structural elucidation of this compound is paramount for ensuring the integrity and efficacy of downstream applications in agrochemicals and pharmaceuticals. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a non-destructive and highly informative approach to confirm the molecular structure and purity of this compound. This technical guide offers an in-depth analysis of the NMR and IR spectral data of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization. The synthesis of this and similar compounds has been reported, and their structures are often confirmed using these spectroscopic methods.[1][2]

Molecular Structure

The molecular structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the secondary amide, the dichlorinated phenyl ring, and the alpha-chloro acetyl group.

Caption: Molecular structure of this compound.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound is typically achieved through the acylation of 3,5-dichloroaniline with chloroacetyl chloride. The subsequent purification and characterization workflow is crucial for verifying the identity and purity of the final product.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants 3,5-dichloroaniline + Chloroacetyl chloride Reaction Acylation Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification IR Infrared (IR) Spectroscopy Purification->IR Characterization NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Characterization IR_Data Functional Group Identification IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR NMR_Data Structural Elucidation & Purity Assessment H_NMR->NMR_Data C_NMR->NMR_Data

Caption: General workflow for the synthesis and spectroscopic analysis.

Experimental Protocols

Synthesis of this compound

A solution of 3,5-dichloroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled in an ice bath. Chloroacetyl chloride is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with cold solvent, and purified by recrystallization from a suitable solvent like ethanol to yield the title compound.[1]

Spectroscopic Measurements
  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The analysis of these bands provides direct evidence for the presence of the amide linkage and the carbon-halogen bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3250-3300Medium, SharpN-H stretching vibration of the secondary amide.[2]
~1670-1680StrongC=O stretching vibration (Amide I band).[2]
~1540-1560MediumN-H bending vibration (Amide II band).[2]
~1450-1500MediumC=C aromatic ring stretching vibrations.
~750-850StrongC-H out-of-plane bending for the substituted benzene ring.
~700-800StrongC-Cl stretching vibration.

Interpretation:

  • The presence of a sharp absorption band around 3280 cm⁻¹ is a clear indication of the N-H group of a secondary amide.

  • A strong absorption in the region of 1675 cm⁻¹ is characteristic of the carbonyl (C=O) group in an amide (Amide I band).

  • The Amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.

  • The C-Cl stretching vibrations from the three chlorine atoms are anticipated in the fingerprint region, typically between 700 and 850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5Singlet1HAmide N-H
~7.5 - 7.8Singlet or Doublet2HAromatic H (H-2, H-6)
~7.1 - 7.3Singlet or Triplet1HAromatic H (H-4)
~4.2 - 4.4Singlet2HMethylene CH ₂-Cl

Interpretation:

  • Amide Proton (N-H): A singlet in the downfield region (around 8.5-9.5 ppm) is characteristic of the amide proton. Its chemical shift can be concentration and solvent-dependent.

  • Aromatic Protons: The 3,5-dichlorophenyl group will show a specific splitting pattern. The two protons at positions 2 and 6 are chemically equivalent and will appear as a single signal, likely a doublet due to coupling with the proton at position 4 (if resolved) or a singlet if the coupling is not resolved. The proton at position 4 is in a different chemical environment and will appear as a separate signal, likely a triplet (if coupled to the H-2 and H-6 protons) or a singlet.

  • Methylene Protons (CH₂-Cl): The two protons of the methylene group adjacent to the chlorine atom and the carbonyl group are chemically equivalent and will appear as a sharp singlet at around 4.2-4.4 ppm. The electronegativity of both the chlorine and the carbonyl group deshields these protons, shifting their resonance downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~164-166Amide C =O
~138-140Aromatic C -N
~134-136Aromatic C -Cl
~120-125Aromatic C -H (C-4)
~118-120Aromatic C -H (C-2, C-6)
~42-44Methylene C H₂-Cl

Interpretation:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 165 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 118-140 ppm. The carbons attached to the electronegative chlorine and nitrogen atoms (C-Cl and C-N) will be deshielded and appear further downfield compared to the carbons bonded to hydrogen. Due to the symmetry of the 3,5-dichlorophenyl ring, we expect to see four distinct aromatic carbon signals: one for the carbon attached to the nitrogen, one for the two carbons attached to the chlorines, one for the two carbons at positions 2 and 6, and one for the carbon at position 4.

  • Methylene Carbon (CH₂-Cl): The methylene carbon will appear at a higher field compared to the aromatic and carbonyl carbons, typically around 43 ppm. Its chemical shift is influenced by the attached chlorine atom.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust and definitive method for the structural confirmation and purity assessment of this compound. The characteristic IR absorption bands for the amide and chloroalkane functionalities, along with the specific chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra, offer a unique spectroscopic fingerprint for this molecule. This guide provides the foundational data and interpretation necessary for researchers and scientists working with this important chemical intermediate.

References

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3357-3382. [Link]

  • Popović-Nikolić, M. R., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 69(1), 46-57. [Link]

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thermal stability of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability Assessment of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and manufacturing. It dictates safe storage conditions, informs process safety protocols, and can influence drug product shelf-life and degradation pathways. This guide provides a comprehensive framework for characterizing the , a key intermediate in various chemical syntheses. We will move beyond a simple data sheet to a methodological exploration, detailing the theoretical underpinnings and practical execution of essential analytical techniques. This document serves as a roadmap for researchers and drug development professionals to establish a robust thermal stability profile for novel compounds, ensuring both safety and quality.

Introduction: Why Thermal Stability Matters for this compound

This compound is a halogenated acetamide derivative. The presence of multiple chlorine atoms and an amide linkage presents potential thermal liabilities. Understanding its response to thermal stress is paramount for several reasons:

  • Process Safety: Manufacturing processes often involve heating, drying, and milling. An uncontrolled exothermic decomposition can lead to catastrophic equipment failure and personnel risk. A thorough understanding of the onset decomposition temperature and the energy released is non-negotiable for safe process scale-up.

  • Stability and Shelf-Life: For any chemical entity, degradation over time is a concern. Elevated temperatures, even within typical storage conditions, can accelerate degradation, leading to the formation of impurities and a reduction in potency.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data to ensure the safety and efficacy of pharmaceutical products. This includes an understanding of degradation products that may form under thermal stress.

This guide will provide the "how-to" and the "why" behind generating this critical dataset.

Theoretical Assessment of Thermal Liabilities

Before any instrument is powered on, a careful analysis of the molecular structure of this compound can provide valuable insights into its potential thermal degradation pathways.

  • The Chloroacetamide Moiety: The N-C=O bond in the amide group is relatively stable, but the adjacent C-Cl bond is a potential weak point. Halogenated alkanes can undergo dehydrohalogenation or homolytic cleavage of the carbon-halogen bond under thermal stress. The presence of the adjacent amide group can influence this reactivity.

  • The Dichlorophenyl Ring: The aromatic ring itself is highly stable. However, the chlorine substituents can be susceptible to reductive dehalogenation or displacement reactions at very high temperatures, though this is generally less likely than decomposition involving the acetamide side chain.

Based on these structural features, a primary anticipated degradation pathway would involve the cleavage of the C-Cl bond on the acetyl group, potentially followed by further reactions of the resulting radical or ionic intermediates.

Core Experimental Workflow for Thermal Stability Profiling

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The following workflow provides a robust and self-validating system for characterizing a new compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Final Report prep_sample Accurately weigh 5-10 mg of This compound into a suitable crucible (Al, Pt). dsc Differential Scanning Calorimetry (DSC) (Ramp: 10 °C/min, Atmosphere: N2) Determines melting point & exothermic events. prep_sample->dsc Primary Screening tga Thermogravimetric Analysis (TGA) (Ramp: 10 °C/min, Atmosphere: N2) Determines mass loss vs. temperature. prep_sample->tga Primary Screening interpret_dsc Identify melting point (T_m). Screen for decomposition exotherm (T_onset). dsc->interpret_dsc arc Accelerating Rate Calorimetry (ARC) (Heat-Wait-Seek Protocol) Adiabatic decomposition for process safety. tga->arc If TGA shows significant exotherm interpret_tga Determine onset of mass loss (T_onset). Quantify decomposition stages. tga->interpret_tga interpret_arc Determine Time-to-Maximum-Rate (TMR). Calculate Adiabatic Temperature Rise (ΔT_ad). arc->interpret_arc report Compile Thermal Stability Report: - T_m, T_onset, ΔT_ad - Degradation Profile - Safety Recommendations interpret_dsc->report kinetics Kinetic Analysis (e.g., Kissinger method) Calculate Activation Energy (Ea) of decomposition. interpret_tga->kinetics interpret_arc->report kinetics->report G cluster_initiation Initiation Step cluster_products Potential Products parent This compound rad1 N-(3,5-dichlorophenyl)acetamidoyl radical parent->rad1 Δ (Heat) Homolytic Cleavage rad2 Chlorine radical (Cl•) parent->rad2 Δ (Heat) Homolytic Cleavage prod1 Dimerized / Polymerized Material rad1->prod1 Propagation prod3 Other complex structures rad1->prod3 prod2 HCl (via hydrogen abstraction) rad2->prod2 Propagation

An In-depth Technical Guide on the Potential Herbicidal Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-N-(3,5-dichlorophenyl)acetamide, a compound belonging to the chloroacetamide class of herbicides. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new herbicidal agents. It delves into the compound's synthesis, proposed mechanism of action, potential herbicidal efficacy and selectivity, structure-activity relationships, and environmental considerations. By synthesizing existing knowledge on chloroacetamides and providing detailed experimental frameworks, this guide aims to serve as a foundational resource for the evaluation of this compound as a potential herbicide.

Introduction: The Chloroacetamide Class and the Promise of Novel Herbicides

The chloroacetamide class of herbicides has been a cornerstone of weed management in modern agriculture for over five decades, effectively controlling a broad spectrum of annual grasses and some broadleaf weeds in major crops.[1] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a crucial process for plant growth and development.[2][3] The continued need for new herbicidal active ingredients, driven by the evolution of herbicide-resistant weeds, necessitates the exploration of novel chemical entities within established herbicide classes.[4] this compound represents such a candidate, possessing the characteristic chloroacetamide toxophore with a dichlorinated phenyl ring that warrants investigation for its herbicidal potential. This guide provides a detailed technical overview to facilitate and guide research into this specific molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a standard amidation reaction between 3,5-dichloroaniline and chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of N-aryl acetamides is presented below, which can be adapted for the target compound.

Reaction: 3,5-dichloroaniline + Chloroacetyl chloride → this compound + HCl

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[5][6]

Physicochemical Properties (Predicted)

While experimental data for this compound is limited, its physicochemical properties can be predicted based on its structure and comparison with other chloroacetamides. These properties are crucial for understanding its environmental fate and behavior.

PropertyPredicted Value/CharacteristicSignificance
Molecular FormulaC₈H₆Cl₃NO-
Molecular Weight238.49 g/mol Influences diffusion and transport.
AppearanceColorless to off-white solidImportant for formulation development.
Solubility in WaterLowAffects mobility in soil and potential for runoff.
LogP (Octanol-Water Partition Coefficient)HighIndicates potential for bioaccumulation and strong adsorption to soil organic matter.
Vapor PressureLowSuggests low volatility from soil and water surfaces.

Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

The herbicidal activity of chloroacetamides is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.[1] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and cell membranes. Their depletion leads to a cascade of physiological disruptions, ultimately resulting in plant death.

The key enzymatic target of chloroacetamide herbicides is the VLCFA elongase (VLCFAE), a multi-enzyme complex responsible for the sequential addition of two-carbon units to a growing fatty acid chain.[7][8] Specifically, chloroacetamides are believed to inhibit the condensing enzyme component of the VLCFAE complex.[8] This inhibition is thought to be irreversible, with the chloroacetamide molecule forming a covalent bond with a critical cysteine residue in the active site of the enzyme.[3]

Mechanism_of_Action cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase C16-C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16-C18_Fatty_Acids Biosynthesis VLCFAE VLCFA Elongase (Condensing Enzyme) C16-C18_Fatty_Acids->VLCFAE Elongation VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFAE->VLCFAs Disruption X Cellular_Components Cuticle, Suberin, Membranes VLCFAs->Cellular_Components Plant_Growth Normal Plant Growth & Development Cellular_Components->Plant_Growth Herbicide This compound Inhibition X Inhibition->VLCFAE Disruption->VLCFAs Depletion

Figure 1: Proposed mechanism of action of this compound.

Experimental Workflow for VLCFAE Inhibition Assay

To confirm the inhibitory activity of this compound on VLCFAEs, an in vitro enzyme assay can be performed using microsomal fractions isolated from susceptible plant species.

VLCFAE_Inhibition_Assay Start Start Plant_Tissue Isolation of Microsomes from Plant Tissue Start->Plant_Tissue Microsomes Microsomal Fraction (containing VLCFAEs) Plant_Tissue->Microsomes Incubation Incubation with: - [14C]Malonyl-CoA - Acyl-CoA starter - Test Compound Microsomes->Incubation Extraction Lipid Extraction Incubation->Extraction TLC Thin-Layer Chromatography (TLC) Separation of Fatty Acids Extraction->TLC Analysis Autoradiography and Scintillation Counting TLC->Analysis Data Quantification of [14C]-labeled VLCFAs Analysis->Data End End Data->End

Figure 2: Experimental workflow for assessing VLCFAE inhibition.

Herbicidal Efficacy and Crop Selectivity (Projected)

While specific data for this compound is not publicly available, its herbicidal profile can be projected based on the known activity of other chloroacetamides.

Weed Spectrum

Chloroacetamide herbicides are generally effective against a range of annual grasses and some small-seeded broadleaf weeds.[2] It is anticipated that this compound would exhibit control over problematic weeds such as:

  • Grasses: Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), and Sorghum halepense (johnsongrass) from seed.[2]

  • Broadleaf Weeds: Amaranthus spp. (pigweed), Chenopodium album (common lambsquarters), and Solanum nigrum (black nightshade).

Application Timing and Selectivity

Chloroacetamides are typically applied pre-emergence, forming a chemical barrier in the soil that affects germinating weed seedlings. Their selectivity in crops like corn, soybeans, and cotton is often attributed to the crop's ability to rapidly metabolize the herbicide, primarily through conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). The dichlorophenyl substitution pattern in this compound may influence its metabolic rate in different plant species, thus affecting its crop selectivity profile.

Structure-Activity Relationships (SAR)

The herbicidal activity of chloroacetamides is significantly influenced by the nature of the substituents on the nitrogen atom and the phenyl ring.

  • N-Substituents: The size and nature of the N-substituents can impact the molecule's lipophilicity, uptake, and translocation within the plant.

  • Aromatic Ring Substitution: The substitution pattern on the phenyl ring plays a crucial role in determining the herbicidal efficacy and selectivity. The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring in the target molecule is expected to enhance its lipophilicity and potentially its binding affinity to the target enzyme.

Environmental Fate and Toxicology

The environmental behavior and toxicological profile are critical considerations for any potential herbicide.

Environmental Fate

Chloroacetamide herbicides are primarily degraded in the environment through microbial action.[9] Their mobility in soil is influenced by their adsorption to soil organic matter, which is correlated with their lipophilicity.[10] Given its predicted high LogP, this compound is expected to have limited mobility in soil, reducing the risk of groundwater contamination. However, its degradation products may exhibit different mobility and toxicity profiles.[2][9]

Toxicology (General for Chloroacetamides)

The toxicological profile of this compound is not yet established. However, data for the parent compound, 2-chloroacetamide, indicates potential for toxicity.

EndpointValue (for 2-chloroacetamide)Reference
Acute Oral LD₅₀ (rat)138 mg/kg[11]
Acute Dermal LD₅₀ (rat)>2000 mg/kg[11]
Skin IrritationIrritant
Eye IrritationIrritant
Skin SensitizationMay cause an allergic skin reaction

It is imperative that comprehensive toxicological studies are conducted for this compound to fully assess its safety profile for human health and the environment.

Analytical Methodology

The development of robust analytical methods is essential for studying the efficacy, metabolism, and environmental fate of a new herbicidal candidate.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a versatile technique for the quantification of this compound in various matrices, including plant tissues, soil, and water.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of the parent compound and its volatile metabolites, particularly in environmental samples.[9][14]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a new chloroacetamide herbicide. Its chemical structure suggests potential for high intrinsic activity against a relevant spectrum of weeds. However, this technical guide also highlights the significant data gaps that need to be addressed through rigorous experimental evaluation.

Key areas for future research include:

  • Quantitative Herbicidal Efficacy: Greenhouse and field trials to determine the precise weed control spectrum and effective application rates.

  • Crop Selectivity Studies: Evaluation of crop tolerance in key agricultural systems to establish its potential for safe use.

  • Toxicological Profiling: Comprehensive acute and chronic toxicity studies to assess its impact on human health and non-target organisms.

  • Environmental Fate and Metabolism: Detailed studies on its degradation pathways and the behavior of its metabolites in soil and water.

By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a valuable tool in integrated weed management strategies.

References

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]

  • Organic Syntheses Procedure. chloroacetamide. [Link]

  • Götz, T., & Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Zeitschrift für Naturforschung C, 59(7-8), 549-553. [Link]

  • McFadden, M. E. (2021). Environmental occurrence, fate, and transformation of herbicide safeners (Doctoral dissertation, University of Iowa). [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment. [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PMC. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1019–1022. [Link]

  • Hixson, C. J., et al. (2008). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. Science of The Total Environment, 390(1), 188-200. [Link]

  • Götz, T., & Böger, P. (2004). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate. [Link]

  • Hixson, C. J., et al. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(19), 7515-7525. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Böger, P., & Schmalfuß, J. (1999). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. ResearchGate. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Knaak, A. M., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 49(19), 11371-11384. [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • Knaak, A. M., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. ACS Publications. [Link]

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. [Link]

  • Weed Science Society of America. (2014). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. ResearchGate. [Link]

  • Travlos, I., et al. (2024). Effectiveness and Selectivity of Pre- and Post-Emergence Herbicides for Weed Control in Grain Legumes. MDPI. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. [Link]

  • Beckie, H. J. (2006). Herbicide-Resistant Weeds: Management Tactics and Practices. Weed Technology, 20(3), 793-814. [Link]

  • Nagar, R., et al. (2025). Evaluation of Herbicide Efficacy on Weed Dynamics and Yield of Chickpea (Cicer arietinum L.). Journal of Experimental Agriculture International, 47(2), 34-42. [Link]

  • Duke, S. O. (2012). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Plant Physiology, 160(2), 528-539. [Link]

Sources

antimicrobial spectrum of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antimicrobial Spectrum of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration and characterization of novel chemical entities with potent antimicrobial activity. Chloroacetamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive analysis of this compound, a halogenated derivative within this class. We will delve into its chemical synthesis, postulate its antimicrobial spectrum based on structure-activity relationship (SAR) studies of analogous compounds, explore its potential mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Therapeutic Potential of N-Substituted Chloroacetamides

N-substituted chloroacetamides are a versatile chemical scaffold known for a wide spectrum of biological activities, including analgesic, antitumor, herbicidal, and antimicrobial properties.[1][2] Their biological function is intimately linked to their chemical structure, particularly the nature and position of substituents on the phenyl ring and the presence of the reactive α-chloro group.[1] This reactivity is crucial, as the chloro atom on the alpha carbon has been shown to be essential for the biological activity in many derivatives.[2] For instance, while N-(2-hydroxyphenyl) acetamide shows no activity against Candida albicans, the addition of a single chloro group to the acetamide moiety, forming 2-chloro-N-(2-hydroxyphenyl)acetamide, results in the inhibition of 96.6% of C. albicans strains.[2]

This guide focuses on This compound (35DCPCA), a molecule characterized by a dichlorinated phenyl ring. While specific antimicrobial data for this exact compound is sparse in publicly available literature, its structural attributes allow for a robust, evidence-based extrapolation of its potential activity based on extensive research into closely related analogues. The high lipophilicity conferred by the halogenated phenyl ring is predicted to enhance its ability to penetrate the phospholipid bilayers of microbial cell membranes, a key attribute for antimicrobial efficacy.[1]

Synthesis and Chemical Profile

The synthesis of this compound is typically achieved through a straightforward acylation reaction. The process involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride. This established method provides a reliable route to obtain the target compound for further investigation.[3]

General Synthesis Protocol

A standard laboratory synthesis involves the dropwise addition of chloroacetyl chloride to a stirred solution of 3,5-dichloroaniline, often in an appropriate solvent and sometimes in the presence of a base to neutralize the HCl byproduct. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by precipitation in water, followed by filtration, washing, and recrystallization to yield the purified compound.[4]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 3,5-Dichloroaniline Process Acylation Reaction (Solvent, optional Base) Reactant1->Process Reactant2 Chloroacetyl Chloride Reactant2->Process Product This compound Process->Product Byproduct HCl Process->Byproduct

Caption: General synthesis workflow for this compound.

Postulated Antimicrobial Spectrum

Based on extensive studies of analogous N-substituted chloroacetamides, this compound is predicted to possess significant antifungal and antibacterial activity. The di-chloro substitution at the meta-positions of the phenyl ring is a key structural feature influencing this activity.

Antifungal Activity

Research on the related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal potential, particularly against pathogenic fungi such as Aspergillus flavus and fluconazole-resistant Candida species.[5][6][7] For Aspergillus flavus, this analogue exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL and minimum fungicidal concentrations (MFCs) from 32 to 512 µg/mL.[5] Against fluconazole-resistant C. albicans and C. parapsilosis, it showed MICs of 128 to 256 µg/mL and was also effective at inhibiting and disrupting biofilms.[6][7]

The presence of halogen substituents on the phenyl ring generally enhances antifungal activity.[5] Therefore, it is highly probable that this compound would exhibit comparable, if not superior, antifungal efficacy to its non-halogenated phenyl counterpart.

Antibacterial Activity

The chloroacetamide class has also shown promise against a range of bacteria. Studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have confirmed activity against Gram-negative bacteria such as Klebsiella pneumoniae.[2][8] This particular analogue displayed bactericidal activity, where the ratio of Minimum Bactericidal Concentration (MBC) to MIC was 1.[2] Generally, N-chloro aryl acetamide derivatives tend to be more active against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria.[9]

The high lipophilicity of halogenated N-(substituted phenyl)-2-chloroacetamides, such as those with chloro- and bromo-substituents, is credited with their enhanced ability to traverse the bacterial cell membrane, contributing to their potent activity.[1] Given the 3,5-dichloro substitution pattern, this compound is expected to be an effective antibacterial agent.

Summary of Activity for Analogous Compounds
CompoundTarget OrganismMIC (µg/mL)MFC/MBC (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[5]
2-chloro-N-phenylacetamideFluconazole-resistant Candida spp.128 - 256512 - 1024[6][7]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512512[2]

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of its analogues, several compelling hypotheses can be proposed.

Antifungal Mechanism

For antifungal activity against Aspergillus, molecular docking studies of 2-chloro-N-phenylacetamide suggest a dual mechanism. The primary proposed mechanism involves binding to ergosterol in the fungal plasma membrane, disrupting its integrity. A secondary mechanism may involve the inhibition of DNA synthesis through the inhibition of thymidylate synthase.[5] Interestingly, for Candida species, this analogue did not appear to act via ergosterol binding or cell wall damage, indicating its mechanism remains to be fully established and may be species-dependent.[6][7]

Antibacterial Mechanism

In bacteria, it is postulated that chloroacetamide derivatives may target penicillin-binding proteins (PBPs) , which are crucial enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall.[2][8] Inhibition of PBPs leads to compromised cell wall integrity and eventual cell lysis, a hallmark of bactericidal action.[2]

G cluster_compound This compound cluster_fungal Fungal Cell cluster_bacterial Bacterial Cell Compound Compound F_Target1 Ergosterol Binding (Membrane Disruption) Compound->F_Target1 Postulated F_Target2 Thymidylate Synthase (DNA Synthesis Inhibition) Compound->F_Target2 Postulated B_Target Penicillin-Binding Protein (Cell Wall Synthesis Inhibition) Compound->B_Target Postulated F_Outcome Fungicidal Effect F_Target1->F_Outcome F_Target2->F_Outcome B_Outcome Cell Lysis (Bactericidal Effect) B_Target->B_Outcome

Caption: Postulated mechanisms of antimicrobial action.

Experimental Methodologies

To facilitate further research, this section provides detailed protocols for the synthesis and antimicrobial evaluation of this compound.

Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like chloroform).[4][10]

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition: Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature below 10 °C during the addition.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-20 hours) until completion, as monitored by TLC.[10]

  • Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product. In some methods, a sodium acetate solution is added to facilitate precipitation.[4]

  • Purification: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified crystals of this compound.[4]

  • Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the standardized broth microdilution method.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 4000 µg/mL).

  • Microplate Setup: In a 96-well microtiter plate, add the appropriate sterile growth medium (e.g., Luria-Bertani Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Serial Dilution: Add the compound's stock solution to the first well of a row and perform twofold serial dilutions across the plate to achieve a range of desired concentrations (e.g., from 4000 µg/mL down to 32 µg/mL).[1] Ensure the final DMSO concentration is non-inhibitory (e.g., ≤1%).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) according to established protocols (e.g., McFarland standard).

  • Inoculation: Inoculate all wells (except for a sterility control) with the microbial suspension to achieve a specified final concentration.

  • Controls: Include a positive control (medium + inoculum, no compound) and a negative/sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Compound Stock Solution (DMSO) C Perform 2-Fold Serial Dilution of Compound A->C B Dispense Growth Medium in 96-Well Plate B->C E Inoculate Wells with Microorganism C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Read Plate for Visible Growth F->G H Determine MIC G->H

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

While direct experimental evidence for the is not yet widely published, a strong inference can be made from the extensive body of research on its structural analogues. The presence of the α-chloro group on the acetamide moiety and the di-chloro substitution on the phenyl ring are key features that suggest potent antifungal and antibacterial properties. The compound likely benefits from enhanced lipophilicity, facilitating its passage through microbial membranes to reach intracellular or membrane-bound targets.

Future research should focus on the systematic evaluation of this compound against a broad panel of clinically relevant and drug-resistant pathogens. Elucidating its precise mechanism of action against different classes of microbes will be critical for its development as a potential therapeutic agent. Furthermore, in vivo efficacy and toxicity studies are necessary next steps to translate the in vitro potential of this promising compound into a viable clinical candidate.

References

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. Available from: [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available from: [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. Available from: [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r. ResearchGate. Available from: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]

  • This compound. PMC - NIH. Available from: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. Available from: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available from: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ScienceOpen. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. PMC - NIH. Available from: [Link]

  • Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PMC - NIH. Available from: [Link]

  • 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. PMC - NIH. Available from: [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available from: [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. Available from: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available from: [Link]

  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. Available from: [Link]

  • 2-Chloro-N-(2,5-dichlorophenyl)acetamide. PMC. Available from: [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available from: [Link]

  • (PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. ResearchGate. Available from: [Link]

  • Antibacterial activity of N-chloro aryl acetamide derivatives. ResearchGate. Available from: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. Available from: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available from: [Link]

  • Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. MDPI. Available from: [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available from: [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Publications. Available from: [Link]

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N-Aryl Chloroacetamide Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-aryl chloroacetamide derivatives represent a versatile and highly promising class of compounds in the landscape of modern drug discovery. Characterized by a core structure featuring a chloroacetamide moiety attached to an N-aryl group, these molecules have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. Their synthetic tractability, coupled with the ability to readily modify their structure to fine-tune pharmacological properties, makes them attractive candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-aryl chloroacetamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and mechanistic insights are provided to empower the design and execution of future research in this exciting field.

Introduction: The Chemical Versatility and Biological Significance of N-Aryl Chloroacetamides

The N-aryl chloroacetamide scaffold is a privileged structure in medicinal chemistry, primarily due to the reactive nature of the α-chloro group and the diverse electronic and steric properties that can be introduced via the N-aryl substituent. The chlorine atom serves as a good leaving group, making the adjacent carbonyl group susceptible to nucleophilic attack. This reactivity is the cornerstone of their biological activity and their utility as synthetic intermediates.[1]

The core structure allows for systematic modifications to explore the chemical space and optimize for specific biological targets. The aryl ring can be substituted with various electron-donating or electron-withdrawing groups, altering the molecule's lipophilicity, electronic distribution, and steric profile. These modifications have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Synthesis of N-Aryl Chloroacetamide Derivatives: From Benchtop to Scale-Up

The synthesis of N-aryl chloroacetamide derivatives is typically straightforward, most commonly achieved through the acylation of a primary or secondary arylamine with chloroacetyl chloride.[2] This reaction is generally high-yielding and can be performed under various conditions, offering flexibility for different substrates and scales.

General Synthetic Workflow

The general workflow for the synthesis of N-aryl chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized to improve yield and purity.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Substituted Arylamine D Solvent (e.g., DCM, Acetone, Acetic Acid) A->D Dissolve B Chloroacetyl Chloride B->D Add dropwise C Base (e.g., Triethylamine, Na2CO3) C->D E Temperature (e.g., 0°C to reflux) D->E F Quenching (e.g., Water) E->F G Extraction F->G H Drying G->H I Purification (e.g., Recrystallization, Chromatography) H->I J N-Aryl Chloroacetamide Derivative I->J

Caption: General workflow for the synthesis of N-aryl chloroacetamide derivatives.

Detailed Experimental Protocols

This protocol is a widely adopted method for the synthesis of a variety of N-aryl chloroacetamides.

Materials:

  • Substituted arylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted arylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This method is suitable for less reactive anilines and may require heating to drive the reaction to completion.[3]

Materials:

  • Aryl amine (0.02 mol)

  • Chloroacetyl chloride (0.03 mol)

  • Triethylamine (TEA) (2-3 drops)

  • Benzene

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, add chloroacetyl chloride (0.03 mol) and 2-3 drops of TEA to benzene.

  • Stir the mixture in a water bath for 10 minutes.

  • Add a solution of the aryl amine (0.02 mol) in benzene dropwise.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with benzene.

  • Purify the product by recrystallization from ethanol.

Biological Activities of N-Aryl Chloroacetamide Derivatives

N-aryl chloroacetamide derivatives have emerged as a versatile class of bioactive molecules, demonstrating a wide spectrum of pharmacological activities. Their ability to interact with various biological targets has led to their investigation as potential therapeutic agents for a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-aryl chloroacetamide derivatives. These compounds have shown cytotoxicity against a variety of cancer cell lines, often with promising potency.

The anticancer activity of N-aryl chloroacetamides is believed to be multifactorial. Two prominent mechanisms that have been investigated are the inhibition of Glutathione S-transferase (GST) and Fibroblast Growth Factor Receptor (FGFR).

Glutathione S-transferase (GST) Inhibition: GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to various electrophilic compounds, including many chemotherapeutic drugs.[4] Overexpression of GST is often associated with multidrug resistance in cancer cells. N-aryl chloroacetamides, being electrophilic, can act as substrates for GST, leading to the formation of a covalent adduct. This can deplete cellular glutathione levels and inhibit GST activity, thereby sensitizing cancer cells to other treatments or inducing apoptosis directly.[4][5]

NAC N-Aryl Chloroacetamide GST Glutathione S-transferase (GST) NAC->GST Inhibits Detox Drug Detoxification GST->Detox Mediates JNK c-Jun N-terminal kinase (JNK) GST->JNK Inhibits GSH Glutathione (GSH) Drug Anticancer Drug Drug->Detox Targeted for Detox->Drug Apoptosis Apoptosis MAPK MAPK Pathway JNK->MAPK Activates MAPK->Apoptosis Induces NAC N-Aryl Chloroacetamide FGFR FGFR NAC->FGFR Inhibits RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Inhibition of the FGFR signaling pathway by N-aryl chloroacetamides.

The following table summarizes the in vitro cytotoxic activity of selected N-aryl chloroacetamide derivatives against various cancer cell lines.

Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 3-IodophenylA549 (Lung)4.76[6]
2 4-(4-bromophenyl)thiazol-2-ylMCF7 (Breast)40.6[4]
3 4-(4-chlorophenyl)thiazol-2-ylMCF7 (Breast)38.0[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-aryl chloroacetamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-aryl chloroacetamide derivatives and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

N-aryl chloroacetamide derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. [7]

The antimicrobial effect of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase II. [8]These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.

NAC N-Aryl Chloroacetamide Gyrase DNA Gyrase NAC->Gyrase Inhibits TopoII Topoisomerase II NAC->TopoII Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication TopoII->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of DNA gyrase and topoisomerase II by N-aryl chloroacetamides.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-aryl chloroacetamide derivatives against various microbial strains.

Compound IDN-Aryl SubstituentMicrobial StrainMIC (µg/mL)Reference
4 4-ChlorophenylS. aureus20[9]
5 4-FluorophenylS. aureus-[7]
6 3-BromophenylS. aureus-[7]
7 4-ChlorophenylE. coli-[7]

Note: Specific MIC values for compounds 5, 6, and 7 were not explicitly provided in the cited source, but they were identified as among the most active.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • N-aryl chloroacetamide derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Perform serial two-fold dilutions of the N-aryl chloroacetamide derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several N-aryl chloroacetamide derivatives have been reported to possess anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).

Compound IDN-Aryl SubstituentAssay% InhibitionReference
8 2-CarboxyphenylCarrageenan-induced paw edema (in vivo)64.88% (at 25mg/kg)[10]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For N-aryl chloroacetamide derivatives, SAR studies have revealed key structural features that govern their biological activities.

SAR for Anticancer Activity
  • Substitution on the N-Aryl Ring: The nature and position of substituents on the N-aryl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., I, Br, Cl) and nitro groups, particularly at the meta and para positions, have been shown to enhance cytotoxic effects. [11][12]This is likely due to an increase in the electrophilicity of the chloroacetamide moiety, making it more reactive towards nucleophilic residues in target proteins.

  • Heterocyclic N-Aryl Groups: The incorporation of heterocyclic rings, such as thiazole, can lead to potent anticancer agents. The specific substitution pattern on the thiazole ring and the phenyl group attached to it are critical for activity. [4]

SAR for Antimicrobial Activity
  • Lipophilicity: Increased lipophilicity, often achieved through halogen substitution on the N-aryl ring, generally correlates with enhanced antimicrobial activity. [7][13]This is attributed to improved penetration through the bacterial cell membrane.

  • Position of Substituents: The position of substituents on the phenyl ring can influence the spectrum of activity. For instance, certain substitution patterns may lead to greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. [7][13]

Conclusion and Future Directions

N-aryl chloroacetamide derivatives have firmly established themselves as a versatile and promising scaffold in drug discovery. Their straightforward synthesis, coupled with the vast chemical space accessible through modification of the N-aryl group, provides a fertile ground for the development of novel therapeutic agents. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: While initial insights into the mechanisms of action have been gained, further detailed studies are required to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

  • Optimization of Lead Compounds: The promising lead compounds identified to date should be subjected to further medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Efficacy and Safety Studies: Compounds with potent in vitro activity should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening of N-aryl chloroacetamide libraries against other disease targets could unveil new therapeutic applications.

References

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019-11-18). ResearchGate. [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (2020-02-03). Journal of Hematology & Oncology. [Link]

  • (PDF) FGF/FGFR signaling pathway involved resistance in various cancer types. ResearchGate. [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Pharmacology. [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021-03-30). PubMed Central. [Link]

  • Regulation of Signal Transduction by Glutathione Transferases. PubMed Central. [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021-03-30). PubMed. [Link]

  • The role of glutathione-S-transferase in anti-cancer drug resistance. PubMed Central. [Link]

  • The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer. PubMed Central. [Link]

  • Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. (2010-09). PubMed. [Link]

  • Topoisomerase II: a fitted mechanism for the chromatin landscape. Oxford Academic. [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • DNA Topoisomerase II, Genotoxicity, and Cancer. PubMed Central. [Link]

  • Topoisomerase II: a fitted mechanism for the chromatin landscape. PubMed Central. [Link]

  • Type II topoisomerase. Wikipedia. [Link]

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  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Design, synthesis and biological evaluation of N-arylphenyl-2,2-dichloroacetamide analogues as anti-cancer agents. ResearchGate. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019-11-18). ResearchGate. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. ResearchGate. [Link]

  • Table 2. Shows the results, expressed as IC50 (M) values, indicating.... ResearchGate. [Link]

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  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. PubMed. [Link]

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An In-Depth Technical Guide to 2-chloro-N-(3,5-dichlorophenyl)acetamide: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(3,5-dichlorophenyl)acetamide belongs to the broader class of chloroacetamide compounds, a group of chemicals that rose to prominence in the mid-20th century, initially for their significant impact on agriculture as herbicides. This guide provides a comprehensive overview of this compound, from the historical discovery of its parent class to its specific synthesis, structural characteristics, and potential biological activities. Drawing upon established scientific literature, this document aims to be a valuable resource for professionals in chemical research and drug development, offering insights into its scientific integrity and potential applications.

PART 1: Discovery and Historical Context of Chloroacetamides

The story of this compound is intrinsically linked to the development of chloroacetamide herbicides. In the post-World War II era, the agricultural industry saw a surge in the development of chemical solutions to improve crop yields. Scientists at the Monsanto company began a concerted research program in the early 1950s to discover new herbicides. This effort led to the discovery of the herbicidal properties of the α-chloroacetamide class of compounds.

These early investigations revealed that chloroacetamides were particularly effective as pre-emergence herbicides, controlling annual grasses and some broadleaf weeds in major crops. This discovery was a significant advancement in weed management, offering a new tool to farmers. The research into various substitutions on the acetamide nitrogen and the phenyl ring paved the way for the synthesis and investigation of a wide array of derivatives, including this compound.

PART 2: Synthesis and Chemical Properties

The synthesis of this compound follows a general procedure for the preparation of N-aryl-2-chloroacetamides. The most common and straightforward method involves the reaction of a substituted aniline with chloroacetyl chloride.

General Synthesis Protocol

A general method for the synthesis of N-aryl-2-chloroacetamides, as referenced in multiple studies by Shilpa and Gowda, involves the chloroacetylation of the corresponding aniline.[1]

Step-by-step Methodology:

  • Dissolution: The substituted aniline (in this case, 3,5-dichloroaniline) is dissolved in a suitable solvent, such as glacial acetic acid, at room temperature.

  • Acylation: Chloroacetyl chloride is added dropwise to the stirred solution of the aniline. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Quenching and Precipitation: The reaction mixture is then poured into a large volume of cold water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water to remove any remaining acid and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

This method is widely applicable for the synthesis of a variety of N-substituted chloroacetamides and is noted for its efficiency and simplicity.[2]

Diagram of the General Synthesis Pathway:

G cluster_reactants Reactants cluster_product Product 3,5-dichloroaniline 3,5-dichloroaniline target_molecule This compound 3,5-dichloroaniline->target_molecule + chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_molecule Reaction in Glacial Acetic Acid

Caption: General synthesis of this compound.

Physicochemical Properties and Crystal Structure

The structure of this compound has been determined by X-ray crystallography. The molecule is essentially planar, a common feature among related N-aromatic amides. The crystal structure is stabilized by intermolecular N—H⋯O and N—H⋯Cl hydrogen bonds, which link the molecules into chains.[1]

PART 3: Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of chloroacetamides has been widely studied for its herbicidal and, more recently, its antifungal properties.

Herbicidal Activity

The primary historical application of chloroacetamides is as herbicides. Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. This disruption of lipid metabolism is crucial for cell division and growth, particularly in the early stages of seedling development. The herbicidal efficacy of chloroacetamide derivatives can be influenced by the nature and position of substituents on the aromatic ring.

Antifungal Activity

Recent research has highlighted the antifungal potential of chloroacetamide derivatives. Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against various fungal pathogens, including fluconazole-resistant strains of Candida species and Aspergillus flavus.[3][4][5][6]

Mechanism of Antifungal Action:

The antifungal mechanism of action for 2-chloro-N-phenylacetamide is believed to involve multiple targets:

  • Inhibition of Ergosterol Biosynthesis: One proposed mechanism is the interference with the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

  • Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies suggest that 2-chloro-N-phenylacetamide may also act by inhibiting the enzyme dihydrofolate reductase (DHFR).[6] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for DNA synthesis and cell proliferation.

The antifungal activity of these compounds, including their ability to disrupt biofilm formation, makes them interesting candidates for the development of new antifungal agents, particularly in the context of rising drug resistance.[5][6]

Diagram of the Proposed Antifungal Mechanism of Action:

G compound 2-chloro-N-phenylacetamide dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibits folic_acid Folic Acid Synthesis dhfr->folic_acid Catalyzes fungal_growth Inhibition of Fungal Growth dhfr->fungal_growth Leads to cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Maintains ergosterol->fungal_growth Leads to dna_synthesis DNA Synthesis folic_acid->dna_synthesis Essential for dna_synthesis->fungal_growth cell_membrane->fungal_growth

Caption: Proposed antifungal mechanisms of 2-chloro-N-phenylacetamide.

PART 4: Structure-Activity Relationships (SAR)

The biological activity of N-aryl-2-chloroacetamides is significantly influenced by the substituents on the phenyl ring. While comprehensive SAR studies specifically including this compound are limited, general trends can be inferred from studies on related compounds.

For antimicrobial activity, halogenated substituents on the phenyl ring, particularly in the para- and meta-positions, have been shown to enhance efficacy.[2] The increased lipophilicity of these compounds is thought to facilitate their passage through the microbial cell membrane. The presence of multiple chlorine atoms on the phenyl ring of this compound suggests that it may possess notable biological activity, warranting further investigation.

Conclusion

This compound is a compound with a rich historical background rooted in the development of modern agricultural chemistry. While its specific discovery is not as well-documented as that of the broader chloroacetamide class, its synthesis is well-established, and its structural characteristics have been elucidated. Based on the known biological activities of structurally related compounds, this compound holds potential for further investigation, particularly in the realms of herbicidal and antifungal applications. The insights provided in this guide offer a solid foundation for researchers and scientists to explore the future potential of this and related molecules in drug discovery and development.

References

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). An Acad Bras Cienc, 93(suppl 3):e20200997. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Braz J Biol, 84:e255080. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Braz J Biol, 84:e255080. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. (2022). J Appl Microbiol, 132(5):3601-3617. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(3):893-899. [Link]

  • Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, 2,4,6-(CH3)3C6H2NH-CO-CH 3-yXy (X = CH3 or Cl and y = 0, 1, 2). (2007). Zeitschrift für Naturforschung A, 62(9-10), 549-557. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2022). Molecules, 27(23), 8234. [Link]

  • This compound. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o420. [Link]

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environmental fate of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Environmental Fate of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a compound belonging to the chloroacetamide class of chemicals. While specific data on this molecule is limited, this paper synthesizes information from extensive research on structurally analogous chloroacetamide and dichloroacetamide compounds to build a predictive model of its behavior in the environment. We will explore its physicochemical properties, primary degradation pathways—including biodegradation, photodegradation, and hydrolysis—environmental mobility, and ecotoxicological profile. This guide is intended for researchers, environmental scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further study.

Introduction and Chemical Identity

This compound (35DCPCA) is an aromatic amide whose environmental presence and behavior are of interest due to its structural similarity to widely used chloroacetamide herbicides and their degradation products. Understanding its persistence, transformation, and mobility is crucial for assessing its potential environmental risk. The molecular structure consists of a dichlorinated phenyl ring attached to a chloroacetamide functional group, a feature common to many bioactive compounds.[1] The presence of chlorine atoms and the amide bond are key determinants of its chemical reactivity and, consequently, its environmental fate.

Caption: Molecular structure of this compound.

Physicochemical Properties

The environmental transport and partitioning of a chemical are governed by its fundamental physicochemical properties. The data for this compound are summarized below.

PropertyValueSignificance in Environmental FateSource
Molecular Formula C₈H₆Cl₃NODefines the elemental composition and molar mass.[1]
Molar Mass 238.49 g/mol Influences diffusion and volatility.[1][2]
Physical State Crystalline SolidAffects its dissolution rate and handling in experimental setups.[1]
Water Solubility Low (predicted)Low solubility limits its concentration in aquatic systems but may enhance sorption to organic matter. Its behavior is analogous to other chloroacetamides which are sparingly soluble.N/A
Log Kₒw High (predicted)A high octanol-water partition coefficient suggests a strong tendency to partition from water into organic phases, indicating a potential for sorption to soil organic matter and bioaccumulation in organisms.N/A
Vapor Pressure Low (predicted)Low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation pathway.N/A

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes.

Environmental_Fate_Pathways cluster_degradation Degradation Processes cluster_partitioning Environmental Partitioning parent This compound in Environment biodegradation Biodegradation (Microbial) parent->biodegradation photodegradation Photodegradation (Sunlight) parent->photodegradation hydrolysis Chemical Hydrolysis (pH, Temp) parent->hydrolysis soil Sorption to Soil (Organic Matter, Clay) parent->soil water Aqueous Phase (Leaching, Runoff) parent->water products Transformation Products (e.g., Dichloroaniline) biodegradation->products photodegradation->products hydrolysis->products biota Bioaccumulation water->biota

Caption: Major environmental fate pathways for chloroacetamide compounds.

Biodegradation

Microbial transformation is often a primary degradation route for chloroacetamide herbicides.[3] While abiotic processes can be slow, soil microorganisms can cleave the amide bond or dechlorinate the molecule.

  • Causality in Biodegradation: The rate and pathway of biodegradation are highly dependent on soil type, microbial population, temperature, and moisture.[4] Studies on the herbicide butachlor show that initial degradation can occur via dealkylation followed by N-demethylation, ultimately leading to compounds like 2,6-diethylaniline.[5] For this compound, a plausible pathway involves initial hydrolysis of the amide bond to yield 3,5-dichloroaniline, a known toxic and persistent metabolite.[6] The chloroacetyl group would subsequently be metabolized.

Photodegradation

Direct photolysis via sunlight can contribute to the degradation of chemicals in aquatic environments or on soil surfaces. Dichloroacetamide safeners, which are structurally related, can be transformed by photogenerated oxidants.[7] For some chloroacetamides, however, direct photolysis is a minor pathway.[3] The aromatic ring in this compound can absorb UV radiation, potentially leading to dechlorination or rearrangement reactions.

Chemical Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For chloroacetamides, this process is highly pH-dependent.

  • Expert Insight: Research on dichloroacetamide safeners demonstrates that hydrolysis rates are generally slow under neutral environmental conditions (pH 7).[3][8] However, under basic conditions (pH > 9), base-mediated amide cleavage can become a significant degradation pathway.[8][9] Conversely, under strongly acidic conditions, acid-mediated hydrolysis can also occur.[9] For this compound, the amide linkage is the most probable site for hydrolysis, yielding 3,5-dichloroaniline and chloroacetic acid. The rate would be slowest around neutral pH and accelerate at pH extremes.

Environmental Mobility

Sorption and Desorption in Soil

Sorption to soil particles is a critical process that dictates a chemical's mobility and bioavailability.[10] For non-ionic organic compounds like this compound, sorption is primarily driven by partitioning into soil organic matter and adsorption to clay surfaces.

  • Mechanism: The high predicted Kₒw suggests strong hydrophobic interactions with soil organic carbon. The Freundlich equation is commonly used to describe this non-linear sorption behavior. Studies on the herbicide acetochlor show that the Freundlich sorption coefficient (Kₑ) correlates positively with organic carbon content and negatively with soil pH.[11] It is expected that this compound will exhibit strong sorption in soils with high organic matter, significantly reducing its mobility.[12][13]

Protocol: Batch Equilibrium Sorption Study

This protocol provides a self-validating system to determine the soil sorption coefficient (Kₑ).

  • Soil Preparation: Select and characterize representative soils (e.g., sandy loam, clay) for pH, organic carbon content, and texture. Air-dry and sieve the soil (2 mm).

  • Solution Preparation: Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution. The CaCl₂ mimics the ionic strength of soil water. Create a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Equilibration: Add a known mass of soil (e.g., 5 g) to centrifuge tubes. Add a known volume (e.g., 25 mL) of each herbicide solution. Include soil-free blanks to check for adsorption to the container walls.

  • Shaking: Place the tubes on a shaker and agitate for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature (e.g., 25°C). This time should be established in preliminary kinetic studies.

  • Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid and aqueous phases.

  • Analysis: Carefully collect the supernatant and analyze the concentration of this compound using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation:

    • Calculate the amount of chemical sorbed to the soil (Cₛ) by subtracting the equilibrium aqueous concentration (Cₑ) from the initial concentration.

    • Plot log(Cₛ) vs. log(Cₑ) to determine the Freundlich coefficients Kₑ and 1/n.

start Start: Prepare Soil and Chemical Solutions step1 1. Add Soil and Solution to Centrifuge Tubes start->step1 step2 2. Agitate for 24h (Equilibration) step1->step2 step3 3. Centrifuge to Separate Phases step2->step3 step4 4. Collect Supernatant (Aqueous Phase) step3->step4 step5 5. Analyze Concentration (Ce) via LC-MS/MS step4->step5 step6 6. Calculate Sorbed Amount (Cs) and Kƒ Coefficient step5->step6 end End: Determine Sorption Isotherm step6->end

Caption: Experimental workflow for a batch equilibrium sorption study.

Bioaccumulation and Ecotoxicity

Bioaccumulation Potential

Bioaccumulation is the net accumulation of a chemical in an organism from all sources, including water, food, and sediment. The high predicted Kₒw of this compound suggests a potential for it to accumulate in the fatty tissues of organisms. However, rapid metabolism can mitigate this potential. Studies on the antifouling biocide DCOIT, another chlorinated organic compound, show that despite a potential to accumulate, it can be rapidly metabolized and is not considered bioaccumulative in mussels under certain conditions.[14] Further research is needed to determine the bioconcentration factor (BCF) for the target compound.

Ecotoxicological Profile

The toxicity of chloroacetamides and their metabolites to non-target organisms is a significant concern.

  • Aquatic Toxicity: Chloroacetamide herbicides and their metabolites can induce oxidative stress, DNA damage, and apoptosis in both cell lines and zebrafish embryos.[15] The metabolite of acetochlor, CMEPA, has been shown to cause liver injury and lipid accumulation in zebrafish.[16]

  • Transformation Products: The degradation of chloroacetamides can sometimes lead to products with equal or greater toxicity than the parent compound.[3][9] For example, the hydrolysis product 3,5-dichloroaniline is a known toxicant.[17]

Organism/SystemEndpointEffect of Related ChloroacetamidesSource
Zebrafish Embryos Developmental ToxicityDecreased hatching and survival rates, increased apoptosis.[15]
Freshwater Fish Acute ToxicityLC₅₀ values for dichloroacetamide safeners range from 1.4–4.6 mg/L.[9]
Aquatic Invertebrates (Daphnia magna) Chronic ToxicityNOEC (No Observed Effect Concentration) of 0.354 mg/L for effects on carapace length (for benoxacor).[7]
Human Cells (in vitro) CytotoxicityInduction of apoptosis and oxidative stress in liver cells (HepG2, L02).[15][16]

Analytical Methodologies

Accurate quantification of this compound and its metabolites in complex environmental matrices is essential for fate and exposure assessment.

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from soil and food matrices like rice.[17] For water samples, online solid-phase extraction (SPE) is highly efficient.[18]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for analysis.[6][17] This technique offers excellent sensitivity and selectivity, allowing for detection at the parts-per-billion (μg/L) or parts-per-trillion (ng/L) level.[18]

Conclusion and Future Research Directions

Based on the behavior of analogous compounds, this compound is predicted to be a persistent organic pollutant with low mobility in soils rich in organic matter. Its primary degradation pathways are likely microbial transformation and hydrolysis under alkaline conditions, both of which can lead to the formation of the persistent and toxic metabolite 3,5-dichloroaniline. Its high predicted Kₒw suggests a potential for bioaccumulation, although this may be offset by metabolic processes.

Key knowledge gaps requiring further investigation include:

  • Direct Degradation Studies: Performing controlled laboratory studies to determine the actual half-lives of this compound via biodegradation, photodegradation, and hydrolysis.

  • Metabolite Identification: Elucidating the full range of transformation products in various environmental compartments.

  • Bioaccumulation Studies: Measuring the Bioconcentration Factor (BCF) in relevant aquatic organisms to definitively assess its bioaccumulation potential.

  • Environmental Occurrence: Monitoring studies to determine if this compound is present in soil, water, or biota, particularly in areas where related chloroacetamide herbicides are used.

References

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). U.S. Geological Survey. [Link]

  • Hladik, M. L., & Cwiertny, D. M. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. ACS Publications. [Link]

  • Li, K., et al. (n.d.). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. [Link]

  • Gowda, B. T., et al. (2008). This compound. PMC - NIH. [Link]

  • McFadden, M. E., et al. (2020). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]

  • Wang, Q., et al. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. PMC - NIH. [Link]

  • Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. ResearchGate. [Link]

  • Bhadekar, R., et al. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. American Journal of Analytical Chemistry. [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. [Link]

  • Kral, A. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]

  • Ouhaddouch, F., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. [Link]

  • Articles List - Analytical Methods in Environmental Chemistry Journal. (n.d.). [Link]

  • Lavy, T. L., et al. (1989). Sorption, Mobility and Degradation of Triclopyr and 2,4-D on Four Soils. ResearchGate. [Link]

  • Strawn, D. G. (2017). Sorption Mechanisms of Chemicals in Soils. MDPI. [Link]

  • Chatterjee, D. K., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). ResearchGate. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. PMC - NIH. [Link]

  • Li, S., et al. (2023). The health risk of acetochlor metabolite CMEPA is associated with lipid accumulation induced liver injury. PubMed. [Link]

  • Rahman, M. B., et al. (2021). SUNLIGHT DRIVEN PHOTOCATALYTIC DEGRADATION OF 2-CHLOROPHENOL BY POLYPYRROLE/GRAPHENE OXIDE COMPOSITES. ResearchGate. [Link]

  • Gümüş, B., & Aktaş, A. H. (2023). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. MDPI. [Link]

  • Zuanazzi, C., et al. (2016). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Singh, K., & Kumar, Y. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Samsuri, A. W., et al. (2013). Sorption-desorption study of a herbicide 2,4-dichlorophenoxyacetic acid on acidic tropical soils. ResearchGate. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. PMC - NIH. [Link]

  • Raimi, A., et al. (2021). Influence of soil properties on 14C-Saflufenacil behavior: Sorption and mobility study. SciELO. [Link]

  • Kral, A. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar. [Link]

  • Walters, J. (1999). Environmental Fate of 2, 4-Dichlorophenoxyacetic Acid. Semantic Scholar. [Link]

  • Matthews, H. B., & Denison, R. (2004). Environmental Defense Comments on 2-Chloro-N-(Chloromethyl)-N-(2,6-Diethylphenyl) Acetamide (CMA). Policy Commons. [Link]

  • 2-chloro-N,N-diethylacetamide. (n.d.). AERU - University of Hertfordshire. [Link]

  • Arora, P. K. (2018). Recent advances in degradation of chloronitrophenols. ResearchGate. [Link]

  • Gomes, A. R., et al. (2024). Preliminary Findings on the Bioaccumulation and Marine Trophic Transfer of the Antifouling Biocide DCOIT in Soluble and Nanostructured Forms. MDPI. [Link]

  • Hiller, E., et al. (2014). Retention characteristics of acetochlor in soils collected from different depths in relation to soil properties (Žitný ostrov area, SW Slovakia). Open Access CAAS Agricultural Journals. [Link]

Sources

Methodological & Application

Application Note: Principles and Safety Protocols for the Synthesis of N-Aryl-2-chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general overview of the chemical principles and safety protocols for the synthesis of N-aryl-2-chloroacetamides. It is intended for educational purposes for qualified professionals in a controlled laboratory setting. Due to the hazardous nature of the reagents involved, this document does not constitute a detailed, step-by-step protocol for the synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide. All laboratory work should be conducted under the strict supervision of qualified personnel and in accordance with all institutional and governmental safety regulations.

Introduction: The Schotten-Baumann Reaction in Amide Synthesis

The synthesis of N-aryl-2-chloroacetamides, such as this compound, is typically achieved through the acylation of a primary or secondary amine. The Schotten-Baumann reaction is a widely used method for this transformation, involving the reaction of an amine with an acyl chloride in the presence of a base.[1] This reaction is fundamental in organic synthesis due to its efficiency and broad applicability in forming robust amide bonds, which are key structures in many pharmaceuticals and agrochemicals.

The general transformation involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

Reagent Hazard Analysis

A thorough understanding of the hazards associated with all reagents is the cornerstone of a safe experimental design. The synthesis of this compound involves highly reactive and toxic chemicals that demand stringent safety measures.

Table 1: Hazard Profile of Key Reagents

ReagentChemical FormulaKey Hazards
3,5-Dichloroaniline C₆H₅Cl₂NAcutely toxic if swallowed, in contact with skin, or if inhaled.[2][3] May cause damage to organs through prolonged or repeated exposure.[2][3] Very toxic to aquatic life with long-lasting effects.[2]
Chloroacetyl Chloride C₂H₂Cl₂OCorrosive; causes severe skin and eye burns with potential for permanent eye damage.[4][5][6] Highly toxic and lachrymatory (tear gas agent).[4][7] Inhalation can cause severe respiratory irritation and potentially fatal pulmonary edema.[4][5][8] Reacts violently with water.[6][7]
Base (e.g., Pyridine, Triethylamine) VariesFlammable, toxic, and irritant. Specific hazards depend on the base used.
Solvent (e.g., Dichloromethane) CH₂Cl₂Volatile, potential carcinogen, and can cause skin and eye irritation.

Core Safety Directives and Personal Protective Equipment (PPE)

Given the severe hazards of the reagents, a multi-layered safety approach is mandatory. All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors and dust.[9][10]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.[2][9]Protects against splashes of corrosive reagents and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), potentially double-gloved.[2][11]Prevents skin contact with acutely toxic and corrosive materials.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[2][9]Prevents skin contact and protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls are insufficient.[2]Provides an additional layer of protection against inhalation of hazardous vapors.

General Experimental Workflow and Principles

The following sections outline the principles behind each stage of a typical N-acylation reaction. Specific quantities, reaction times, and temperatures are deliberately omitted.

Reaction Setup and Execution
  • Inert Atmosphere: The reaction is best conducted under an inert atmosphere (e.g., nitrogen or argon). This is crucial because chloroacetyl chloride reacts violently with water and moisture, which would consume the reagent and reduce the yield.[6][7]

  • Solvent Choice: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically used. These solvents will not react with the acyl chloride and are effective at dissolving the reactants.[1]

  • Order of Addition: Typically, the aniline (3,5-dichloroaniline) and a base are dissolved in the solvent first. The reaction vessel is cooled in an ice bath to manage the exothermic nature of the reaction. The chloroacetyl chloride is then added dropwise to the cooled solution to maintain control over the reaction rate and temperature.[1]

  • Role of the Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl produced during the reaction.[1] The neutralization of this acidic byproduct is essential to prevent protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Workup and Purification
  • Quenching: After the reaction is complete, it is carefully "quenched" by adding water or a dilute aqueous acid solution to neutralize any remaining base and react with any unreacted chloroacetyl chloride. This step must be done cautiously, especially if excess acyl chloride is present.

  • Extraction: The product is then separated from the aqueous layer using a separatory funnel and an organic solvent immiscible with water, such as dichloromethane or ethyl acetate. This process isolates the desired amide in the organic phase.

  • Washing: The organic layer is washed sequentially with dilute acid (to remove any remaining amine), dilute base (like sodium bicarbonate, to remove any acidic impurities), and brine (to remove excess water).

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude solid product is typically purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Visualization of Workflow and Mechanism

Diagram 1: General Experimental Workflow This diagram illustrates the logical flow from reaction setup to the final purified product, emphasizing the key stages of the process.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Dissolve Aniline & Base in Aprotic Solvent cool 2. Cool Reaction (e.g., Ice Bath) setup->cool add 3. Add Acyl Chloride Dropwise cool->add react 4. Stir at Controlled Temperature add->react quench 5. Quench Reaction (e.g., Add Water) react->quench Reaction Complete extract 6. Liquid-Liquid Extraction quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry & Evaporate wash->dry purify 9. Purify Solid (e.g., Recrystallization) dry->purify final_product Pure N-Aryl-2-chloroacetamide purify->final_product Yields Pure Product

Caption: General workflow for N-aryl-2-chloroacetamide synthesis.

Diagram 2: Reaction Mechanism This diagram shows the nucleophilic acyl substitution mechanism for the formation of the amide bond.

Caption: Mechanism of nucleophilic acyl substitution.

Waste Management and Disposal

All waste generated during this procedure is considered hazardous.[2]

  • Liquid Waste: Halogenated organic solvents and aqueous washes must be collected in separate, clearly labeled hazardous waste containers.

  • Solid Waste: Contaminated consumables (gloves, filter paper, etc.) must be disposed of in a designated solid hazardous waste container.

  • Disposal Procedures: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[2] Never pour chemical waste down the drain.

Conclusion

The synthesis of N-aryl-2-chloroacetamides via the Schotten-Baumann reaction is a powerful synthetic tool. However, the high reactivity and toxicity of the necessary reagents, particularly chloroacetyl chloride and substituted anilines, necessitate a profound respect for safety protocols. Adherence to the principles of hazard assessment, use of appropriate engineering controls and PPE, and proper waste management are not merely procedural—they are essential for ensuring the safety of laboratory personnel and the protection of the environment.

References

  • State of New Jersey Department of Health. (1999). Hazard Summary: Chloroacetyl Chloride. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (1988). OSHA PEL Project: Chloroacetyl Chloride. Available at: [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]

  • CSU Bakersfield. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Available at: [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Available at: [Link]

  • CSU Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • Providence College. (n.d.). Standard Operating Procedures for Working in the Organic Chemistry Laboratory. Available at: [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Available at: [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
  • Gowda, B. T., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online.
  • International Journal of Pharma Sciences and Research. (2012).
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Rawal, B. M., et al. (2011).

Sources

Application Notes and Protocols for the Evaluation of 2-chloro-N-(3,5-dichlorophenyl)acetamide as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chloroacetamide class of herbicides represents a cornerstone of modern weed management, primarily utilized for pre-emergence control of annual grasses and certain broadleaf weeds in major crops.[1] This document provides a detailed technical guide for researchers and scientists on the evaluation of a specific analogue, 2-chloro-N-(3,5-dichlorophenyl)acetamide, as a potential new herbicidal active ingredient. These protocols are designed to systematically characterize its synthesis, mechanism of action, biological efficacy, and safe handling requirements. The methodologies described herein are grounded in established principles of weed science and are intended to provide a robust framework for discovery and development.

Section 1: Chemical Profile and Synthesis

A thorough understanding of the test compound's physicochemical properties is fundamental to its formulation and application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆Cl₃NO[2]
Molecular Weight 238.49 g/mol [2]
Appearance Colorless to yellow crystalline solid[3]
CAS Number 162222-14-2 (related structure)[4]
Protocol 1: Laboratory-Scale Synthesis

Rationale: This protocol describes an efficient acylation reaction to produce this compound from commercially available precursors. The reaction involves the nucleophilic attack of the amine group of 3,5-dichloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. An organic solvent is used as the reaction medium, and the reaction is typically performed under reflux to ensure completion. Post-reaction workup with water is designed to precipitate the product and remove water-soluble impurities.

Materials:

  • 3,5-dichloroaniline

  • Chloroacetyl chloride

  • Anhydrous Toluene (or other suitable inert solvent)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 equivalent) in anhydrous toluene.

  • While stirring, slowly add chloroacetyl chloride (1.1 equivalents) to the solution. The dropwise addition is crucial to control the exothermic reaction.

  • Once the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[2]

  • Confirm the structure and purity of the final compound using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Section 2: Proposed Mechanism of Action

Biochemical Target: Like other chloroacetamide herbicides, this compound is hypothesized to act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][5] VLCFAs (chains > C18) are essential building blocks for various cellular components, including cuticular waxes, suberin, and sphingolipids, which are critical for membrane integrity and cell signaling.

Mechanism: The primary target is believed to be one or more elongase enzymes within the VLCFA synthase complex located in the endoplasmic reticulum.[6] The electrophilic chloroacetyl group of the herbicide is thought to covalently bind to a critical sulfhydryl (-SH) group in the active site of the elongase enzyme, irreversibly inhibiting its function.[5][7] This disruption of VLCFA synthesis leads to a cascade of downstream effects, ultimately inhibiting cell division and expansion, which is most pronounced in the rapidly growing tissues of emerging seedlings.[6] This mechanism explains why these herbicides are most effective during the pre-emergence stage of weed development.[5]

MoA_Pathway herbicide This compound (Applied to soil) uptake Absorption by Emerging Shoot and Roots herbicide->uptake transport Translocation to Meristematic Tissues uptake->transport target VLCFA Elongase Enzyme Complex (Endoplasmic Reticulum) transport->target inhibition INHIBITION (Covalent binding to -SH group) target->inhibition vlcfa VLCFA Synthesis Blocked inhibition->vlcfa downstream Disruption of: - Cuticular Waxes - Membrane Lipids - Cell Signaling vlcfa->downstream effects Inhibition of Cell Division and Cell Expansion downstream->effects death Seedling Growth Arrest & Plant Death effects->death

Caption: Proposed mechanism of action for this compound.

Section 3: Protocols for Efficacy Evaluation

A tiered screening approach is recommended, starting with rapid in vitro assays and progressing to more complex whole-plant greenhouse trials.

Screening_Workflow start Synthesis & Purification of Test Compound tier1 Tier 1: Primary Screening (In Vitro Bioassay) start->tier1 High-throughput tier2 Tier 2: Secondary Screening (Whole-Plant Greenhouse Assay) tier1->tier2 Active Compounds analysis Data Analysis (Dose-Response, GR50) tier2->analysis decision Decision Point: Advance or Terminate? analysis->decision

Sources

A Validated Analytical Method for the Detection and Quantification of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, robust, and validated analytical method for the detection and quantification of 2-chloro-N-(3,5-dichlorophenyl)acetamide. This compound may be present as a process-related impurity, a synthetic intermediate, or a potential degradant in pharmaceutical manufacturing. Ensuring its effective removal and monitoring its presence at trace levels is critical for drug safety and quality control. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for routine quality control and purity assessment. Additionally, a high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is outlined for trace-level analysis in complex matrices. The protocols herein are designed to be self-validating, with comprehensive guidelines for method validation according to the International Council for Harmonisation (ICH) standards.[1]

Introduction and Scientific Rationale

This compound (C₈H₆Cl₃NO) is an aromatic amide whose detection is crucial in various stages of chemical and pharmaceutical development.[2] The presence of chloro- and dichloro-phenyl moieties suggests the compound will possess significant hydrophobicity and a strong UV chromophore, making it an ideal candidate for analysis by reversed-phase liquid chromatography with UV detection.

The primary analytical challenge is to develop a method that is not only sensitive and accurate but also specific, ensuring the analyte peak is free from interference by other process-related impurities or matrix components. The choice of an RP-HPLC method with a C18 stationary phase is based on its proven efficacy in separating non-polar to moderately polar small molecules.[1][3] For situations demanding lower detection limits, such as analyzing biological or environmental samples, the coupling of liquid chromatography to a tandem mass spectrometer (LC-MS/MS) provides unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[3][4]

This document serves as a comprehensive guide for researchers and drug development professionals to implement a reliable analytical workflow for this specific compound.

Method 1: RP-HPLC-UV for Purity and Quality Control

This method is optimized for the routine quantification of this compound in samples such as raw materials or reaction mixtures where the analyte concentration is expected to be within the microgram-per-milliliter (µg/mL) range.

Materials and Reagents
  • Analyte: this compound reference standard (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Acid: Formic acid (LC-MS grade)

  • Filters: 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The selection of a C18 column provides a hydrophobic stationary phase that will effectively retain the analyte through hydrophobic interactions. The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds with varying polarities. The addition of 0.1% formic acid serves a critical dual purpose: it protonates residual silanols on the column packing to reduce peak tailing and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.[1][5]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with UV/PDA detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Data Acquisition Time 20 minutes

Table 1: Recommended HPLC-UV Instrumental Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0.060.040.0
15.05.095.0
17.05.095.0
17.160.040.0
20.060.040.0

Table 2: Gradient Elution Program.

Preparation of Solutions
  • Diluent: A mixture of 50% Acetonitrile and 50% Water is used as the diluent to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[6]

  • Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent.[6]

  • Sample Preparation: Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and prevent column blockage.

Experimental Workflow and Data Analysis

The workflow for this method is designed to be systematic, ensuring reproducibility from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard prep_dissolve Dissolve in Diluent to Target Concentration prep_start->prep_dissolve prep_filter Filter Sample Solution (0.45 µm) prep_dissolve->prep_filter analysis_inject Inject into HPLC System prep_filter->analysis_inject analysis_separate Separation on C18 Column analysis_inject->analysis_separate analysis_detect UV Detection at 254 nm analysis_separate->analysis_detect data_integrate Integrate Peak Area analysis_detect->data_integrate data_quantify Quantify vs. Calibration Curve data_integrate->data_quantify data_report Generate Report data_quantify->data_report

Figure 1: General workflow for RP-HPLC-UV analysis.

Data Analysis:

  • Identification: The analyte peak is identified by comparing its retention time to that of the reference standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Perform a linear regression analysis.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Method 2: LC-MS/MS for Trace Level Detection

For applications requiring higher sensitivity, such as analyzing for trace contaminants in environmental water or biological fluids, LC-MS/MS is the method of choice. The protocol combines sample clean-up via Solid-Phase Extraction (SPE) with the selectivity of tandem mass spectrometry.[3][4]

Principle

The analyte is first extracted from the sample matrix and concentrated using an SPE cartridge.[3] This step is crucial for removing salts, proteins, and other interferences that can suppress the ionization of the target analyte in the mass spectrometer source.[7] The extract is then analyzed by an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning: Sequentially wash a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol, followed by 3 mL of water. This activates the stationary phase.

  • Sample Loading: Load the pre-treated sample (e.g., 10 mL of a water sample, acidified with formic acid) onto the cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (60% A, 40% B).[4]

LC-MS/MS Instrumental Conditions
ParameterSpecification
LC System UHPLC System (e.g., Thermo Vanquish or Waters Acquity)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S)
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550 °C
MRM Transitions See Table 3 below (Hypothetical, requires optimization)

Table 3: LC-MS/MS Instrumental Parameters.

Note on MRM Transitions: The exact mass of this compound is 250.96. The protonated precursor ion [M+H]⁺ would be ~m/z 251.0. Product ions would result from fragmentation of the amide bond or loss of HCl. These transitions must be determined experimentally by infusing a standard solution of the analyte. Hypothetical transitions are provided for guidance.

AnalytePrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)
This compound251.0160.0125.0

Table 4: Hypothetical MRM Transitions for Method Development.

Method Validation: Ensuring Trustworthiness

To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1] The validation process provides objective evidence of the method's reliability.

Validation_Pyramid cluster_core Core Performance cluster_limits Detection Limits cluster_application Application Range Accuracy Accuracy (Recovery) Validation Validated Method Precision Precision (RSD%) LOD LOD (S/N 3:1) Precision->LOD LOQ LOQ (S/N 10:1) Precision->LOQ Specificity Specificity Linearity Linearity (r²) Range Range Linearity->Range Robustness Robustness Validation->Accuracy Validation->Precision Validation->Specificity Validation->Linearity

Figure 2: Interrelationship of key method validation parameters.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC assay method.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.995. No interference from blank or placebo at the analyte's retention time.[1]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.[1]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.[1]
Accuracy The closeness of test results to the true value. Assessed by spike recovery studies at multiple levels.Mean recovery should be within 98.0% to 102.0%.[1]
Precision (Repeatability)The precision under the same operating conditions over a short interval of time. (n=6 injections)Relative Standard Deviation (RSD) ≤ 2.0%.
LOD (Limit of Detection) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1. To be determined experimentally.[1]
LOQ (Limit of Quantitation) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.[1]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate, pH, column temp) are varied slightly.

Table 5: Summary of Validation Parameters and Acceptance Criteria based on ICH Guidelines.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the reliable detection and quantification of this compound. The RP-HPLC-UV method is presented as a robust, accurate, and precise tool for routine quality control applications. For analyses requiring enhanced sensitivity, the LC-MS/MS method offers a powerful solution for trace-level detection in complex matrices. By following the outlined protocols and adhering to the principles of method validation, laboratories can ensure the generation of high-quality, trustworthy data essential for research, development, and regulatory compliance.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(nonylamino)ethyl]acetamide. BenchChem.
  • Lee, J., et al. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods: N,N-Dimethyl-D6-acetamide vs.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. BenchChem.
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  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. BenchChem.
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  • Gowda, B. T., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online.
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Application Notes and Protocols for Investigating the Antifungal Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-chloro-N-(3,5-dichlorophenyl)acetamide in the inhibition of fungal growth. These notes detail the compound's known and putative mechanisms of action, present robust protocols for evaluating its antifungal efficacy, and offer insights into the causality behind experimental choices. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for the assessment of this compound's potential as a novel antifungal agent.

Introduction and Scientific Context

The emergence of drug-resistant fungal pathogens represents a critical and escalating threat to global public health. Consequently, the discovery and development of new antifungal agents with novel mechanisms of action are of paramount importance. This compound is a synthetic amide that has demonstrated significant in vitro activity against a spectrum of clinically relevant fungi, including species of Candida and Aspergillus. Notably, its efficacy extends to fluconazole-resistant strains, highlighting its potential to address unmet medical needs.

The structure of this compound has been confirmed through crystallographic studies[1]. While much of the foundational research on antifungal acetamides has been conducted on the related compound, 2-chloro-N-phenylacetamide, the protocols and principles are largely translatable. These application notes will therefore draw upon the established methodologies for similar compounds to provide a robust framework for investigating this compound.

Postulated Mechanisms of Fungal Inhibition

The precise mechanism of action for this compound is a subject of ongoing investigation, with evidence suggesting multiple potential targets within the fungal cell. Understanding these mechanisms is crucial for both optimizing its therapeutic application and for the rational design of next-generation derivatives.

Inhibition of Dihydrofolate Reductase (DHFR) and Folate Biosynthesis

A compelling body of in silico and in vitro evidence suggests that a primary target of related acetamide compounds is Dihydrofolate Reductase (DHFR), a critical enzyme in the folate biosynthesis pathway[2]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids[3][4]. The inhibition of this pathway disrupts DNA synthesis and repair, ultimately leading to cell death. The essentiality of DHFR for fungal viability has been validated in pathogens such as Candida albicans[3][5][6][7].

DHFR_Pathway cluster_Folate_Pathway Fungal Folate Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP AminoAcids Amino Acid Synthesis THF->AminoAcids DNA DNA Synthesis & Repair Purines->DNA dTMP->DNA DHFR->THF Product Compound This compound Compound->DHFR Inhibition

Caption: Workflow for MIC and MFC determination.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[8]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the diluted fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.

  • MFC Determination: To determine the MFC, take an aliquot from each well that shows no visible growth and plate it onto an agar medium without the compound. Incubate at 35°C for 24 to 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Evaluation of Anti-Biofilm Activity

This assay quantifies the ability of the compound to both inhibit biofilm formation and disrupt pre-formed, mature biofilms. The crystal violet staining method is a common and reliable approach.[9][10][11][12]

Protocol:

  • Biofilm Formation: Dispense a standardized fungal cell suspension (as prepared for the MIC assay) into the wells of a 96-well plate.

  • For Inhibition Assay: Add varying concentrations of this compound to the wells along with the fungal suspension.

  • For Disruption Assay: First, allow the biofilm to form by incubating the plate for 24-48 hours. Then, remove the planktonic cells and add fresh medium containing varying concentrations of the compound.

  • Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation or treatment.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 550-595 nm. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Mechanistic Assays

These protocols help to elucidate the potential mechanisms of action discussed in Section 2.

3.4.1. Sorbitol Assay for Cell Wall Damage

Principle: Sorbitol is an osmotic protectant. If a compound targets the fungal cell wall, the presence of an osmotic stabilizer like sorbitol in the growth medium will rescue the fungus, resulting in a significant increase in the MIC value.[13]

Protocol:

  • Perform the broth microdilution assay as described in Section 3.2 in two parallel sets of plates.

  • In one set of plates, supplement the RPMI 1640 medium with D-sorbitol to a final concentration of 0.8 M.[13]

  • The other set of plates will use standard RPMI 1640 medium.

  • Determine the MIC in both conditions. A four-fold or greater increase in the MIC in the presence of sorbitol is indicative of cell wall disruption.

3.4.2. Exogenous Ergosterol Assay for Membrane Interaction

Principle: If the compound's antifungal activity is due to binding with ergosterol in the cell membrane, adding exogenous ergosterol to the medium will competitively inhibit this interaction, leading to an increase in the MIC.[14]

Protocol:

  • Perform the broth microdilution assay as described in Section 3.2.

  • Supplement the RPMI 1640 medium with a final concentration of 200-400 µg/mL of ergosterol.

  • Compare the MIC values obtained in the presence and absence of exogenous ergosterol. An increase in the MIC suggests that the compound interacts with ergosterol.

3.4.3. Ergosterol Quantification via HPLC

This protocol directly measures the ergosterol content in fungal cells after treatment with the compound. A reduction in ergosterol content can indicate interference with the ergosterol biosynthesis pathway.

Protocol:

  • Culture the fungal cells to mid-logarithmic phase and then expose them to sub-lethal concentrations of this compound for a defined period.

  • Harvest the fungal cells by centrifugation.

  • Perform an alkaline saponification of the cell pellet using a solution of potassium hydroxide in methanol, typically by heating at 80°C for 30-60 minutes.[15][16][17]

  • Extract the non-saponifiable lipids (including ergosterol) using a solvent such as n-hexane or chloroform.

  • Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

  • Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector set to approximately 282 nm.[18][19]

  • Quantify the ergosterol peak by comparing its area to a standard curve generated with pure ergosterol.

Data Presentation and Interpretation

Quantitative data from the described assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against various fungal species (Reference Data)

Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Source
Candida albicans128 - 256512 - 1024[20]
Candida parapsilosis128 - 256512 - 1024[20]
Candida tropicalis16 - 256-[2]
Aspergillus niger32 - 25664 - 1024
Aspergillus flavus16 - 25632 - 512[14]

Note: This table presents data for the related compound 2-chloro-N-phenylacetamide and serves as a reference for expected activity ranges.

Table 2: Anti-Biofilm Activity of 2-chloro-N-phenylacetamide (Reference Data)

ActivityFungal SpeciesInhibition/DisruptionSource
Biofilm Formation InhibitionC. albicans & C. parapsilosisUp to 92%[20]
Pre-formed Biofilm DisruptionC. albicans & C. parapsilosisUp to 87%[20]

Conclusion and Future Directions

This compound is a promising candidate for further investigation as a novel antifungal agent. The protocols detailed in these application notes provide a robust framework for its systematic evaluation. A key area for future research will be the definitive elucidation of its mechanism of action, which may involve a multi-targeted approach, contributing to its efficacy against resistant fungal strains. Further studies should also focus on its in vivo efficacy and toxicological profile to assess its potential for clinical development.

References

  • Cernicka, J., et al. (2020). Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. mSphere, 5(3), e00330-20. Available at: [Link]

  • Cernicka, J., et al. (2020). Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. bioRxiv. Available at: [Link]

  • Clark, K., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4), 000533.v2. Available at: [Link]

  • Clark, K., et al. (2023). Ergosterol extraction: a comparison of methodologies. Microbiology Society. Available at: [Link]

  • Cernicka, J. H. (2020). Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. ProQuest. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]

  • Damshek, W., et al. (2024). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Soft Matter. Available at: [Link]

  • de Oliveira, G. P., et al. (2023). Crystal structure of dihydrofolate reductase from the emerging pathogenic fungus Candida auris. Acta Crystallographica Section F: Structural Biology Communications, 79(Pt 5), 154-162. Available at: [Link]

  • D'Souza, C., et al. (2023). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Marine Science and Engineering, 11(10), 1969. Available at: [Link]

  • de Melo, A. C. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586. Available at: [Link]

  • Cernicka, J., et al. (2020). Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. ResearchGate. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3787-3795. Available at: [Link]

  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Available at: [Link]

  • Fox, E. P., et al. (2015). In Vitro Culturing and Screening of Candida albicans Biofilms. Current Protocols in Microbiology, 37, 13B.2.1-13B.2.19. Available at: [Link]

  • Bio-protocol. (2023). A Novel and Robust Method for Investigating Fungal Biofilm. Available at: [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Available at: [Link]

  • Silva, S. L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. Available at: [Link]

  • da Silva, L. C. R. C., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. Available at: [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available at: [Link]

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Available at: [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]

  • Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1). Available at: [Link]

  • da Silva, L. C. R. C., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). D-Sorbitol Solution / Official Monographs for Part I. Available at: [Link]

  • da Silva, L. C. R. C., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. Available at: [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o342. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SORBITOL. Available at: [Link]

  • de la Cruz-Ramírez, E., et al. (2016). In vitro anti-Candida activity and mechanism of action of the flavonoid isolated from Praxelis clematidea against Candida albicans. Pharmacognosy Magazine, 12(45), 44-48. Available at: [Link]

  • Megazyme. (n.d.). D-SORBITOL / XYLITOL. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available at: [Link]

  • Ramli, Y., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). Available at: [Link]

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Application Notes & Protocols: A Framework for Efficacy Testing of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, 2-chloro-N-(3,5-dichlorophenyl)acetamide. Given the structural motifs common to compounds with demonstrated biological activity, including antimicrobial and anticancer effects, this guide proposes a logical, phased approach to efficacy testing, beginning with broad in vitro cytotoxicity screening and progressing to a validated in vivo xenograft model.[1] The protocols herein are designed to be robust and self-validating, incorporating industry-standard assays and decision-making logic. We emphasize the causality behind experimental choices, providing not just the "how" but the "why" for each step, to empower researchers to generate reliable and interpretable data suitable for preclinical assessment.[2] This document outlines detailed methodologies, data presentation standards, and the underlying scientific rationale necessary for a thorough investigation of this compound's therapeutic potential.

Introduction: Rationale for Efficacy Testing

The compound this compound belongs to the chloroacetamide class of molecules. Derivatives of this class have been investigated for a wide range of biological activities, including potential anticancer properties.[1] The initial evaluation of any new chemical entity requires a systematic and rigorous assessment of its biological effects.[3] The primary goal of preclinical efficacy testing is to establish a "proof-of-concept," demonstrating that the compound elicits a desired therapeutic effect in relevant biological systems before advancing to more complex and costly stages of drug development.[2]

This guide proposes a tiered approach, a standard in the field, which allows for early go/no-go decisions, thereby conserving resources.[3] We will first establish the compound's cytotoxic profile against a panel of human cancer cell lines to determine its potency and selectivity. Promising in vitro results will then form the basis for designing a well-controlled in vivo study to assess anti-tumor efficacy in a more physiologically relevant setting.[4] All experimental designs are structured to align with the principles of Good Laboratory Practice (GLP) to ensure data integrity for potential regulatory submissions.[5][6]

Phase I: In Vitro Efficacy & Cytotoxicity Assessment

The foundational step in evaluating a potential anticancer agent is to measure its direct effect on cancer cells in a controlled laboratory environment.[3] In vitro assays are rapid, cost-effective, and allow for the screening of multiple parameters to generate initial dose-response curves and identify the half-maximal inhibitory concentration (IC50).[7] The IC50 value is a critical measure of a drug's potency and serves as a key metric for comparing efficacy against different cell lines or with established drugs.[7]

Protocol 2.1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[8] It relies on the principle that metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8][9]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A [normal breast epithelium]).

  • Complete cell culture medium (e.g., DMEM or RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound compound.

  • Dimethyl sulfoxide (DMSO), sterile.

  • MTT reagent (5 mg/mL in sterile Phosphate-Buffered Saline [PBS]).

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom microplates.

  • Multichannel pipette and microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for a "medium only" blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration to account for any solvent-induced effects. The final DMSO concentration should not exceed 0.5%. [7]

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls.

    • Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Assay Execution:

    • Following the treatment incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity

Summarize the calculated IC50 values in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and helps in assessing its cancer cell selectivity.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]Selectivity Index (SI)*
MCF-7Breast Adenocarcinoma8.5 ± 0.75.9
A549Lung Carcinoma12.1 ± 1.14.1
HCT116Colorectal Carcinoma6.2 ± 0.58.1
MCF-10ANon-tumorigenic Breast50.2 ± 4.3-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value suggests greater selectivity towards cancer cells.

Diagram: In Vitro Efficacy Testing Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Culture Cancer & Normal Cell Lines D Seed Cells in 96-Well Plate (Incubate 24h) A->D B Prepare Compound Stock (10 mM in DMSO) C Perform Serial Dilutions & Prepare Vehicle Control B->C E Treat Cells with Compound (Incubate 48-72h) C->E D->E F Add MTT Reagent (Incubate 2-4h) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability vs. Vehicle Control H->I J Determine IC50 Values (Non-linear Regression) I->J

Caption: General workflow for in vitro cytotoxicity testing.

Phase II: In Vivo Efficacy Assessment

While in vitro data is essential for initial screening, it cannot predict a compound's behavior in a complex living system.[10] In vivo studies are critical to evaluate efficacy by considering factors such as drug absorption, distribution, metabolism, excretion (ADME), and interaction with the tumor microenvironment.[2][4] The human tumor xenograft model in immunocompromised mice is a widely accepted standard for the preclinical evaluation of anticancer agents.[10][11]

Protocol 3.1: Murine Xenograft Model for Anti-Tumor Efficacy

This protocol describes the establishment of a subcutaneous tumor model to assess the ability of this compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old).[11][12]

  • Cancer cell line demonstrating high sensitivity in vitro (e.g., HCT116).

  • Sterile PBS and Matrigel (optional, for enhancing tumor take-rate).

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose [CMC] with 0.1% Tween 80).

  • Test compound and a positive control drug (e.g., 5-Fluorouracil for HCT116).

  • Calipers for tumor measurement, and a scale for body weight.

Step-by-Step Methodology:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the right flank of each mouse.[11]

  • Tumor Growth and Group Randomization:

    • Monitor the mice daily for tumor growth.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group). This is critical to ensure an unbiased distribution of tumor sizes at the start of the study.

    • Typical groups include: Vehicle Control, Test Compound (low dose), Test Compound (high dose), and Positive Control.

  • Dosing and Administration:

    • Prepare a formulation of the test compound in the chosen vehicle. The route of administration should mimic the intended clinical route if possible (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).[13]

    • Administer the treatment according to a pre-defined schedule (e.g., once daily [QD] or twice daily [BID] for 21 days).

    • Dose levels should be selected based on prior toxicity studies to identify a maximum tolerated dose (MTD) and at least one lower, pharmacologically active dose.[14]

  • Efficacy and Toxicity Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Body Weight: Record the body weight of each animal 2-3 times per week as a primary indicator of systemic toxicity. Significant weight loss (>15-20%) is a common endpoint criterion.

    • Clinical Observations: Monitor animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation: In Vivo Experimental Design

A table should be used to clearly outline the structure of the in vivo experiment.

GroupTreatmentDoseRouteScheduleNo. of Animals (n)
1Vehicle Control-p.o.QD x 21 days10
2Compound25 mg/kgp.o.QD x 21 days10
3Compound50 mg/kgp.o.QD x 21 days10
4Positive Control20 mg/kgi.p.Q3D x 5 doses10

Diagram: In Vivo Efficacy Testing Workflow

InVivo_Workflow cluster_prep Model Establishment cluster_exp Treatment & Monitoring cluster_analysis Endpoint Analysis A Select Immunocompromised Mouse Strain B Subcutaneously Implant Human Cancer Cells A->B C Monitor Tumor Growth to ~150 mm³ B->C D Randomize Mice into Treatment Groups C->D F Administer Treatment (e.g., QD x 21 days) D->F E Prepare Compound Formulation & Controls E->F G Measure Tumor Volume & Body Weight (2-3x / week) F->G H Perform Daily Clinical Observations F->H I Euthanize at Endpoint G->I H->I J Excise & Weigh Tumors I->J L Analyze Toxicity Data (Body Weight Change) I->L K Calculate Tumor Growth Inhibition (TGI) J->K

Caption: Workflow for a murine subcutaneous xenograft study.

Regulatory Context and Best Practices

All preclinical research intended to support a future Investigational New Drug (IND) application must be conducted in compliance with Good Laboratory Practice (GLP) regulations as defined by regulatory authorities like the U.S. Food and Drug Administration (FDA 21 CFR Part 58).[5][13] While the exploratory studies described here may not require full GLP compliance, adhering to GLP principles (e.g., detailed protocols, accurate record-keeping, and quality assurance) is essential for ensuring data reliability and a smooth transition into formal preclinical development.[5][6]

Conclusion

This document provides a structured, two-phase experimental plan to conduct a preliminary efficacy assessment of this compound. By first defining its cytotoxic potency and selectivity in vitro, researchers can make an informed decision about proceeding to a more resource-intensive in vivo xenograft study. This logical progression from cell-based assays to animal models is a cornerstone of modern drug discovery, designed to rigorously test a compound's therapeutic hypothesis and generate the foundational data needed for further development.

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  • Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o380.
  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2051.
  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 1-14.
  • Cordeiro, R. P., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
  • Cordeiro, R. P., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2).
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High-Throughput Screening Assays for 2-chloro-N-(3,5-dichlorophenyl)acetamide Activity: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-chloro-N-(3,5-dichlorophenyl)acetamide

This compound is a synthetic compound with a halogenated acetamide scaffold, a chemical motif present in various biologically active molecules. Preliminary studies and structural similarities to known active compounds suggest a spectrum of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The chloroacetamide group, in particular, is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This potential for covalent inhibition suggests that this compound may exhibit potent and durable biological effects.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules that modulate the activity of a biological target.[1] This guide provides a detailed framework for developing and implementing a suite of HTS assays to comprehensively characterize the biological activity of this compound. We will present protocols for a primary biochemical assay targeting a plausible molecular target, very-long-chain fatty acid (VLCFA) elongases, as well as secondary cell-based and biochemical assays to explore its potential antimicrobial, anti-inflammatory, and anticancer activities.

Primary Target Hypothesis: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The chloroacetamide functional group is a well-established inhibitor of VLCFA elongases, a family of enzymes responsible for the biosynthesis of fatty acids with chain lengths greater than 16 carbons. These lipids are crucial for numerous cellular processes, including membrane structure, cell signaling, and energy storage. The proposed mechanism of inhibition involves the covalent modification of a conserved cysteine residue within the enzyme's active site by the electrophilic chloroacetamide moiety. Given this precedent, a primary HTS campaign to evaluate the inhibitory activity of this compound against a representative human VLCFA elongase, ELOVL6, is a logical starting point.

Biochemical HTS Protocol 1: ELOVL6 Inhibition Assay (Radiometric Filter-Based)

This assay measures the incorporation of a radiolabeled two-carbon donor, [14C]malonyl-CoA, into a long-chain fatty acyl-CoA substrate by the human ELOVL6 enzyme.[2][3]

Principle:

Recombinant human ELOVL6 catalyzes the elongation of a fatty acyl-CoA substrate (e.g., palmitoyl-CoA) using [14C]malonyl-CoA as the carbon donor. The resulting radiolabeled, elongated fatty acyl-CoA product is hydrophobic and can be captured on a filter plate, while the unreacted, hydrophilic [14C]malonyl-CoA is washed away. The amount of radioactivity retained on the filter is directly proportional to the enzyme activity. Inhibitors of ELOVL6 will decrease the amount of retained radioactivity.

Materials and Reagents:

  • Enzyme: Recombinant human ELOVL6 (e.g., from a commercial supplier)

  • Substrates: Palmitoyl-CoA, [14C]malonyl-CoA

  • Cofactor: NADPH

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl2, 0.1% (w/v) BSA

  • Stop Solution: 10% (v/v) perchloric acid

  • Wash Buffer: 50 mM potassium phosphate buffer (pH 7.4)

  • Test Compound: this compound dissolved in DMSO

  • Controls: Positive control inhibitor (e.g., a known ELOVL6 inhibitor), negative control (DMSO vehicle)

  • Plates: 96-well or 384-well filter plates (e.g., Unifilter-96 GF/C)[2]

  • Scintillation Counter

Experimental Workflow:

HTS_Workflow_ELOVL6 cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Addition Dispense Test Compound (this compound) and Controls to Assay Plate Enzyme_Addition Add ELOVL6 Enzyme Solution Compound_Addition->Enzyme_Addition 1. Preincubation Pre-incubate Compound and Enzyme Enzyme_Addition->Preincubation 2. Reaction_Initiation Initiate Reaction with Substrate Mix (Palmitoyl-CoA, [14C]malonyl-CoA, NADPH) Preincubation->Reaction_Initiation 3. Incubation Incubate at 37°C Reaction_Initiation->Incubation 4. Reaction_Termination Stop Reaction with Perchloric Acid Incubation->Reaction_Termination 5. Filtration Transfer to Filter Plate and Wash Reaction_Termination->Filtration 6. Drying Dry Filter Plate Filtration->Drying 7. Scintillation_Counting Add Scintillator and Read on Scintillation Counter Drying->Scintillation_Counting 8. Data_Normalization Normalize Data to Controls Scintillation_Counting->Data_Normalization 9. IC50_Determination Calculate % Inhibition and Determine IC50 Data_Normalization->IC50_Determination 10.

Caption: Workflow for the ELOVL6 radiometric filter-based HTS assay.

Step-by-Step Protocol:

  • Compound Plating: Dispense 1 µL of test compound (in DMSO) or controls into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of ELOVL6 enzyme solution (e.g., 50 ng/well) in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of substrate mix containing palmitoyl-CoA (final concentration 20 µM), [14C]malonyl-CoA (final concentration 50 µM, specific activity ~55 mCi/mmol), and NADPH (final concentration 1 mM) in assay buffer to each well to start the reaction.

  • Incubation: Incubate the reaction plate for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 20 µL of 10% perchloric acid.

  • Filtration and Washing: Transfer the reaction mixture to a filter plate. Wash the wells three times with 200 µL of wash buffer to remove unincorporated [14C]malonyl-CoA.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add 50 µL of scintillant to each well and count the radioactivity using a scintillation counter.

Data Analysis:

ParameterCalculation
% Inhibition 100 * [1 - (Sample_CPM - Blank_CPM) / (Vehicle_CPM - Blank_CPM)]
IC50 Value Concentration of inhibitor that reduces enzyme activity by 50%. Determined by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assays: Exploring a Broader Activity Profile

To further characterize the biological activity of this compound, a panel of secondary assays targeting different biological pathways is recommended.

Antimicrobial Activity: Broth Microdilution Susceptibility Assay

Given the antimicrobial potential of related compounds, a broth microdilution assay against a clinically relevant bacterial strain, Staphylococcus aureus, is a valuable secondary screen.[4][5]

Principle:

A serial dilution of the test compound is prepared in a 96-well plate containing bacterial growth medium. A standardized inoculum of S. aureus is added to each well. After incubation, bacterial growth is assessed by measuring the optical density (OD) at 600 nm. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

Materials and Reagents:

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213)

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound: this compound dissolved in DMSO

  • Controls: Positive control antibiotic (e.g., vancomycin), negative control (DMSO vehicle), sterility control (medium only), growth control (medium with bacteria and vehicle)

  • Plates: 96-well clear, flat-bottom microplates

  • Plate Reader

Step-by-Step Protocol:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Bacterial Inoculum Preparation: Grow S. aureus to the mid-logarithmic phase and adjust the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound and controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Growth Measurement: Measure the optical density at 600 nm using a plate reader.

Data Analysis:

ParameterDetermination
Minimum Inhibitory Concentration (MIC) The lowest concentration of the compound at which there is no visible bacterial growth (a significant reduction in OD600 compared to the growth control).
Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

The analgesic activity of some acetamide derivatives suggests a potential interaction with the cyclooxygenase (COX) enzymes, key mediators of inflammation. A fluorometric HTS assay can be used to specifically assess the inhibition of COX-2.[6]

Principle:

The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A probe included in the reaction mixture fluoresces upon interaction with Prostaglandin G2. Inhibition of COX-2 leads to a decrease in the fluorescent signal.

Materials and Reagents:

  • Enzyme: Recombinant human COX-2

  • Substrate: Arachidonic Acid

  • Cofactor: Hematin

  • Fluorogenic Probe: (e.g., as part of a commercial kit)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • Test Compound: this compound dissolved in DMSO

  • Controls: Positive control inhibitor (e.g., celecoxib), negative control (DMSO vehicle)

  • Plates: 96-well or 384-well black, flat-bottom microplates

  • Fluorescence Plate Reader

Experimental Workflow:

HTS_Workflow_COX2 cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Addition Dispense Test Compound and Controls Enzyme_Mix_Addition Add COX-2 Enzyme, Hematin, and Probe Compound_Addition->Enzyme_Mix_Addition 1. Preincubation Pre-incubate Enzyme_Mix_Addition->Preincubation 2. Reaction_Initiation Initiate Reaction with Arachidonic Acid Preincubation->Reaction_Initiation 3. Incubation Incubate at RT Reaction_Initiation->Incubation 4. Fluorescence_Reading Read Fluorescence (Ex/Em = 535/587 nm) Incubation->Fluorescence_Reading 5. Data_Normalization Normalize Data to Controls Fluorescence_Reading->Data_Normalization 6. IC50_Determination Calculate % Inhibition and Determine IC50 Data_Normalization->IC50_Determination 7.

Caption: Workflow for the COX-2 fluorometric HTS assay.

Step-by-Step Protocol:

  • Compound Plating: Dispense 1 µL of test compound or controls into the wells of a 384-well black plate.

  • Enzyme Mix Addition: Prepare and add 10 µL of an enzyme mix containing COX-2, hematin, and the fluorogenic probe in assay buffer to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).

Data Analysis:

ParameterCalculation
% Inhibition 100 * [1 - (Sample_RFU - Blank_RFU) / (Vehicle_RFU - Blank_RFU)]
IC50 Value Concentration of inhibitor that reduces enzyme activity by 50%. Determined by fitting the dose-response data to a four-parameter logistic equation.
Anticancer Activity: Topoisomerase II Inhibition Assay (Fluorescence-Based)

Some acetamide derivatives have shown potential as anticancer agents, and topoisomerase II is a validated target in cancer therapy. A fluorescence-based HTS assay can determine if this compound inhibits this enzyme.[7][8]

Principle:

This assay measures the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II. A DNA intercalating dye exhibits low fluorescence when bound to the complex kDNA network. Upon decatenation by topoisomerase II, the dye can intercalate into the relaxed DNA circles, resulting in a significant increase in fluorescence. Inhibitors of topoisomerase II prevent this decatenation, leading to a lower fluorescence signal.

Materials and Reagents:

  • Enzyme: Human Topoisomerase IIα

  • Substrate: Kinetoplast DNA (kDNA)

  • Cofactor: ATP

  • DNA Intercalating Dye: (e.g., PicoGreen)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM EDTA

  • Test Compound: this compound dissolved in DMSO

  • Controls: Positive control inhibitor (e.g., etoposide), negative control (DMSO vehicle)

  • Plates: 96-well or 384-well black microplates

  • Fluorescence Plate Reader

Step-by-Step Protocol:

  • Compound Plating: Dispense 1 µL of test compound or controls into the wells of a 384-well black plate.

  • Enzyme-Substrate Addition: Add 10 µL of a solution containing topoisomerase IIα and kDNA in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP solution (final concentration 1 mM) to each well.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Detection: Add 5 µL of the DNA intercalating dye solution to each well.

  • Fluorescence Reading: Incubate for 5 minutes at room temperature and then measure the fluorescence (e.g., excitation at 480 nm and emission at 520 nm).

Data Analysis:

ParameterCalculation
% Inhibition 100 * [1 - (Sample_RFU - Min_RFU) / (Max_RFU - Min_RFU)]
IC50 Value Concentration of inhibitor that reduces enzyme activity by 50%. Determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Secondary Assays: Assessing Phenotypic Effects

To complement the biochemical assays, cell-based assays provide a more physiologically relevant context to evaluate the compound's activity.

Cytotoxicity Assay in A549 Human Lung Carcinoma Cells

This assay determines the cytotoxic effect of the compound on a relevant cancer cell line.

Principle:

A549 cells are incubated with various concentrations of the test compound. Cell viability is assessed using a resazurin-based assay, where viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Materials and Reagents:

  • Cell Line: A549 human lung carcinoma cells

  • Culture Medium: F-12K Medium supplemented with 10% FBS

  • Reagent: Resazurin sodium salt solution

  • Test Compound: this compound dissolved in DMSO

  • Controls: Positive control cytotoxic agent (e.g., doxorubicin), negative control (DMSO vehicle)

  • Plates: 96-well or 384-well clear-bottom, black-walled tissue culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into the assay plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence (excitation at 560 nm and emission at 590 nm).

Data Analysis:

ParameterCalculation
% Viability 100 * (Sample_RFU - Blank_RFU) / (Vehicle_RFU - Blank_RFU)
CC50 Value Concentration of compound that reduces cell viability by 50%. Determined by fitting the dose-response data to a four-parameter logistic equation.
Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay measures the ability of the compound to suppress the inflammatory response in a macrophage cell line.[9][10]

Principle:

RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator. The amount of NO produced is quantified using the Griess reagent.

Materials and Reagents:

  • Cell Line: RAW 264.7 murine macrophages

  • Culture Medium: DMEM supplemented with 10% FBS

  • Stimulant: Lipopolysaccharide (LPS)

  • Reagent: Griess Reagent System

  • Test Compound: this compound dissolved in DMSO

  • Controls: Positive control anti-inflammatory agent (e.g., dexamethasone), negative control (DMSO vehicle)

  • Plates: 96-well tissue culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into the assay plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Transfer the cell culture supernatant to a new plate and add the Griess reagents according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at 540 nm.

Data Analysis:

ParameterCalculation
% NO Inhibition 100 * [1 - (Sample_Abs - Blank_Abs) / (LPS_Abs - Blank_Abs)]
IC50 Value Concentration of compound that inhibits NO production by 50%. Determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The suite of high-throughput screening assays detailed in this application note provides a robust and comprehensive platform for elucidating the biological activity of this compound. By systematically evaluating its effects on a plausible primary target and a range of secondary biological pathways, researchers can efficiently identify and characterize its therapeutic potential. Positive "hits" from these primary screens should be followed by more in-depth secondary and tertiary assays to confirm the mechanism of action, assess selectivity, and evaluate efficacy in more complex biological systems. This structured approach will accelerate the journey from a promising compound to a potential therapeutic lead.

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Sources

Application Notes and Protocols for the Agricultural Formulation of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Formulation

2-chloro-N-(3,5-dichlorophenyl)acetamide is a compound belonging to the chloroacetamide class of molecules, which includes numerous widely used herbicides.[1][2] These herbicides are crucial in modern agriculture for controlling annual grasses and certain broadleaf weeds, thereby protecting crop yields.[3] The efficacy of an active ingredient (AI) like this compound is not solely dependent on its intrinsic chemical properties but is profoundly influenced by its formulation. A raw or technical-grade chemical is often unsuitable for direct agricultural application due to poor water solubility, handling difficulties, and suboptimal biological activity.[4][5]

This guide provides a comprehensive framework for researchers and formulation scientists to develop robust and effective agricultural formulations of this compound. We will explore the development of three common and highly effective formulation types: Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC). The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between component selection and final product performance, ensuring a blend of technical accuracy and field-proven insight.

Physicochemical Profile of this compound

A thorough understanding of the active ingredient's physical and chemical properties is the cornerstone of rational formulation design. These properties dictate the choice of formulation type and the selection of appropriate inert ingredients.

PropertyValue / ObservationFormulation ImplicationSource
Molecular Formula C₈H₆Cl₃NO-[6]
Molar Mass 238.49 g/mol Affects concentration calculations.[6]
Appearance Solid, crystallineSuitable for solid-state formulations like WP and SC. Requires a solvent for EC formulations.[6]
Water Solubility Low (predicted)The inherent low water solubility of N-aromatic amides necessitates formulation to enable dispersion in water for spray applications. This is a key driver for developing WP or SC formulations.[7][8]-
Melting Point HighThe AI will remain a stable solid under typical processing and storage conditions, which is essential for developing stable WP and SC formulations.[9]-
Chemical Stability Stable under standard ambient conditions.[10]The compound is stable, but formulation can protect it from adverse environmental conditions and improve shelf-life.[4][10]

Development of an Emulsifiable Concentrate (EC) Formulation

Rationale and Scientific Principles

An Emulsifiable Concentrate (EC) is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent, combined with a blend of emulsifying agents.[11][12] Upon dilution in a spray tank, the concentrate spontaneously forms a stable oil-in-water emulsion, appearing milky.[12][13] This formulation type is chosen when the AI has good solubility in an organic solvent but not in water. The solvent system is critical as it not only carries the AI but also aids in penetrating the waxy cuticle of plant leaves, enhancing biological efficacy.[12]

Key Components for EC Formulation

The selection of each component is a deliberate choice to ensure the final product is stable, effective, and easy to use.

ComponentFunctionExample(s)Typical % (w/w)
Active Ingredient HerbicideThis compound10 - 50
Solvent Dissolves the AI and forms the oil phase.Aromatic hydrocarbons (e.g., Solvesso™ series), Benzyl Acetate[14]40 - 80
Emulsifiers Stabilizes the emulsion upon dilution in water. A blend of anionic and non-ionic surfactants is typically used for optimal stability.[11][13]Calcium dodecylbenzenesulfonate (anionic), Ethoxylated alcohols, Castor oil ethoxylates (non-ionic)5 - 15
Stabilizer (Optional) Prevents degradation of the AI.Epoxidized soybean oil, Butylated hydroxytoluene (BHT)0.1 - 2
Experimental Protocol for EC Formulation
  • Solubility Assessment: In a series of glass vials, determine the solubility of this compound in various candidate solvents at the target concentration. Select the solvent that provides complete dissolution at both room temperature and lower temperatures (e.g., 0°C) to prevent crystallization during storage.[14]

  • AI Dissolution: In a properly ventilated area, add the weighed amount of the selected solvent to a glass beaker with a magnetic stirrer.

  • Slowly add the technical-grade this compound to the solvent while stirring. Continue mixing until the AI is completely dissolved.[13]

  • Emulsifier Addition: Add the pre-weighed emulsifier blend to the solution. Continue stirring until a clear, homogenous concentrate is formed.

  • Homogenization & Quality Control: Mix the final formulation for an additional 30 minutes. Perform quality control tests as described below.

Quality Control for EC Formulations
  • Appearance: The concentrate should be a clear, homogenous liquid, free from sediment or crystallization.

  • Emulsion Stability Test: Add 1 mL of the EC formulation to 99 mL of standard hard water in a stoppered graduated cylinder. Invert the cylinder 10 times and allow it to stand. A stable emulsion should show no signs of creaming or separation within 30 minutes.[11]

EC_Formulation_Workflow start Start: Weigh Components dissolve Dissolve Active Ingredient in Organic Solvent start->dissolve Technical AI + Solvent add_emuls Add Emulsifier Blend dissolve->add_emuls AI Solution homogenize Homogenize to Form Clear Concentrate add_emuls->homogenize Stir until homogenous qc Quality Control (Appearance, Emulsion Stability) homogenize->qc package Package Formulation qc->package Pass WP_Formulation_Workflow start Start: Weigh Components preblend Pre-blend AI, Wetting Agent, Dispersant, and Carrier start->preblend mill Air Mill or Hammer Mill to Reduce Particle Size preblend->mill Homogenous Pre-mix postblend Post-blend for Uniformity mill->postblend Fine Powder qc Quality Control (Wettability, Suspensibility) postblend->qc package Package Formulation qc->package Pass

Caption: Workflow for Wettable Powder (WP) Formulation.

Development of a Suspension Concentrate (SC) Formulation

Rationale and Scientific Principles

Suspension Concentrates (SCs), also known as flowables, are formulations where a solid AI is dispersed in a liquid, typically water. [7][9]SCs have gained popularity as they offer the advantages of liquid formulations, such as being dust-free and easy to measure, while being suitable for water-insoluble AIs. [7][15]The primary challenge in SC development is ensuring long-term physical stability—preventing the solid particles from settling, caking, or undergoing crystal growth. [7]This is achieved through a carefully balanced system of dispersants, wetting agents, and a rheology modifier (thickener). [9]

Key Components for SC Formulation
ComponentFunctionExample(s)Typical % (w/w)
Active Ingredient HerbicideThis compound20 - 50
Liquid Medium Continuous phase, typically water.Deionized water30 - 60
Wetting Agent Aids initial dispersion of AI into water during milling. [7]Non-ionic surfactants (e.g., alcohol ethoxylates)1 - 3
Dispersing Agent Prevents flocculation of milled particles.Polymeric surfactants, Lignosulfonates2 - 5
Thickener Increases viscosity to prevent settling of particles during storage. [7][9]Xanthan gum, Hectorite clay0.1 - 0.5
Antifreeze Prevents freezing during storage in cold climates.Propylene glycol, Glycerol5 - 10
Biocide Prevents microbial growth in the water-based formulation.Proxel™ GXL0.05 - 0.2
Antifoam Agent Prevents foaming during manufacturing and tank mixing.Silicone-based antifoams0.1 - 0.5
Experimental Protocol for SC Formulation
  • Prepare Liquid Phase: In a mixing vessel, combine the water, antifreeze, biocide, and antifoam agent. Mix until homogenous.

  • Prepare Mill Base: To the liquid phase, add the wetting and dispersing agents and mix. Then, slowly add the solid active ingredient powder while stirring at high speed to form a slurry, known as the "mill base". [7]3. Wet Milling: Process the mill base through a bead mill. This is the critical step for particle size reduction. Monitor the particle size distribution periodically until the desired size (typically <10 µm) is achieved. [15]4. Final Formulation (Let-down): Transfer the milled concentrate to a separate tank. Prepare the thickener by pre-hydrating it in a small amount of water as per the supplier's instructions. Slowly add the hydrated thickener to the milled concentrate under gentle agitation.

  • Homogenization & Quality Control: Continue gentle mixing until the formulation is uniform. Perform final quality control checks.

Quality Control for SC Formulations
  • Particle Size Distribution: Measured using laser diffraction. A narrow distribution with a D90 below 10-15 µm is typically desired.

  • Viscosity: Measured using a viscometer. The viscosity should be low enough for easy pouring but high enough to prevent settling.

  • Storage Stability: The formulation is stored at elevated temperatures (e.g., 54°C for 2 weeks) and in freeze-thaw cycles to accelerate aging. It should show minimal particle size growth, phase separation, or caking. [9]

SC_Formulation_Workflow start Start: Prepare Aqueous Phase (Water, Antifreeze, Biocide) millbase Create Mill Base: Add AI, Wetting & Dispersing Agents start->millbase milling Wet Milling (Bead Mill) to Reduce Particle Size millbase->milling Slurry letdown Let-down: Add Thickener & Antifoam milling->letdown Milled Concentrate qc Quality Control (Viscosity, Particle Size, Stability) letdown->qc Gentle Agitation package Package Formulation qc->package Pass

Caption: Workflow for Suspension Concentrate (SC) Formulation.

Safety, Handling, and Regulatory Considerations

As with any active chemical, proper safety protocols must be strictly followed. This compound and related chloroacetamides are toxic and may cause skin irritation or allergic reactions. [10][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. [10][17]When handling powders, a respirator or work in a ventilated hood is required to avoid inhalation. [16]* Handling: Avoid contact with skin and eyes. [18]Wash hands thoroughly after handling. [17]* Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials. [10][17]* Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not contaminate water sources. [17][18]

Analytical Methods for Formulation Quality Assurance

To ensure the quality and concentration of the final product, validated analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the active ingredient content in all three formulation types.

  • Principle: The formulation is diluted with a suitable solvent, and the active ingredient is separated from formulation inerts on a reversed-phase HPLC column (e.g., C18) and quantified using a UV detector. [19][20]* Procedure Outline: A reference standard of this compound is used to create a calibration curve. The formulated sample is then prepared and injected, and its concentration is determined by comparing its peak area to the calibration curve. [20]

References

  • Understanding adjuvants used with agriculture chemicals. (n.d.). Crops and Soils. [Link]

  • Understand Agricultural Adjuvants & It's Classifications. (n.d.). UPL. [Link]

  • Adjuvants - Benefits for crop protection. (n.d.). Croda Agriculture. [Link]

  • Types of Adjuvants in Agriculture. (2025, December 7). Skychem Group. [Link]

  • Adjuvant Products. (n.d.). Miller Chemical. [Link]

  • Formulation. (n.d.). Agro Chemicals. [Link]

  • Formula of herbicide composition and preparation thereof. (n.d.).
  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. [Link]

  • Ingredients of herbicide as suspension concentrate ( SC ). (n.d.). MCB Books. [Link]

  • Safety Data Sheet. (2024, August 31). Angene Chemical. [Link]

  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. [Link]

  • Formulations. (n.d.). WSU Production Guide. [Link]

  • Pesticide composition containing acetamide. (n.d.).
  • AGROCHEMICALS FORMULATION. (n.d.). PCC SE. [Link]

  • SAFETY DATA SHEET. (2025, December 19). [Link]

  • Herbicide Formulations. (n.d.). [Link]

  • Emulsifiable concentrate formulation. (n.d.).
  • Know Your Formulation: Suspended Concentrates (SC). (2024, February 21). YouTube. [Link]

  • This compound. (n.d.). PMC - NIH. [Link]

  • Wettable powder (WP) formulations. (n.d.). Croda Agriculture. [Link]

  • Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. (2024, August 21). [Link]

  • Herbicide formulation and their use. (n.d.). ResearchGate. [Link]

  • Suspension Concentrate (SC) Formulations. (n.d.). SBR-Int. [Link]

  • 2-chloro-N-(3-chlorophenyl)acetamide. (n.d.). PubChem. [Link]

  • EMULSIFIABLE CONCENTRATE (EC) FORMULATION WITH HERBICIDAL ACTIVE FATTY ACIDS. (2013, July 22). European Patent Office. [Link]

  • FORMULATION OF HERBICIDES. (n.d.). [Link]

  • Wettable Powder Specifications Guide. (n.d.). Scribd. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. (n.d.). [Link]

  • The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. (2026, January 4). [Link]

  • Chloroacetamide Herbicides. (n.d.). ResearchGate. [Link]

  • Herbicide Classification Chart. (n.d.). [Link]

  • 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. (n.d.). PubChem - NIH. [Link]

  • Chloroacetamide. (n.d.). Wikipedia. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PMC - NIH. [Link]

  • 2-Chloro-n-(3-chlorophenyl)acetamide. (n.d.). Pharmaffiliates. [Link]

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in vitro testing of 2-chloro-N-(3,5-dichlorophenyl)acetamide against bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In Vitro Efficacy Assessment of 2-chloro-N-(3,5-dichlorophenyl)acetamide Against Clinically Relevant Bacterial Strains

Executive Summary: A New Front in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with antibacterial potential. The acetamide class of compounds has emerged as a promising area of investigation, with various derivatives demonstrating significant biological activities.[1][2] Specifically, chloroacetamide derivatives have shown enhanced antimicrobial effects, suggesting that the halogen substitution plays a critical role in their mechanism of action.[3][4] This document provides a comprehensive technical guide for the in vitro evaluation of a specific novel compound, This compound .

This guide is designed for researchers in microbiology, drug discovery, and infectious disease. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that the described protocols are robust, reproducible, and self-validating. We will detail two core, complementary methodologies for assessing antibacterial efficacy: the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for a qualitative assessment of the compound's spectrum of activity. All protocols are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Foundational Principles: Target & Rationale

Hypothesized Mechanism of Action

Understanding the potential mechanism of action is crucial for designing and interpreting experiments. While the precise target of this compound is yet to be elucidated, literature on structurally related chloroacetamides points to several plausible pathways.

  • Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase: A primary mode of action for many chloroacetamides is the inhibition of the VLCFA elongase system, a key component in the formation of microbial cell membranes.[8] This inhibition disrupts membrane integrity and function, leading to cell death.

  • Penicillin-Binding Protein (PBP) Interaction: Some studies suggest that chloroacetamides may act on PBPs, enzymes essential for the synthesis and maintenance of the peptidoglycan layer in the bacterial cell wall.[3] Inhibition of these enzymes compromises cell wall structure, ultimately causing cell lysis.

  • Disruption of Essential Metabolic Pathways: Another potential mechanism is the disruption of critical metabolic processes, such as cysteine biosynthesis, by targeting enzymes like cysteine synthase (CysK).[9]

These potential targets provide a framework for interpreting the outcomes of the susceptibility tests described below.

The Logic of a Dual-Methodology Approach

To build a comprehensive profile of a novel antimicrobial agent, relying on a single assay is insufficient. This guide employs a two-pronged strategy:

  • Quantitative Assessment (Broth Microdilution): This method yields a precise Minimum Inhibitory Concentration (MIC) value, defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10] The MIC is the gold standard for quantifying the potency of an antimicrobial agent and is essential for comparing its activity against different bacterial strains.

  • Qualitative Screening (Disk Diffusion): The Kirby-Bauer test provides a rapid, visual assessment of a compound's ability to inhibit bacterial growth.[11] It is invaluable for initial screening against a broad panel of organisms and for detecting potential cross-resistance. The size of the "zone of inhibition" around an antibiotic-impregnated disk correlates with the organism's susceptibility.[12]

G cluster_0 Dual-Methodology Rationale start Novel Compound (this compound) mic Broth Microdilution Assay (CLSI M07) start->mic disk Kirby-Bauer Disk Diffusion (CLSI M02) start->disk quant Quantitative Potency (MIC Value in µg/mL) mic->quant Yields qual Qualitative Spectrum (Zone of Inhibition in mm) disk->qual Yields profile Comprehensive Efficacy Profile quant->profile qual->profile

Caption: A dual-methodology approach for comprehensive efficacy profiling.

Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols. Adherence to these standardized procedures is critical for generating reproducible and trustworthy data.

Core Reagents and Preparation
  • Test Compound Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL (10,000 µg/mL) stock solution.

    • Causality Note: DMSO is used as it is a biologically inert solvent capable of dissolving a wide range of hydrophobic compounds. A high concentration stock is necessary to minimize the final concentration of DMSO in the assay, which should not exceed 1% v/v to avoid solvent-induced toxicity to the bacteria.[13]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store in small aliquots at -20°C.

  • Bacterial Strains:

    • Utilize standard quality control (QC) strains as mandated by CLSI and EUCAST.[14] This is a non-negotiable step for validating the experiment.

      • Escherichia coli ATCC® 25922™

      • Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)

      • Pseudomonas aeruginosa ATCC® 27853™

    • Include a panel of clinically relevant isolates, if available.

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use for all broth microdilution experiments.

    • Mueller-Hinton Agar (MHA): Use for all disk diffusion experiments.

    • Causality Note: MHA and CAMHB are the internationally accepted standard media for antimicrobial susceptibility testing.[15] They have a low content of inhibitors (like thymidine and thymine) that can interfere with certain antibiotics and demonstrate good batch-to-batch reproducibility.[15] The cation adjustment (Ca²⁺ and Mg²⁺) in CAMHB is critical for the accurate testing of certain antibiotic classes against specific organisms.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 standard.[16]

G cluster_workflow Broth Microdilution Workflow (CLSI M07) prep 1. Prepare Serial Dilutions In 96-well plate with CAMHB inoculum 2. Standardize Inoculum Adjust culture to 0.5 McFarland standard prep->inoculum dilute 3. Dilute Inoculum Prepare final inoculum (5x10^5 CFU/mL) inoculum->dilute inoculate 4. Inoculate Plate Add 100 µL inoculum to each well dilute->inoculate incubate 5. Incubate 35°C ± 2°C for 16-20 hours inoculate->incubate read 6. Read Results Visually inspect for turbidity incubate->read mic Determine MIC Lowest concentration with no growth read->mic G cluster_workflow Disk Diffusion Workflow (CLSI M02) inoculum 1. Prepare Inoculum Adjust culture to 0.5 McFarland standard streak 2. Inoculate MHA Plate Streak swab for a uniform lawn inoculum->streak dry 3. Dry Plate Allow surface to dry for 3-5 minutes streak->dry disks 4. Apply Disks Place impregnated disks on agar dry->disks incubate 5. Incubate 35°C ± 2°C for 16-18 hours disks->incubate measure 6. Measure Zones Measure diameter of inhibition zones in mm incubate->measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Procedure:

  • Disk Preparation: a. Sterile blank paper disks (6 mm diameter) are required. b. Aseptically apply a precise volume (e.g., 10 µL) of a known concentration of the this compound solution onto each disk to achieve a specific load (e.g., 30 µ g/disk ). c. Allow disks to dry completely in a sterile environment before use.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 3.2, step 3.

  • Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. [12] b. Swab the entire surface of a Mueller-Hinton Agar plate (poured to a uniform depth of 4 mm) three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of growth. [11][15] c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application: Aseptically place the prepared disks onto the inoculated agar surface using sterile forceps. Gently press each disk to ensure complete contact with the agar. [17]Do not move a disk once it has been placed. [15]5. Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. [17]6. Reading Results: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter (mm) using a ruler or caliper. [18]

Data Presentation and Interpretation

Self-Validation Through Quality Control

The validity of all experimental data is contingent upon the performance of the QC strains. The MIC values or zone diameters for the QC strains tested against standard control antibiotics must fall within the acceptable ranges published in the latest CLSI M100 document. [5]If QC results are out of range, the entire batch of tests must be considered invalid and repeated.

Tabulating Results

Organize the generated data into clear, concise tables for easy comparison and analysis.

Table 1: MIC Values of this compound

Bacterial Strain Source MIC (µg/mL) MIC (µM)
S. aureus ATCC® 29213™ QC Strain 4 14.7
E. coli ATCC® 25922™ QC Strain 32 117.6
P. aeruginosa ATCC® 27853™ QC Strain 64 235.3
Methicillin-Resistant S. aureus Clinical Isolate 8 29.4
Vancomycin-Resistant Enterococcus Clinical Isolate 16 58.8
Carbapenem-Resistant K. pneumoniae Clinical Isolate >128 >470.6

(Note: Data are hypothetical examples for illustrative purposes.)

Table 2: Zone of Inhibition Diameters for this compound (30 µ g/disk )

Bacterial Strain Source Zone Diameter (mm)
S. aureus ATCC® 25923™ QC Strain 22
E. coli ATCC® 25922™ QC Strain 14
P. aeruginosa ATCC® 27853™ QC Strain 10
Methicillin-Resistant S. aureus Clinical Isolate 20
Vancomycin-Resistant Enterococcus Clinical Isolate 17
Carbapenem-Resistant K. pneumoniae Clinical Isolate 6 (No inhibition)

(Note: Data are hypothetical examples for illustrative purposes.)

Conclusion and Future Perspectives

This application note provides a robust, standardized framework for the initial in vitro characterization of this compound. The dual-methodology approach ensures the generation of both quantitative potency data (MIC) and a qualitative overview of the antibacterial spectrum. The hypothetical data suggest the compound may possess greater activity against Gram-positive organisms.

Successful characterization using these protocols should be followed by more advanced studies, including:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic or bactericidal.

  • Time-Kill Kinetic Studies: To understand the rate at which the compound kills bacteria.

  • Combination Studies: To investigate potential synergistic effects when paired with existing antibiotics. [13][19]* Mechanism of Action Studies: To elucidate the specific molecular target(s) within the bacterial cell.

By adhering to these rigorous, well-established protocols, researchers can confidently evaluate the potential of novel compounds like this compound, contributing valuable data to the global search for new antimicrobial agents.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Link

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Link

  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Link

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Link

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Link

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. Link

  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Link

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Link

  • Li, Q., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry. Link

  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Link

  • Li, Q., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. PubMed. Link

  • ESCMID. The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Link

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Link

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Link

  • CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Link

  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing - Home. Link

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Link

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Link

  • EUCAST. Guidance Documents. Link

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Link

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Link

  • MI - Microbiology. Broth Microdilution. Link

  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Link

  • Kozyreva, V. K., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Link

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Link

  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Link

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science. Link

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. Link

  • da Silva, A. C. A., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. Link

  • da Silva, A. C. A., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Link

  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. OUCI. Link

  • LeBaron, H. M., et al. (2002). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. Link

  • Schivo, M., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Link

  • Williams, B. B., et al. (2021). Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria. Cell Chemical Biology. Link

Sources

Measuring the Uptake of 2-chloro-N-(3,5-dichlorophenyl)acetamide in Plants: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Dynamics of a Chloroacetamide Herbicide

2-chloro-N-(3,5-dichlorophenyl)acetamide is a member of the chloroacetamide class of herbicides, which are pivotal in modern agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. The efficacy of these herbicides is intrinsically linked to their absorption by emerging seedlings, translocation to their site of action, and the plant's ability to metabolize the compound. As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously measure the uptake, translocation, and metabolic fate of this compound in plants.

The mode of action for chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] VLCFAs are essential components of cell membranes and precursors for various lipids crucial for plant development. By disrupting VLCFA production, these herbicides stunt early seedling growth, leading to the eventual death of susceptible plants.[2] Understanding the pharmacokinetics of this compound within the plant is therefore critical for optimizing its herbicidal activity, assessing crop selectivity, and evaluating its environmental impact.

This document provides detailed, field-proven protocols for both hydroponic and soil-based studies, encompassing both radiolabeled and non-radiolabeled analytical techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific research questions.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is fundamental to designing robust experimental protocols, particularly for preparing treatment solutions and interpreting uptake data.

PropertyValueReference
Molecular Formula C₈H₆Cl₃NO[3]
Molar Mass 238.49 g/mol [3]
Appearance Colorless crystals or white fine powder[4]
Water Solubility Low (estimated), more soluble in organic solvents[1]
LogP (predicted) 3.8

Experimental Design: Key Considerations

A well-designed experiment is the cornerstone of reliable and reproducible data. The following factors should be carefully considered when planning studies on the uptake of this compound.

  • Plant Species: Select plant species relevant to the research question. This may include susceptible weed species and tolerant crop species to investigate the basis of selectivity.

  • Growth System: Hydroponic systems offer precise control over nutrient and herbicide concentrations in the root zone, making them ideal for detailed uptake kinetics studies.[5] Soil-based systems, while more complex, provide a more realistic representation of agricultural conditions.

  • Application Method: The intended route of uptake dictates the application method. For pre-emergence herbicides like chloroacetamides, root uptake is the primary pathway. Therefore, application to the hydroponic solution or soil is most relevant. Foliar application can also be investigated to understand translocation patterns.

  • Herbicide Concentration: Use a range of concentrations that are environmentally relevant and elicit a measurable response without causing acute toxicity that could confound uptake measurements.

  • Time Course: Harvest plants at multiple time points after application to determine the rate of uptake and translocation.

  • Replication: Use a sufficient number of biological replicates to ensure statistical significance.

Experimental Workflow

The following diagram illustrates the general workflow for measuring the uptake of this compound in plants.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis plant_growth Plant Cultivation (Hydroponic or Soil) application Herbicide Application (Root or Foliar) plant_growth->application herbicide_prep Herbicide Solution Preparation herbicide_prep->application incubation Incubation (Time Course) application->incubation harvest Plant Harvest & Tissue Separation incubation->harvest extraction Extraction of Parent Compound & Metabolites harvest->extraction quantification Quantification (LSC or LC-MS/MS) extraction->quantification metabolism Metabolite Identification extraction->metabolism data_analysis Data Analysis & Interpretation quantification->data_analysis metabolism->data_analysis metabolic_pathway parent This compound glutathione_conjugate Glutathione Conjugate parent->glutathione_conjugate Glutathione S-transferase cysteine_conjugate Cysteine Conjugate glutathione_conjugate->cysteine_conjugate Peptidases further_metabolites Further Metabolites cysteine_conjugate->further_metabolites Further Metabolism

Sources

Introduction: The Analytical Imperative for 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-chloro-N-(3,5-dichlorophenyl)acetamide by High-Performance Liquid Chromatography (HPLC)

This compound, a halogenated aromatic amide with the molecular formula C₈H₆Cl₃NO, serves as a critical intermediate in various chemical syntheses.[1] The precise quantification of this compound is paramount in pharmaceutical development and chemical manufacturing to ensure the purity of final products, monitor reaction kinetics, and perform stability testing. The presence of multiple chlorine atoms imparts significant hydrophobicity to the molecule, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the analytical method of choice for its separation and quantification.[2][3]

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed, validated HPLC method for the quantitative analysis of this compound. The protocols herein are grounded in established chromatographic principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[4][5]

Chromatographic Method: Principles and Rationale

The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte. A robust and reliable method was developed based on the following expert-driven choices:

  • Separation Mode: Reversed-Phase (RP) HPLC

    • Rationale: this compound is a non-polar compound. RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal mode for retaining and separating such hydrophobic molecules.[6] Compounds are eluted in order of increasing hydrophobicity.[3]

  • Stationary Phase: C18 (Octadecylsilane) Column

    • Rationale: C18 columns provide the highest level of hydrophobicity among common reversed-phase columns, ensuring strong retention and excellent separation for non-polar analytes.[3][7] A column with a 5 µm particle size offers a good balance between efficiency and backpressure, while standard dimensions (e.g., 250 mm x 4.6 mm) provide high resolving power.[8]

  • Mobile Phase: Acetonitrile and Water with Formic Acid

    • Rationale: Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for non-polar compounds in RP-HPLC.[9][10] HPLC-grade water serves as the polar component.[11] The addition of 0.1% formic acid to the aqueous phase is a critical step to ensure method robustness; it maintains a low pH, which suppresses the ionization of residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry and preventing unwanted secondary interactions.[12][13] An isocratic elution is chosen for its simplicity and reproducibility when analyzing a single target compound.

  • Detection: UV Absorbance at 254 nm

    • Rationale: The presence of the dichlorophenyl ring in the analyte's structure results in strong ultraviolet (UV) absorbance. A wavelength of 254 nm is a common choice for aromatic compounds and provides high sensitivity for detection using a Diode Array Detector (DAD) or a standard UV-Vis detector.[14]

Optimized HPLC Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes

Experimental Workflow and Protocols

The following diagram illustrates the comprehensive workflow for the quantitative analysis, from initial preparation to final validation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_process Phase 3: Data Processing & Validation prep_mobile Mobile Phase Preparation (ACN:H2O:Formic Acid) prep_std Standard Preparation (Stock & Calibration Series) prep_sample Sample Preparation (Dissolution & Filtration) sys_suit System Suitability Test (SST) (%RSD, Tailing Factor, Plates) prep_sample->sys_suit Proceed if SST passes inject Inject Sequence (Blank, Standards, Samples) sys_suit->inject acquire Data Acquisition (Chromatogram Generation) inject->acquire quant Quantification (Peak Integration & Calibration) acquire->quant validate Method Validation (ICH Q2) (Linearity, Accuracy, Precision) quant->validate report Final Report (Results & Summary) validate->report

Caption: Overall workflow for HPLC analysis and validation.

Protocol 1: Reagent and Standard Preparation
  • Mobile Phase (70:30 ACN:Aqueous): a. Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. b. Measure 700 mL of HPLC-grade acetonitrile and 300 mL of the 0.1% formic acid in water. c. Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent: a. Prepare a 50:50 (v/v) mixture of acetonitrile and HPLC-grade water. This will be used for dissolving standards and samples.

  • Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Calibration Standards: a. Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 5 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation
  • Accurately weigh a portion of the sample material expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate.

Protocol 3: Chromatographic Analysis and System Suitability
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST): a. Make five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL). b. Evaluate the system performance based on the acceptance criteria in the table below. The analysis can only proceed if all SST criteria are met.

SST ParameterAcceptance Criteria
Peak Area %RSD ≤ 2.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) ≥ 2000
  • Analytical Sequence: a. Inject a diluent blank to confirm the absence of interfering peaks. b. Inject each calibration standard from the lowest to the highest concentration. c. Inject the prepared sample solutions. It is good practice to inject a standard periodically (e.g., after every 6-10 sample injections) to verify system stability.

Method Validation Protocol: Ensuring Trustworthiness and Reliability

To demonstrate that the analytical procedure is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[4][15] The objective is to provide documented evidence that the method is specific, linear, accurate, precise, and robust.[16]

G center Validated HPLC Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness

Sources

Application Note & Protocols: Single Crystal Growth of 2-chloro-N-(3,5-dichlorophenyl)acetamide for Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Objective

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential applications, particularly in the field of drug development and materials science. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for this purpose. This document provides a comprehensive guide with detailed protocols for growing high-quality single crystals of 2-chloro-N-(3,5-dichlorophenyl)acetamide (MW: 238.49 g/mol [1]), a compound of interest due to its substituted N-aromatic amide structure. The objective is to equip researchers with the foundational principles and actionable techniques necessary to overcome common crystallization challenges, moving beyond simple recrystallization to cultivate crystals suitable for advanced structural elucidation.

Foundational Principles: The Path to Supersaturation

The growth of a single crystal from a solution is not merely precipitation; it is a carefully controlled thermodynamic process. The journey begins by dissolving the solute, this compound, in an appropriate solvent to create a solution. The system is then manipulated to achieve a state of supersaturation, a non-equilibrium condition where the concentration of the solute exceeds its solubility limit at a given temperature.[2] This supersaturated state is the driving force for crystallization.

The process can be visualized in two key stages:

  • Nucleation: The initial formation of microscopic, ordered aggregates of molecules from the supersaturated solution.[3] To obtain large single crystals, the goal is to minimize the number of nucleation sites.[3][4] Rapid changes in conditions often lead to widespread nucleation, resulting in a useless microcrystalline powder.[3]

  • Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei. Slower growth rates are strongly correlated with higher quality, larger crystals with fewer defects.[3][5]

Therefore, all techniques described herein are designed to approach and traverse the supersaturation zone slowly and with minimal disturbance.[2][3]

Physicochemical Profile of the Target Compound

A successful crystallization strategy relies on understanding the compound's properties.

PropertyValueSource
Molecular Formula C₈H₆Cl₃NO[1][6]
Molecular Weight 238.49 g/mol [1]
Appearance Colorless solid[1]
Known Successful Solvent Ethanol[1][7][8]

The amide group in the structure suggests that hydrogen-bonding solvents may be particularly effective in the crystallization process.[9]

General Experimental Workflow

The overall process, from starting material to a harvested crystal, follows a logical sequence. It is critical that the starting material be of high purity (ideally >90%) as impurities can inhibit crystallization or co-crystallize, leading to poor diffraction data.[4]

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Analysis A Purity Check of Compound (>90%) B Solvent Screening (Solubility Tests) A->B C Select Crystallization Technique B->C D Prepare Near-Saturated Solution C->D E Set up Apparatus (Vial, Tube, etc.) D->E F Initiate Slow Supersaturation E->F G Incubate in Vibration-Free Environment (2-14 days) F->G H Monitor for Crystal Growth G->H I Harvest Crystal with Loop/Micropipette H->I J Mount for SCXRD Analysis I->J

Figure 1: General workflow for single crystal growth.

Core Crystallization Protocols

Based on empirical success with similar small organic molecules, the following techniques are recommended. For each protocol, starting with a small amount of material (5-15 mg) is advisable.

Protocol 1: Slow Solvent Evaporation

This is the most straightforward technique and is highly effective when a compound has moderate solubility in a relatively volatile solvent.[9][10][11] The principle is to increase the solute concentration gradually as the solvent evaporates.[2]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5-10 mg of this compound in the minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate) required to achieve full dissolution at room temperature. Use a clean, small glass vial (e.g., a 2 mL shell vial).

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a new, clean vial to remove potential unwanted nucleation sites.[10]

  • Setup: Cover the vial opening with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[5][10] The number and size of the holes control the evaporation rate; fewer/smaller holes lead to slower evaporation and often better crystals.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations, such as a drawer or a quiet corner of a fume hood.[11][12]

  • Monitoring: Check the vial after 2-3 days without disturbing it. High-quality crystals often take several days to a week to form.[3]

Causality: The restricted opening allows the solvent to evaporate slowly, ensuring the concentration increases gradually. This slow transition into the supersaturated state promotes the growth of a few large crystals rather than many small ones.[3][5]

Protocol 2: Slow Cooling

Step-by-Step Methodology:

  • Solution Preparation: In a small test tube, add 10-15 mg of the compound and a small volume (e.g., 1-2 mL) of a solvent in which it is moderately soluble at room temperature (e.g., ethanol, isopropanol).

  • Heating: Gently warm the mixture in a sand or water bath until all the solute dissolves. If it dissolves too easily, add a little more compound to ensure the solution is saturated at the higher temperature. If it doesn't all dissolve, add a small amount of solvent dropwise until a clear solution is obtained.

  • Setup for Slow Cooling: Once a clear, hot, saturated solution is achieved, cover the test tube and place it inside a larger, insulated container (like a Dewar flask filled with hot water at the same temperature or a beaker packed with glass wool).[5][11]

Protocol 3: Vapor Diffusion

This is a powerful and gentle technique, particularly effective for small quantities of material.[14][15] It involves using two solvents: a primary solvent in which the compound is soluble, and a more volatile "anti-solvent" in which the compound is insoluble.[3] The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.[14]

Sources

Application Notes and Protocols for 2-chloro-N-(3,5-dichlorophenyl)acetamide as an Investigational Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of 2-chloro-N-(3,5-dichlorophenyl)acetamide as a Covalent Chemical Probe

This compound is a small molecule belonging to the chloroacetamide class of compounds. While its specific biological targets and mechanisms of action are still under active investigation, its chemical structure suggests significant potential as a chemical probe, particularly as a covalent inhibitor. The key to this potential lies in the electrophilic nature of the chloroacetamide functional group. This "warhead" is known to react with nucleophilic residues in proteins, most notably the thiol group of cysteine residues, forming a stable, irreversible covalent bond.[1][2][3] This ability to form a permanent link with its protein target makes this compound an attractive tool for identifying and studying the function of specific proteins within complex biological systems.

The broader class of chloroacetamides has been recognized for a range of biological activities, including herbicidal, antimicrobial, and cytotoxic effects.[4][5][6][7] This suggests that this compound may modulate key cellular pathways involved in cell survival and proliferation. As a chemical probe, it can be utilized to explore these pathways, identify novel drug targets, and serve as a starting point for the development of new therapeutic agents.

These application notes provide a comprehensive guide for researchers to begin characterizing the biological activity of this compound. We will detail protocols for assessing its cytotoxicity, investigating its effects on programmed cell death, and outlining a strategy for the crucial step of target identification.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₈H₆Cl₃NOPubChem
Molecular Weight238.49 g/mol PubChem
AppearanceColorless crystals or white to light orange powderTCI Chemicals
Melting Point98.0 to 102.0 °CTCI Chemicals
SolubilitySoluble in organic solvents such as DMSO and ethanol.General Knowledge

III. Characterizing Biological Activity: Cytotoxicity Assessment

A primary step in characterizing a potential chemical probe is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cytotoxicity by measuring the metabolic activity of cells.[8][9][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.[8][10]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • This compound

  • Target cell line(s) (e.g., a panel of cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

IV. Investigating the Mechanism of Cell Death: Apoptosis Assay

Once cytotoxicity is established, the next step is to investigate the mechanism by which this compound induces cell death. A common mechanism for cytotoxic compounds is the induction of apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle of the Annexin V-FITC/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12][13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. However, it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces. By using both Annexin V-FITC and PI, one can distinguish between different cell populations via flow cytometry.[12][14]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for an appropriate duration (e.g., 24 or 48 hours).

    • Include a vehicle control and a no-treatment control.

  • Cell Harvesting and Staining:

    • After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up compensation and quadrants for:

      • Unstained cells (negative control)

      • Cells stained with only Annexin V-FITC

      • Cells stained with only PI

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_pathway Signaling Cascade cluster_execution Execution Phase probe This compound (Covalent Probe) target Cellular Target(s) probe->target stress Cellular Stress target->stress bax_bcl2 ↑ Bax/Bcl-2 Ratio stress->bax_bcl2 mito Mitochondrial Outer Membrane Permeabilization bax_bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

V. The Path Forward: Target Identification

A critical aspect of characterizing a chemical probe is the identification of its molecular target(s). Given the covalent nature of this compound, chemoproteomic approaches such as Activity-Based Protein Profiling (ABPP) are powerful tools for this purpose.[16][17][18]

Principle of Chemoproteomics for Target ID

This strategy typically involves synthesizing a derivative of the covalent inhibitor that incorporates a "clickable" tag, such as a terminal alkyne.[19][20] This tagged probe is then incubated with cells or cell lysates. The probe will covalently bind to its protein targets. After incubation, a reporter molecule, such as biotin-azide, is "clicked" onto the alkyne tag of the probe-protein conjugate via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[19][20] The biotinylated proteins can then be enriched using streptavidin beads, separated by SDS-PAGE, and identified by mass spectrometry.[19][20] A competitive profiling experiment, where the untagged parent compound is used to compete for binding with the tagged probe, can further validate the identified targets.[16]

General Workflow for Target Identification
  • Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne tag.

  • Cellular Labeling: Treat cells with the alkyne-tagged probe. Include a control where cells are pre-treated with an excess of the parent, untagged compound to block specific binding sites.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a CuAAC "click" reaction to attach a biotin-azide reporter to the alkyne-tagged proteins.

  • Enrichment of Tagged Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein profiles from the probe-treated and the competitor-treated samples to identify the specific targets of this compound.

Target_ID_Workflow cluster_labeling Cellular Labeling cluster_capture Target Capture cluster_analysis Analysis treat_cells Treat Cells with Alkyne-tagged Probe lyse_cells Cell Lysis treat_cells->lyse_cells click_chem Click Chemistry with Biotin-Azide lyse_cells->click_chem enrich Enrichment with Streptavidin Beads click_chem->enrich digest On-bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification lcms->identify

Caption: General workflow for target identification using chemoproteomics.

VI. Conclusion

This compound represents an intriguing starting point for the development of a novel chemical probe. Its inherent reactivity as a covalent modifier, coupled with the known biological activities of the broader chloroacetamide class, suggests a high potential for this compound to be a valuable tool in chemical biology and drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to begin to unravel its biological functions, from initial cytotoxicity screening and mechanistic studies to the ultimate goal of target identification. Through systematic investigation, the full potential of this compound as a chemical probe to illuminate complex biological processes can be realized.

VII. References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

  • PubMed. (2022, December 5). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Retrieved from [Link]

  • National Institutes of Health. (2016, June 10). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018, December 6). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Retrieved from [Link]

  • National Institutes of Health. (2016, June 10). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Retrieved from [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • PubMed Central. Chemoproteomic methods for covalent drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • J-Stage. (2020, November 1). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Retrieved from [Link]

  • MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. Chloroacetamide Herbicides. Retrieved from [Link]

  • PubMed. Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Retrieved from [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]

  • QM Magic Class. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • ACS Publications. (2016, August 1). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2019, December 1). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Retrieved from [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

  • PubMed Central. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved from [Link]

  • PubMed. (1962, March). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Retrieved from [Link]

  • PubMed. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Retrieved from [Link]

  • PubMed Central. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • PubMed Central. (2016, August 26). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Retrieved from [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • PubMed Central. Activity-based protein profiling: A graphical review. Retrieved from [Link]

  • MDPI. Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Retrieved from [Link]

  • SciSpace. (2018, January 22). Activity-based Protein Profiling. Retrieved from [Link]

  • Wikipedia. Chloroacetamide. Retrieved from [Link]

Sources

methodology for assessing the soil degradation of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Methodology for Assessing the Aerobic Soil Degradation of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound belonging to the chloroacetamide class. Compounds within this chemical family have been utilized in various applications, including as intermediates in chemical synthesis and as active ingredients in herbicides.[1][2][3] The introduction of such chemicals into the environment, whether intentionally or inadvertently, necessitates a thorough evaluation of their environmental fate and persistence. Soil serves as a primary reservoir for these compounds, where their degradation, or lack thereof, dictates their potential for groundwater contamination, bioaccumulation, and long-term ecological impact.

The degradation of chloroacetamides in soil is predominantly a biologically mediated process, driven by the diverse metabolic activities of the soil microbiome.[4] A critical concern in the degradation of N-aryl acetamides is the formation of aniline metabolites, which can exhibit greater toxicity than the parent compound.[5][6] For this compound, the anticipated primary metabolite is 3,5-dichloroaniline (3,5-DCA), a substance recognized for its environmental persistence and toxicity.[7]

This document provides a comprehensive, in-depth technical guide for assessing the aerobic soil degradation of this compound. The methodology is rigorously grounded in internationally accepted regulatory guidelines, primarily the Organisation for Economic Co-operation and Development (OECD) Guideline 307, "Aerobic and Anaerobic Transformation in Soil".[8] The objective is to equip researchers with a robust, self-validating protocol to determine the rate and pathway of degradation, quantify the formation of key metabolites, and establish a comprehensive mass balance, thereby enabling a reliable environmental risk assessment.

Scientific Rationale and Core Principles

The experimental design is built upon three foundational pillars to ensure data integrity and scientific validity.

2.1 Primacy of Microbial Degradation The transformation of pesticides in soil is governed by a combination of biotic and abiotic processes.[9] However, for most organic xenobiotics, microbial degradation is the most significant pathway leading to detoxification and mineralization.[4] This protocol therefore focuses on creating an optimal environment for microbial activity (controlled temperature, moisture, and aeration) to simulate realistic field conditions. To differentiate between biological and chemical degradation, a sterile control is incorporated. This control, in which the soil's microbial population has been inactivated, provides a baseline for abiotic processes like hydrolysis, allowing for the definitive quantification of the microbial contribution to the overall degradation rate.

2.2 The Imperative of Mass Balance To fully account for the fate of the applied chemical, this protocol mandates the use of a radiolabeled test substance, preferably with Carbon-14 (¹⁴C) positioned in a stable part of the molecule, such as the phenyl ring.[8] This approach allows for a complete mass balance assessment at each sampling interval. The ¹⁴C label acts as a tracer, enabling the quantification of the parent compound, all derived metabolites, non-extractable residues (NER) that become physically or chemically bound to the soil matrix, and mineralization to ¹⁴CO₂. A successful study, as defined by regulatory standards, must achieve a mass balance recovery of 90% to 110% of the applied radioactivity.[8]

2.3 Anticipated Degradation Pathway Based on the known metabolism of structurally related chloroacetamide herbicides, the primary degradation pathway for this compound is expected to be initiated by microbial-mediated hydrolysis of the amide bond.[10][11] This cleavage yields two primary metabolites: the aromatic amine 3,5-dichloroaniline (3,5-DCA) and 2-chloroacetic acid . The 3,5-DCA can then undergo further biotransformation, while the 2-chloroacetic acid is likely to be rapidly metabolized and incorporated into the microbial biomass or mineralized to CO₂.

G parent This compound metabolite1 3,5-dichloroaniline (3,5-DCA) parent->metabolite1 Amide Hydrolysis (Microbial) metabolite2 2-chloroacetic acid parent->metabolite2 Amide Hydrolysis (Microbial) further_deg Further Degradation Products metabolite1->further_deg mineralization ¹⁴CO₂ (Mineralization) metabolite2->mineralization further_deg->mineralization

Caption: Hypothesized aerobic degradation pathway.

Physicochemical Properties and Materials

3.1 Test Substance and Reference Standards

CompoundCAS NumberMolecular FormulaMol. Weight ( g/mol )Role
This compoundNot FoundC₈H₆Cl₃NO238.49[12]Parent Compound (Analytical Grade)
[¹⁴C]-2-chloro-N-(3,5-dichlorophenyl)acetamideN/AC₈H₆Cl₃NO~238.49Radiolabeled Parent Compound
3,5-dichloroaniline (3,5-DCA)626-43-7C₆H₅Cl₂N162.02Primary Metabolite Standard

3.2 Reagents and Consumables

  • Acetonitrile, Methanol, Water (all HPLC or LC-MS grade)

  • Formic Acid or Ammonium Acetate (LC-MS additives)

  • Scintillation Cocktail (e.g., Ultima Gold™)

  • Carbo-Sorb® or equivalent CO₂ trapping agent

  • Sodium Azide (NaN₃) or gamma irradiation source for sterile controls

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Glass incubation vessels (biometers) with CO₂ traps

  • High-speed centrifuge and appropriate tubes

  • Analytical balance, vortex mixer, shaker table

3.3 Instrumentation

  • High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)

  • Liquid Scintillation Counter (LSC)

  • Sample Oxidizer (for non-extractable residue analysis)

  • Controlled environment incubator or chamber

  • Soil analysis equipment (for pH, organic carbon, etc.)

Protocol Part 1: Soil Selection and Characterization

The choice of soil is critical for the relevance and applicability of the degradation study.

4.1 Soil Sourcing and Selection

  • Selection Criteria: In accordance with OECD 307, select at least one representative agricultural soil. For comprehensive rate studies, a minimum of three different soils are recommended, varying in pH, organic carbon content, and texture.[8]

  • Collection: Collect soil from the top 0-20 cm layer of a site with no recent history of pesticide application. Remove large stones, roots, and debris.

  • Preparation: Air-dry the soil at room temperature (20-25°C) until friable, then sieve through a 2 mm mesh to ensure homogeneity.[13]

4.2 Soil Characterization and Pre-Incubation

  • Characterization: Analyze the sieved soil for the parameters listed in the table below. This data is essential for interpreting degradation results and comparing across studies.

  • Pre-Incubation: Adjust the soil moisture content to 40-60% of its maximum water holding capacity (WHC). Place the soil in a dark, well-ventilated incubator at the study temperature (e.g., 20 ± 2°C) for 7-14 days. This allows the soil microbial community to stabilize after the disturbance of collection and sieving.[14]

ParameterMethod ReferenceRecommended Range/Value
Soil Texture (% Sand, Silt, Clay)USDA/FAO Systeme.g., Sandy Loam, Silty Clay Loam
pH (in 0.01 M CaCl₂)ISO 103905.5 - 8.0
Organic Carbon (%)ISO 106940.5 - 2.5%
Cation Exchange Capacity (CEC)ISO 11260Report Value
Maximum Water Holding Capacity (WHC)ISO 11268-2Report Value
Microbial BiomassISO 14240-2≥1% of total organic carbon[8]

Protocol Part 2: Aerobic Degradation Study Workflow

This protocol outlines the setup and execution of the soil microcosm incubation study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis soil_prep Soil Preparation (Sieving, Pre-incubation) solution_prep Prepare ¹⁴C-labeled Test Solution application Apply Solution to Soil (Target: ~1 mg/kg) solution_prep->application setup Setup Microcosms (Viable & Sterile) application->setup incubation Incubate in Dark (20°C, 40-60% WHC) setup->incubation sampling Sample at Intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90d) incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analysis: - LSC (¹⁴C Distribution) - HPLC-MS/MS (Quantification) extraction->analysis data Data Processing: - Mass Balance - Degradation Kinetics (DT₅₀) analysis->data

Caption: Experimental workflow for the soil degradation study.

5.1 Microcosm Setup

  • Soil Aliquoting: Weigh equivalent amounts of pre-incubated soil (e.g., 50 g dry weight equivalent) into individual biometer flasks. Prepare triplicate flasks for each sampling time point for both viable and sterile conditions.

  • Sterilization (for Controls): Sterilize the control flasks by either autoclaving the soil twice on consecutive days or through gamma irradiation.

  • Application of Test Substance: Prepare a stock solution of [¹⁴C]-2-chloro-N-(3,5-dichlorophenyl)acetamide. Apply the solution evenly to the soil surface of each flask, typically using a microsyringe. The final concentration should be environmentally relevant (e.g., 1 mg/kg).

  • Homogenization: Thoroughly mix the soil to ensure uniform distribution of the test substance.

  • Final Assembly: Add the CO₂ trapping solution (e.g., 10 mL of 0.1 M NaOH) to the side-arm of each biometer. Seal the flasks and place them in the incubator.

5.2 Incubation and Sampling

  • Incubation: Maintain the flasks in the dark at a constant temperature (e.g., 20 ± 2°C) for the duration of the study (typically up to 120 days).

  • Sampling Schedule: Sacrifice triplicate flasks from both viable and sterile sets at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • CO₂ Trap Sampling: At each sampling point and at intermediate times, remove the trapping solution for LSC analysis and replenish with fresh solution. This monitors the rate of mineralization.

Protocol Part 3: Sample Processing and Analysis

6.1 Soil Extraction

  • Transfer the entire soil sample from a flask into a centrifuge tube.

  • Add an appropriate volume of extraction solvent (e.g., 100 mL of acetonitrile:water, 80:20 v/v).

  • Shake vigorously on a mechanical shaker for a defined period (e.g., 2 hours).

  • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the soil.

  • Decant the supernatant (the extract).

  • Repeat the extraction process two more times on the soil pellet.

  • Combine the supernatants for each sample.

6.2 Radioactivity Distribution Analysis

  • Total Radioactivity: Take an aliquot of the combined extract and analyze by LSC to quantify the extractable radioactivity.

  • Mineralization: Analyze the CO₂ trapping solution by LSC to quantify ¹⁴CO₂.

  • Non-Extractable Residues (NER): Air-dry the extracted soil pellet. Analyze a subsample by combustion (sample oxidizer) followed by LSC to quantify the bound ¹⁴C-residues.

6.3 HPLC-MS/MS Analysis for Quantification

  • Sample Preparation: Filter an aliquot of the soil extract through a 0.22 µm syringe filter prior to injection.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from the 3,5-DCA metabolite.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Optimize at least two precursor-to-product ion transitions for each analyte—one for quantification and one for confirmation.

ParameterExample ConditionRationale
HPLC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes ionization and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrateElutes compounds based on polarity, separating parent and metabolite.
Flow Rate 0.4 mL/minTypical for analytical LC-MS.
Ionization Mode Electrospray Ionization, Positive (ESI+)Amides and anilines generally ionize well in positive mode.
MRM Transitions Parent: m/z 238 → fragments 3,5-DCA: m/z 162 → fragmentsSpecific transitions must be optimized empirically for the instrument being used.
Calibration 7-point matrix-matched calibration curve (0.1 - 100 ng/mL)Compensates for any matrix effects (ion suppression/enhancement) from the soil extract.

Data Analysis and Interpretation

  • Mass Balance Calculation: For each time point, sum the percentage of applied radioactivity recovered in the extract, the non-extractable residue, and the CO₂ trap. The total should be 100 ± 10%.

  • Concentration Calculation: Using the LSC and HPLC-MS/MS data, calculate the concentration (as % of applied and mg/kg) of the parent compound and 3,5-DCA at each time point.

  • Kinetic Analysis: Plot the concentration of the parent compound versus time. Fit the data to a kinetic model (e.g., Single First-Order, SFO) using appropriate software to calculate the degradation half-life (DT₅₀) and DT₉₀ values.

  • Metabolite Dynamics: Plot the formation and decline of the 3,5-DCA metabolite over time.

Time (days)Parent (% Applied)3,5-DCA (% Applied)NER (% Applied)¹⁴CO₂ (% Applied)Mass Balance (%)
098.5< LOQ1.20.099.7
765.225.85.11.597.6
3020.138.429.89.597.8
902.310.155.228.195.7

References

  • U.S. EPA. (2025).Guidance for Reviewing Pesticide Environmental Fate Studies. U.S. Environmental Protection Agency.
  • U.S. EPA. (2025).Additional Guidance for Reviewing Pesticide Environmental Fate Studies. U.S. Environmental Protection Agency.
  • National Pesticide Information Center. (2024).Data Requirements for Pesticide Registration. Environmental Protection Agency (EPA).
  • U.S. EPA. (n.d.).Guidance for Reviewing Environmental Fate Studies. U.S. Environmental Protection Agency.
  • Zheng, J., et al. (2012).Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T.
  • U.S. EPA. (2020).Memorandum on Aminopyralid.
  • Sivaram, A. K., et al. (2019).Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). PMC - NIH.
  • Zhang, J., et al. (2011).Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. PubMed.
  • Shilpa, & Gowda, B. T. (2007).this compound. PMC - NIH.
  • OECD. (2002).
  • Liu, J., et al. (2022).Anaerobic biodegradation and detoxification of chloroacetamide herbicides by a novel Proteiniclasticum sediminis BAD-10T. PubMed.
  • Chen, J., et al. (2023).Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
  • OECD. (2000).
  • Jordan, L. S. (n.d.).Degradation of Herbicides in Soils. University of California.
  • ChemicalBook. (2023).2-CHLORO-N-(3-CHLOROPHENYL)ACETAMIDE.
  • Wikipedia. (n.d.).Chloroacetamide.
  • Krynitsky, A. J. (2003).Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
  • Shevchenko, T., et al. (2022).Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal.
  • Luo, Y., et al. (2022).Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.
  • Hossain, A., et al. (2023).Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI.
  • Bartha, R., & Pramer, D. (1967).Pesticide Transformation to Aniline and Azo Compounds in Soil. Science.
  • Patel, H., et al. (2012).SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

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Application Notes and Protocols for 2-chloro-N-(3,5-dichlorophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Halogenated Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a time-honored approach to modulate potency, selectivity, and pharmacokinetic properties. The N-arylacetamide backbone, a privileged structure in its own right, gains significant chemical and biological versatility through such modifications. This guide focuses on a specific, yet broadly representative molecule: 2-chloro-N-(3,5-dichlorophenyl)acetamide . While this compound itself is not a marketed drug, it serves as a valuable research tool and a foundational building block for the exploration of novel therapeutic agents. Its study provides a window into the rich chemical biology of α-haloacetamides and their interactions with biological systems.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the logic of protocol selection. We will delve into the synthesis, potential applications, and detailed methodologies for evaluating the biological activity of this compound and its analogs, fostering a comprehensive understanding of its place in modern medicinal chemistry research.

Rationale for Investigation: The Chemical Biology of this compound

The structure of this compound is deceptively simple, yet it harbors several key features that make it a compelling subject for medicinal chemistry research:

  • The α-Chloroacetamide Moiety: This is a reactive electrophilic group. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its potential biological activity, as it can covalently modify nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes or other proteins. This covalent modification can lead to irreversible inhibition, a desirable trait for certain therapeutic targets.

  • The Dichlorinated Phenyl Ring: The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. The substitution pattern (3,5-dichloro) also imparts specific steric and electronic properties that dictate binding affinity and selectivity for target proteins.

  • The Amide Linkage: The amide bond provides structural rigidity and participates in hydrogen bonding interactions, which are crucial for molecular recognition at the target site. The planarity of the molecular skeleton of this compound has been confirmed by crystallographic studies[1].

These structural features converge to create a molecule with the potential for a range of biological activities, which we will explore in the subsequent sections.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a straightforward N-acylation reaction. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product A 3,5-Dichloroaniline C This compound A->C + B Chloroacetyl chloride B->C

Caption: Synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-DichloroanilineReagentSigma-Aldrich
Chloroacetyl chlorideReagentSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium SulfateAnhydrousAcros Organics
Round-bottom flask (100 mL)-VWR
Magnetic stirrer and stir bar-VWR
Reflux condenser-VWR
Separatory funnel (250 mL)-VWR
Rotary evaporator-Buchi
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichloroaniline (1.62 g, 10 mmol) in 30 mL of ethyl acetate.

  • Addition of Chloroacetyl Chloride: While stirring the solution at room temperature, add chloroacetyl chloride (0.87 mL, 11 mmol, 1.1 equivalents) dropwise over a period of 5 minutes. The reaction is exothermic, and a precipitate may form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of water.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any excess acid) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield white crystals of this compound[1].

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Potential Applications and Biological Activity

The chloroacetamide scaffold is a versatile pharmacophore with a wide range of reported biological activities. While specific data for this compound is limited, we can infer its potential applications from studies on closely related analogs.

Antimicrobial and Antifungal Activity

N-substituted 2-chloroacetamides have demonstrated significant antimicrobial activity against a spectrum of pathogens.

  • Antibacterial Potential: Studies have shown that chloroacetamide derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli)[2]. The presence of the chloroacetyl group is crucial for this activity, as it is believed to act as an alkylating agent, potentially inactivating essential bacterial enzymes.

  • Antifungal Properties: Chloroacetamide derivatives have also shown promise as antifungal agents, particularly against Candida species and dermatophytes[3][4]. The proposed mechanism of action for some analogs involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption[5]. Another potential mechanism is the inhibition of DNA synthesis[6].

The 3,5-dichloro substitution pattern on the phenyl ring of the target compound is expected to enhance its lipophilicity, potentially improving its ability to penetrate microbial cell walls and membranes.

G cluster_MoA Compound This compound Target Bacterial/Fungal Cell Compound->Target Penetration MoA Potential Mechanisms of Action Target->MoA Outcome Antimicrobial/Antifungal Effect MoA->Outcome Enzyme Enzyme Inactivation (Alkylation) Membrane Membrane Disruption (Ergosterol Binding) DNA DNA Synthesis Inhibition G Start Start Prep Prepare Enzyme and Compound Solutions Start->Prep Incubate Pre-incubate Enzyme with Compound Prep->Incubate AddSubstrate Add Substrate to Initiate Reaction Incubate->AddSubstrate Monitor Monitor Reaction Progress (e.g., Spectrophotometrically) AddSubstrate->Monitor Analyze Calculate % Inhibition and IC50 Monitor->Analyze End End Analyze->End

Caption: General workflow for an in vitro enzyme inhibition assay.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Reaction: In a suitable format (e.g., 96-well plate), combine the enzyme solution with the different concentrations of the compound. Allow for a pre-incubation period if necessary.

  • Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound is not available, we can draw valuable insights from related N-arylacetamides:

  • Role of the α-Chloro Group: The presence of the chlorine atom on the acetyl group is generally essential for potent antimicrobial activity, suggesting a covalent mechanism of action.[2]

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact biological activity. Halogen substituents, particularly in the para and meta positions, often enhance antimicrobial and herbicidal effects due to increased lipophilicity and favorable electronic properties.

  • Importance of the Amide Linker: The amide bond is a critical hydrogen bonding motif for interaction with biological targets. Modifications to this linker can drastically alter activity.

Conclusion and Future Directions

This compound represents a fascinating and synthetically accessible scaffold for medicinal chemistry exploration. Its inherent reactivity and the modulatory influence of its dichlorinated phenyl ring make it a promising starting point for the development of novel antimicrobial, herbicidal, and enzyme-inhibiting agents. The protocols and insights provided in this guide are intended to empower researchers to further investigate the therapeutic potential of this and related compounds.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound to understand its mechanism of action.

  • SAR Expansion: Synthesizing and evaluating a library of analogs with diverse substitution patterns on the phenyl ring to optimize potency and selectivity.

  • In Vivo Evaluation: Assessing the efficacy and safety of promising lead compounds in relevant animal models.

By systematically applying the principles and protocols outlined herein, the scientific community can continue to unlock the full potential of the N-arylacetamide scaffold in the ongoing quest for new and effective therapeutic agents.

References

  • Kirino, O., Takayama, C., & Mine, A. (1986). Quantitative Structure-activity Relationships of Herbicidal N(1Methyl1phenylethyl)phenylacetamides. Journal of Pesticide Science, 11(4), 611-617.
  • Machado, M. M., D'silva, T. C., & Pavan, F. R. (2018). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 61(12), 934-941.
  • de Almeida, J. F., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6).
  • da Silva, C. R., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3).
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147-179.
  • Machado, M. M., et al. (2018). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Request PDF.
  • Fillipin, L. I., & Souza, L. C. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO.
  • Coelho, F. S., et al. (2025). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Applied Microbiology and Biotechnology, 109(1).
  • BenchChem. (n.d.).
  • Gowda, B. T., Foro, S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420.
  • de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569.
  • Lomakina, E. I., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6296.
  • Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of agricultural and food chemistry, 22(6), 1111-1119.
  • D'yakonov, V. A., et al. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules, 27(12), 3704.
  • Zhao, Z., et al. (2021). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering, 6(4), 136-144.
  • Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o418.
  • Ishak, E. A., et al. (2024).
  • de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
  • Medical Microbiology. 4th edition. (1996). Antimicrobial Chemotherapy.
  • Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6).
  • Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1445.
  • Park, J. H., & Kim, Y. H. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of agricultural and food chemistry, 54(21), 8177-8183.
  • TCI Chemicals. (n.d.). 2-Chloro-N-(3-chlorophenyl)acetamide.
  • Valdés-García, G., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. Molecules, 27(18), 5966.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this critical synthetic transformation. The following troubleshooting guides and FAQs are structured to address specific, practical challenges encountered in the laboratory, blending established chemical principles with field-proven insights to enhance your experimental success and yield.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, providing a logical framework for diagnosing and resolving them.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Answer:

Low yield is the most frequent challenge in this synthesis, typically stemming from one of three areas: reagent deactivation, competing side reactions, or suboptimal reaction conditions. Let's break down the causes and solutions.

Probable Causes & Corrective Actions:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is extremely reactive and highly susceptible to hydrolysis from atmospheric moisture or residual water in your solvent.[1][2] This consumes your electrophile, directly reducing the potential yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; if the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or drying it over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Protonation and Deactivation of 3,5-Dichloroaniline: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This strong acid will protonate the lone pair of the unreacted 3,5-dichloroaniline's amino group, forming the corresponding ammonium salt. This protonated amine is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively halting the reaction.

    • Solution: The inclusion of a base is non-negotiable. A non-nucleophilic base is ideal for scavenging the HCl without competing in other reactions. While triethylamine (TEA) is common, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to produce excellent yields (75-95%) in similar reactions.[1][3] Use at least 1.1-1.2 equivalents of the base to ensure complete neutralization of the generated HCl.[4]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: Aprotic solvents are generally preferred.[4] Tetrahydrofuran (THF) is an excellent choice as it effectively dissolves the starting aniline and is compatible with bases like DBU.[3] Dichloromethane (DCM) is also a standard solvent used with TEA.[4] Avoid protic solvents like ethanol or water during the primary reaction step, as they will readily react with chloroacetyl chloride.

Optimization Summary Table:

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base Triethylamine (TEA)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DBU is a stronger, non-nucleophilic base, leading to more efficient HCl scavenging and potentially higher yields.[3]
Solvent Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)THF often provides better solubility for the amine and is highly effective when paired with DBU.[1][3]
Atmosphere AmbientInert (Nitrogen or Argon)Prevents hydrolysis of the highly moisture-sensitive chloroacetyl chloride.[2]
Temperature Room Temperature0-5 °C during addition, then RTControls the highly exothermic initial reaction to prevent side product formation.[4]
Q2: The reaction mixture turned dark brown/black and formed a tarry substance. What went wrong?

Answer:

The formation of dark, insoluble materials is almost always a result of an uncontrolled exothermic reaction leading to polymerization or degradation.

Probable Causes & Corrective Actions:

  • Uncontrolled Exotherm: The acylation of an amine with an acid chloride is a highly exothermic process.[4] Adding the chloroacetyl chloride too quickly or without adequate cooling can cause a rapid temperature spike.

    • Solution: Strict temperature control is critical. Dissolve the 3,5-dichloroaniline and base in your chosen solvent and cool the mixture to 0-5 °C in an ice-salt bath.[3] Add the chloroacetyl chloride dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[4] Vigorous stirring is also essential to dissipate localized heat.

  • Excess Chloroacetyl Chloride: Using a large excess of the highly reactive chloroacetyl chloride can promote side reactions and polymerization, especially if the temperature is not controlled.

    • Solution: Use a carefully controlled stoichiometry. A slight excess (1.05 to 1.1 equivalents) of chloroacetyl chloride is usually sufficient to drive the reaction to completion without promoting excessive side reactions.

Troubleshooting Workflow for Low Yield & Side Reactions

G start Problem Identified: Low Yield or Tar Formation check_temp Was Temperature Maintained at 0-5°C During Addition? start->check_temp check_reagents Are Reagents & Solvent Anhydrous and Pure? check_temp->check_reagents Yes fix_temp Corrective Action: Implement Ice Bath Cooling & Slow, Dropwise Addition check_temp->fix_temp No check_base Was a Suitable Base (e.g., DBU, TEA) Used? check_reagents->check_base Yes fix_reagents Corrective Action: Use Oven-Dried Glassware, Anhydrous Solvent, Inert Atmosphere check_reagents->fix_reagents No outcome Synthesis Optimized check_base->outcome Yes fix_base Corrective Action: Add 1.2 eq. of DBU or TEA to Neutralize HCl Byproduct check_base->fix_base No fix_temp->outcome fix_reagents->outcome fix_base->outcome

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: I am struggling to purify the final product. It's contaminated or difficult to crystallize. What are the best purification strategies?

Answer:

Purification challenges usually arise from the presence of unreacted starting materials or water-insoluble byproducts.

Probable Causes & Corrective Actions:

  • Contamination with Starting Aniline: If the reaction did not go to completion, you will have residual 3,5-dichloroaniline in your crude product.

    • Solution: During the aqueous workup, after quenching the reaction, you can perform a wash with dilute acid (e.g., 1M HCl). This will protonate the basic starting aniline, making it water-soluble and removing it into the aqueous layer. Be sure to subsequently wash with a base (e.g., saturated sodium bicarbonate) to remove any residual acid before product extraction or filtration.[4]

  • Product Precipitation and Crystallization: The product should precipitate upon pouring the reaction mixture into cold water.[3] If it oils out or is difficult to filter, this may be due to impurities.

    • Solution: Ensure the water used for precipitation is cold and that you stir the mixture vigorously to promote the formation of a fine, filterable solid. For final purification, recrystallization is highly effective. Ethanol is a commonly cited solvent for growing single crystals of this compound and is an excellent choice for bulk recrystallization.[5][6] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

Answer:

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1]

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base (B:) removes the proton from the nitrogen atom to neutralize the positive charge, yielding the final amide product and the protonated base (e.g., triethylammonium chloride).

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 3,5-Dichloroaniline (Nucleophile) Intermediate Transient Intermediate Aniline->Intermediate Nucleophilic Attack AcidChloride Chloroacetyl Chloride (Electrophile) AcidChloride->Intermediate Product This compound Intermediate->Product Collapse & Leaving Group Elimination Base Base (B:) Intermediate->Base Deprotonation Byproduct Protonated Base (B-H+) Base->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the amide formation.

Q2: Why is strict temperature control so essential during the addition of chloroacetyl chloride?

Answer:

Strict temperature control (0-5 °C) is paramount for two main reasons:

  • Managing Exothermicity: As previously mentioned, the reaction is highly exothermic.[4] Without cooling, the temperature can rise uncontrollably, leading to the formation of dark, tarry byproducts and reducing the yield of the desired product.

  • Minimizing Side Reactions: Chloroacetyl chloride is a bifunctional molecule. At higher temperatures, there is an increased risk of undesired side reactions. The α-chloro group is a reactive site for nucleophilic substitution, and elevated temperatures can promote secondary reactions or polymerization that compete with the primary acylation.[1][2]

Q3: What are the main side reactions I should be aware of?

Answer:

Besides polymerization and degradation from high heat, the primary side reaction to consider is diacylation . Although sterically hindered in this case, it's possible for the newly formed amide product to be acylated a second time, particularly if a large excess of chloroacetyl chloride is used under harsh conditions. However, the most significant competing reaction that lowers yield is the hydrolysis of chloroacetyl chloride by any ambient moisture, which forms chloroacetic acid and HCl, rendering the reagent useless for the desired transformation.

Q4: Which analytical techniques are suitable for monitoring reaction progress and assessing final product purity?

Answer:

  • Thin Layer Chromatography (TLC): This is the most convenient method for monitoring the reaction's progress in real-time.[3] Spot the reaction mixture alongside your starting material (3,5-dichloroaniline) on a silica plate. The reaction is complete when the aniline spot is no longer visible. A typical mobile phase could be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[3]

  • Spectroscopic Methods: For final product characterization and purity assessment, standard techniques are used. The structure of this compound has been confirmed by IR, NMR, and mass spectrometry.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method would be ideal for separating the non-polar product from any remaining starting materials or byproducts.[7]

  • Melting Point: A sharp melting point that corresponds to the literature value is a strong indicator of high purity.[5]

Section 3: Optimized Experimental Protocols

Protocol: High-Yield Synthesis Using DBU in THF

This protocol is adapted from methodologies that have demonstrated high efficiency for N-acylation reactions.[1][3]

Materials:

  • 3,5-dichloroaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (for work-up)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous THF.

  • Addition of Base: Add DBU (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir for 15 minutes.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous THF, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction's progress by TLC until the 3,5-dichloroaniline spot disappears.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Air-dry the crude product, then recrystallize from hot ethanol to yield pure this compound as a crystalline solid.

References

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2419. [Link]

  • Patil, S. S., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-646. [Link]

  • Karaman, R., et al. (2013). Synthetic route of four chloroacetamide derivatives. ResearchGate. [Link]

  • Yadav, G. D., & Krishnan, M. S. (1998). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemical Technology, 5, 309-312. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • PrepChem. (Date not available). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. PrepChem.com. [Link]

  • Zauxi. (Date not available). Chloroacetyl Chloride Production Line. Zauxi. [Link]

  • PrepChem. (Date not available). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

  • Stenutz. (Date not available). N-(3,5-dichlorophenyl)acetamide. Stenutz. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o419. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-16. [Link]

  • ResearchGate. (2015). Synthesis of some aromatic chloro acetamide from aromatic amines compounds. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445. [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. Sciencemadness Wiki. [Link]

  • Ramli, Y., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]

  • Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 22. [Link]

  • Nvpubhouse Library. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. American Journal of Applied Science and Technology. [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

  • ResearchGate. (2010). 2-(4-Chlorophenyl)acetamide. ResearchGate. [Link]

  • Britton, E. C., & Spence, J. (1943). U.S. Patent No. 2,321,278. Washington, DC: U.S.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(3,5-dichlorophenyl)acetamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with 2-chloro-N-(3,5-dichlorophenyl)acetamide in various assay formats. Our goal is to equip you with the scientific rationale and practical steps needed to generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The molecular structure of this compound, C8H6Cl3NO, contains a dichlorinated phenyl ring and a chloroacetyl group, making it highly hydrophobic (lipophilic).[1][2] Such compounds have very low intrinsic solubility in aqueous solutions like saline or standard cell culture media. This poor water solubility is a common challenge for a significant percentage of new chemical entities in drug discovery pipelines.[3][4][5][6] The dissolution process requires overcoming the strong intermolecular forces in the compound's crystal lattice and creating a cavity in the highly ordered water structure, which is energetically unfavorable for hydrophobic molecules.

Q2: What is the first and most critical step to solubilize this compound for my assay?

A2: The universally accepted first step is to prepare a concentrated stock solution in a suitable, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic compounds.[7] The standard workflow involves dissolving the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into the final aqueous assay buffer.

Q3: What concentration of DMSO is considered safe for my cell-based assay?

A3: This is a critical consideration, as DMSO itself can exert biological effects, including cytotoxicity, changes in cell differentiation, and altered membrane permeability.[8][9] The final concentration of DMSO in your assay should be kept as low as possible, and a consistent concentration must be maintained across all treatments, including vehicle controls. While many cell lines can tolerate up to 1% DMSO for short periods, it is best practice to stay below 0.5% or even 0.1% to minimize artifacts.[10][11][12]

Final DMSO Concentration (v/v)General Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines with minimal impact on cell health or function.[11]Highly Recommended. The gold standard for minimizing solvent-induced artifacts.
0.1% - 0.5% Tolerated by many robust cell lines, but may induce subtle effects. Some sensitive cell types might show signs of stress or altered function.[9][10]Acceptable with Caution. Requires rigorous validation with vehicle controls to ensure the solvent is not influencing the assay readout.
0.5% - 1.0% Increased risk of cellular stress, reduced proliferation, and potential for off-target effects.[12] The solvent may begin to interfere with assay components or cellular processes.Use Only if Necessary. Justifiable only when compound solubility limits prevent lower concentrations. Extensive controls are mandatory.
> 1.0% Significant cytotoxicity and major confounding effects are highly likely.[11][12] At these levels, DMSO can damage cell membranes and cause oxidative stress.[11] Data generated is often unreliable.Not Recommended. Avoid concentrations above 1% in final assay conditions.

Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do now?

A4: This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final assay medium, a phenomenon known as "crashing out." The DMSO concentration is no longer high enough to keep the hydrophobic compound in solution. At this point, you must employ more advanced solubilization strategies. These include using co-solvents, surfactants, or cyclodextrins to increase the apparent solubility of the compound in the aqueous phase.[5][13][14] See the Troubleshooting Guide in Section 2 for a detailed workflow.

Q5: What are co-solvents, surfactants, and cyclodextrins, and when should I consider using them?

A5: These are excipients used to enhance the solubility of poorly soluble drugs.[15]

  • Co-solvents: These are water-miscible organic solvents (like ethanol, propylene glycol, or PEGs) that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[16][17] They are often used when a slight boost in solubility is needed.

  • Surfactants: These are amphiphilic molecules (e.g., Tween 80, Polysorbate 20, SDS) that form microscopic structures called micelles in water above a certain concentration (the Critical Micelle Concentration).[18][19] The hydrophobic core of the micelle can encapsulate your compound, effectively hiding it from the water and dramatically increasing its apparent solubility.[20][21]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They act as molecular "buckets," forming an inclusion complex where the hydrophobic drug molecule is held within the cavity, rendering the entire complex water-soluble.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high solubility and low toxicity.[16]

Q6: Can I use pH adjustment to solubilize this compound?

A6: This strategy is unlikely to be effective. pH adjustment works by ionizing acidic or basic functional groups on a molecule, converting them into more soluble salts. The structure of this compound contains an amide group, which is generally considered neutral and does not have a readily ionizable proton under physiologically relevant pH conditions.[16] Therefore, altering the pH of your buffer will not significantly change the charge state or solubility of this particular compound.

Section 2: Troubleshooting Guide for Compound Precipitation

When simple dilution of a DMSO stock fails, a systematic approach is required to identify a suitable formulation for your assay. The following workflow provides a decision-making framework.

G start START: Compound precipitates in final assay buffer step1 Step 1: Optimize Stock & Dilution - Maximize DMSO stock concentration - Use vigorous mixing/vortexing during dilution - Add stock to buffer (not buffer to stock) start->step1 check1 Does precipitation persist? step1->check1 step2 Step 2: Introduce Solubilizing Excipients (Perform screening study) check1->step2 Yes end_success SUCCESS: Proceed with experiment using validated formulation and rigorous vehicle controls check1->end_success No sub_a A: Test Co-solvents (e.g., Ethanol, PEG 400) Keep final organic solvent % low step2->sub_a sub_b B: Test Surfactants (e.g., Tween® 80, Polysorbate 20) Work above Critical Micelle Concentration (CMC) step2->sub_b sub_c C: Test Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms a 1:1 inclusion complex step2->sub_c check2 Is the compound soluble AND is the excipient compatible with the assay? sub_a->check2 sub_b->check2 sub_c->check2 check2->end_success Yes end_fail FAILURE: Re-evaluate required concentration. Consider compound derivatization or alternative screening methods. check2->end_fail No

Caption: Troubleshooting workflow for addressing compound precipitation.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Objective: To create a high-concentration, fully solubilized stock solution of this compound.

  • Materials:

    • This compound powder.

    • 100% Anhydrous DMSO (biotechnology grade or higher).

    • Calibrated analytical balance.

    • Amber glass vial with a PTFE-lined cap.

    • Vortex mixer and/or sonicator.

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg) into the amber vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 20 mM stock of a compound with MW ~238.5 g/mol , 5 mg would require ~83.9 µL of DMSO).

    • Add the calculated volume of 100% DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 2-5 minutes.

    • Visually inspect for any undissolved particulates. If present, place the vial in a bath sonicator for 5-10 minutes.

    • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Step-by-Step Guide for Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Objective: To enhance the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.[24]

  • Rationale: Cyclodextrins are effective solubilizers that generally have low interference with biological assays compared to surfactants.[10] This protocol aims to find a suitable ratio of compound to cyclodextrin.

  • Materials:

    • Concentrated DMSO stock of this compound (from Protocol 1).

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.

    • Target aqueous buffer (e.g., PBS, HBSS, or cell culture medium).

  • Procedure:

    • Prepare a HP-β-CD Stock Solution: Prepare a 10-20% (w/v) stock solution of HP-β-CD in your target aqueous buffer. Warm the solution slightly (to 37°C) and stir until the powder is fully dissolved. Filter-sterilize if for use in cell culture.

    • Screen for Optimal Concentration: Set up a series of microcentrifuge tubes. In each tube, add the HP-β-CD stock solution.

    • Spike with Compound: While vortexing each tube, spike a small volume of your concentrated DMSO stock into the HP-β-CD solution to reach your desired final compound concentration. The final DMSO concentration should be kept constant and as low as possible (e.g., <0.5%).

    • Equilibrate: Incubate the tubes with shaking or rotation for 1-4 hours at room temperature or 37°C to allow for the formation of the inclusion complex.

    • Assess Solubility: After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitated compound.

    • Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV). The formulation that yields the highest soluble concentration without precipitation is your optimal choice.

    • Control: Always prepare a control sample by adding the compound stock to the buffer without HP-β-CD to confirm the extent of solubility enhancement.

Section 4: Critical Consideration: Assay Interference

It is imperative to understand that the agents used to solubilize your compound can themselves interfere with the assay.[25][26]

  • DMSO: Can directly inhibit certain enzymes or alter cell membranes, affecting transporter function or signaling pathways.[8]

  • Surfactants: Non-ionic detergents are known to disrupt protein-protein interactions and can inhibit enzymes, sometimes through aggregation-based mechanisms.[27][28] They can also lyse cells at higher concentrations.

  • Cyclodextrins: Can extract cholesterol from cell membranes, which can impact cell signaling and integrity.

The Golden Rule: The Vehicle Control For every experiment, you must run a parallel vehicle control. This control should contain the exact same concentration of DMSO and any other solubilizing agent (co-solvent, surfactant, or cyclodextrin) as your highest test concentration, but without the compound. Any effect observed in the vehicle control must be subtracted from the effect seen with your test compound to determine the compound's true activity.

Section 5: References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: The answer to oral bioavailability enhancement of poorly soluble drugs? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: a review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68. [Link]

  • Niles, A. L., Moravec, R. A., Eric Hesselberth, P., Scurria, M. A., Daily, W. J., & Riss, T. L. (2009). A homogeneous assay to measure live and dead cells in the same sample by detecting different protease activities. Analytical Biochemistry, 366(2), 197-206. [Link]

  • Various Authors. (2025). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. ResearchGate. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Various Authors. (2025). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(5), 547-560. [Link]

  • Quora User. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • Al-Shammari, M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Interventions. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Kumar, S., & Singh, P. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Scientist Solutions User. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 15(1), 1-8. [Link]

  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1969-1988. [Link]

  • Various Authors. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettria. [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(3), o420. [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. PubChem. [Link]

  • Various Authors. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-11. [Link]

  • Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Solubility of Things. [Link]

  • Rahmawati, D., & Sari, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences, 3(1), 1-9. [Link]

  • Various Authors. (2025). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. Impactfactor.org. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 45(8), 1712-1722. [Link]

  • Dahlin, J. L., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 939-951. [Link]

  • Dahlin, J. L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 24(9), 939-951. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Wikipedia. [Link]

  • Various Authors. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Frontier, A. (2026). Solvents and Polarity. University of Rochester. [Link]

  • Gowda, B. T., et al. (2007). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4566. [Link]

  • PubChemLite. (n.d.). 2,2-dichloro-n-(3,5-dichlorophenyl)acetamide. PubChemLite. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Various Authors. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

  • Various Authors. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PeerJ, 10, e12869. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 2-chloro-N-(3,5-dichlorophenyl)acetamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-chloro-N-(3,5-dichlorophenyl)acetamide experimentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and analysis of this compound. The following information is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.

Troubleshooting Guide

Low or No Product Yield

Question: I am observing a very low yield or no formation of this compound. What are the likely causes and how can I rectify this?

Answer: This is a frequent issue that can often be traced back to several key factors related to the nucleophilicity of the starting aniline and the reaction conditions.

  • Insufficient Amine Nucleophilicity: 3,5-dichloroaniline is less nucleophilic than aniline due to the electron-withdrawing nature of the two chlorine atoms. This reduced reactivity can lead to a sluggish or incomplete reaction.

  • Inadequate Activation of the Acylating Agent: Chloroacetyl chloride is a reactive acylating agent, but its effectiveness can be hampered by suboptimal conditions.

  • Protonation of the Amine: The reaction between an amine and an acyl chloride generates hydrochloric acid (HCl) as a byproduct. This HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1][2]

Troubleshooting Steps & Scientific Rationale:

  • Inclusion of a Base: The most critical step is to incorporate a base to act as an HCl scavenger. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used.[1] The base will neutralize the HCl as it is formed, preventing the protonation of the 3,5-dichloroaniline and allowing the reaction to proceed to completion. An excess of the base (1.1-1.5 equivalents) is often recommended.[1]

  • Temperature Control: The reaction of amines with acyl chlorides is typically exothermic.[1] It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride to prevent side reactions and potential degradation of the starting materials or product.[1][3] After the initial addition, the reaction can be allowed to slowly warm to room temperature to ensure completion.[1]

  • Solvent Selection: Anhydrous aprotic solvents are essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]

  • Reagent Purity: Ensure that the 3,5-dichloroaniline is pure and that the chloroacetyl chloride is fresh or has been properly stored to prevent decomposition. Chloroacetyl chloride is sensitive to moisture.[1]

Formation of Side Products and Impurities

Question: My final product is impure, showing multiple spots on TLC or peaks in GC-MS/HPLC. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in N-acylation reactions. Understanding the potential side reactions is key to mitigating them.

  • Diacylation: Although less common with deactivated anilines, it's possible for the initially formed product to undergo a second acylation, especially if a large excess of chloroacetyl chloride is used or if the reaction temperature is too high.

  • Unreacted Starting Materials: As discussed previously, incomplete reaction due to amine protonation will leave unreacted 3,5-dichloroaniline.

  • Hydrolysis Products: If moisture is present in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid. The final product can also be susceptible to hydrolysis under certain workup or storage conditions.

Troubleshooting Steps & Scientific Rationale:

  • Stoichiometric Control: Use a close to 1:1 stoichiometry of 3,5-dichloroaniline to chloroacetyl chloride to minimize the risk of diacylation.[1] A slight excess of the amine can be used to ensure the complete consumption of the more reactive acyl chloride.[1]

  • Controlled Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the solution of the aniline and base. This maintains a low concentration of the acylating agent at any given time, further reducing the likelihood of diacylation.

  • Aqueous Workup: A standard aqueous workup procedure is effective for removing most impurities. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining unreacted amine and the tertiary amine base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like chloroacetic acid, and finally with brine to remove residual water.[1]

  • Anhydrous Reaction Conditions: Meticulously dry all glassware and use anhydrous solvents to prevent hydrolysis of the chloroacetyl chloride.

Difficulties in Product Purification

Question: I'm struggling to purify the this compound. What are the best practices for obtaining a pure product?

Answer: Effective purification is crucial for obtaining a product that meets the required analytical standards.

Troubleshooting Steps & Scientific Rationale:

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[1] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Ethanol is often a suitable solvent for recrystallizing N-aryl acetamides.[4][5] If the product "oils out" during recrystallization, it indicates that the solvent is too nonpolar or the solution is too concentrated. Trying a different solvent or a solvent mixture (e.g., ethanol/water) can resolve this.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically effective for eluting compounds of this nature. The optimal solvent system can be determined by thin-layer chromatography (TLC).

  • Thorough Drying: Ensure the final product is thoroughly dried, as residual solvent can affect the melting point and spectroscopic data.[3] Drying under high vacuum is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of 3,5-dichloroaniline?

A1: The main challenge is the reduced nucleophilicity of the nitrogen atom due to the steric hindrance and electron-withdrawing effects of the two chlorine atoms on the aniline ring. This makes the reaction slower and more susceptible to incomplete conversion compared to the acylation of unsubstituted aniline.[6]

Q2: Should I use chloroacetyl chloride or chloroacetic anhydride for this synthesis?

A2: For less reactive anilines like 3,5-dichloroaniline, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting 3,5-dichloroaniline on a TLC plate. The reaction is complete when the starting aniline spot has disappeared. The product, being more polar than the starting amine, will have a lower Rf value.

Q4: What are the expected spectroscopic characteristics of this compound?

A4:

  • ¹H NMR: Expect a singlet for the methylene (CH₂) protons adjacent to the carbonyl group, signals for the aromatic protons, and a broad singlet for the amide (N-H) proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

  • IR: Look for a characteristic N-H stretch (around 3300 cm⁻¹), a strong C=O stretch for the amide (around 1670 cm⁻¹), and C-Cl stretches.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.49 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms.[7]

Experimental Protocols

Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 3,5-dichloroaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude solid by recrystallization from ethanol to yield pure this compound.

Workflow for Troubleshooting Inconsistent Yields

Troubleshooting_Workflow start Inconsistent/Low Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_reagents->check_conditions Reagents OK issue_reagents Purify/Verify Reagents Adjust Stoichiometry check_reagents->issue_reagents Impure/Incorrect Stoichiometry check_workup Analyze Workup & Purification check_conditions->check_workup Conditions OK issue_temp Maintain 0-5°C during addition Allow to warm to RT check_conditions->issue_temp Improper Temperature Control issue_base Add 1.2 eq. Tertiary Amine (e.g., TEA, DIPEA) check_conditions->issue_base No or Insufficient Base issue_solvent Use Anhydrous Aprotic Solvent (e.g., DCM, THF) check_conditions->issue_solvent Inappropriate Solvent end_good Consistent High Yield check_workup->end_good Workup OK issue_purification Optimize Recrystallization Solvent Consider Chromatography check_workup->issue_purification Purification Issues issue_reagents->check_conditions issue_temp->check_workup issue_base->check_workup issue_solvent->check_workup issue_purification->end_good

Caption: A logical workflow for diagnosing and resolving issues leading to inconsistent yields in the synthesis of this compound.

Data Presentation

Table 1: Common Analytical Techniques and Expected Observations

Analytical TechniqueParameterExpected Observation for this compound
Melting Point Purity IndicatorA sharp melting point is indicative of a pure compound. Literature values should be consulted for comparison.
Thin-Layer Chromatography (TLC) Reaction Monitoring & PurityA single spot indicates a pure compound. The Rf value will be lower than the starting aniline.
Infrared (IR) Spectroscopy Functional Group IdentificationN-H stretch (~3300 cm⁻¹), C=O stretch (~1670 cm⁻¹), C-Cl stretches.
¹H Nuclear Magnetic Resonance (NMR) Structural ElucidationSignals for amide N-H, aromatic C-H, and methylene C-H protons with appropriate chemical shifts and multiplicities.
Mass Spectrometry (MS) Molecular Weight & FormulaMolecular ion peak with a characteristic isotopic pattern for three chlorine atoms.
High-Performance Liquid Chromatography (HPLC) Purity & QuantificationA single major peak. Retention time is characteristic of the compound under specific chromatographic conditions.[8]

References

  • BenchChem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(3), o420. [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 29. [Link]

  • Patil, S. S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(24), 3131-3141. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-Chloro-N-(3,5-dichlorophenyl)acetamide Concentration for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-chloro-N-(3,5-dichlorophenyl)acetamide concentration in herbicidal activity studies. This guide is designed for researchers, scientists, and professionals in drug development and crop protection. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts. Our goal is to provide you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and success of your work.

Understanding the Molecule: this compound

This compound belongs to the chloroacetamide class of herbicides. The primary mode of action for this class of compounds is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential components of plant cell membranes and are precursors for various lipids and waxes that protect the plant. By inhibiting VLCFA synthesis, this compound disrupts cell division and growth in susceptible plants, particularly during the early stages of seedling development.[2] This makes it an effective pre-emergence or early post-emergence herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes. This disruption in VLCFA synthesis leads to a cascade of effects, including impaired cell division, abnormal cell wall formation, and ultimately, the death of susceptible weed seedlings.[1]

Q2: At what growth stage are weeds most susceptible to this compound?

A2: Chloroacetamide herbicides are most effective on germinating seeds and young seedlings.[2] They are typically applied to the soil before weed emergence (pre-emergence). Their efficacy significantly decreases on established or mature weeds.

Q3: What environmental factors can influence the herbicidal activity of this compound?

A3: Several environmental factors can impact performance:

  • Soil Moisture: Adequate soil moisture is crucial for the activation and uptake of soil-applied chloroacetamides. Dry conditions can reduce herbicide availability and efficacy.[3][4]

  • Soil Organic Matter and Clay Content: Soils with high organic matter and clay content can adsorb chloroacetamide herbicides, reducing their concentration in the soil solution and thus their availability for weed uptake. Higher application rates may be necessary in such soils.[5][6][7][8]

  • Temperature: Warmer temperatures generally enhance the metabolic processes in both the plant and soil microbes, which can affect herbicide uptake and degradation rates.[4][9][10]

  • Rainfall: Rainfall after application is necessary to move the herbicide into the weed germination zone. However, excessive rainfall can leach the herbicide beyond the target zone or cause runoff.[3][4]

Q4: Can I use adjuvants with this compound?

A4: While chloroacetamides are primarily soil-applied, certain formulations or tank-mixes for early post-emergence applications may benefit from adjuvants. Adjuvants can improve spray coverage and deposition. For pre-emergence applications, some soil-directed adjuvants can help improve the herbicide's distribution and retention in the upper soil layer.[11] Always consult the specific product label and conduct a compatibility test before adding any adjuvant.

Q5: What are the typical symptoms of crop injury from chloroacetamide herbicides?

A5: In susceptible grass species, injury symptoms often include stunted growth and malformed shoots that may appear twisted or fail to unroll properly, a phenomenon sometimes called "buggy-whipping".[12][13] In broadleaf crops like soybeans, injury can manifest as leaf deformation, crinkling, or a "draw-string" effect where the leaf tip is pulled back, creating a heart shape.[14][15]

Experimental Protocol: Determining the Optimal Herbicide Concentration (Dose-Response Study)

A dose-response study is fundamental to determining the effective concentration of a herbicide. The goal is to identify the concentration that provides maximum weed control with minimal crop injury. This protocol outlines a typical greenhouse-based dose-response assay.

Step-by-Step Methodology
  • Plant Material and Growth Conditions:

    • Select target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and the crop of interest.

    • Sow seeds in pots or trays filled with a consistent, sterilized soil mix. The soil composition should be recorded as it can influence herbicide activity.[5][7]

    • Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and light cycles.

  • Herbicide Stock Solution and Dilution Series Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant, depending on the formulation).

    • Perform a serial dilution to create a range of concentrations. A logarithmic or semi-logarithmic series is recommended to cover a broad range of responses. For example, you might test concentrations of 0, 1, 10, 100, 1000, and 10000 µM. The exact range should be determined from preliminary range-finding experiments or literature on similar compounds.

  • Herbicide Application:

    • For pre-emergence applications, apply the herbicide solutions uniformly to the soil surface immediately after planting the seeds.

    • For early post-emergence applications, wait until the weeds have reached a specific growth stage (e.g., 2-4 leaf stage).

    • Use a calibrated laboratory sprayer to ensure uniform application. An untreated control (solvent only) must be included.

  • Data Collection and Assessment:

    • Assess herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Collect both qualitative (visual injury ratings) and quantitative data.

      • Visual Injury: Rate phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).

      • Quantitative Measurements: Measure plant height, shoot fresh weight, and/or shoot dry weight.

  • Data Analysis:

    • Calculate the percent inhibition or growth reduction for each concentration relative to the untreated control.

    • Plot the dose-response data with the herbicide concentration on the x-axis (often on a log scale) and the percent inhibition on the y-axis.[7]

    • Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve to the data.[16]

    • From this curve, determine the EC50 (Effective Concentration causing 50% response) or GR50 (Concentration causing 50% growth reduction) value.[17][18][19]

Visualizing the Dose-Response Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Target Weed and Crop Species C Sow Seeds in Controlled Environment A->C B Prepare Herbicide Stock and Dilution Series D Apply Herbicide Treatments (Pre- or Post-emergence) C->D E Incubate Under Controlled Conditions D->E F Collect Data at Regular Intervals (Visual Injury, Biomass) E->F G Calculate Percent Inhibition F->G H Fit Dose-Response Curve (Non-linear Regression) G->H I Determine EC50/GR50 Value H->I

Caption: Workflow for a dose-response study to determine herbicidal efficacy.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound concentration.

Issue 1: Poor or No Weed Control

Potential Cause Troubleshooting Steps
Incorrect Herbicide Concentration Verify calculations for stock solution and dilutions. Ensure accurate measurement and application. Consider if the tested concentration range was too low.
Suboptimal Environmental Conditions For pre-emergence applications, ensure adequate soil moisture for herbicide activation. If conditions are dry, light irrigation may be necessary.[3][4] For post-emergence applications, avoid application during periods of drought stress, as this can reduce herbicide uptake.[3][20]
Weed Growth Stage Chloroacetamides are most effective on germinating seeds and very young seedlings.[2] If applied to larger, established weeds, efficacy will be significantly reduced.
Soil Properties High organic matter or clay content can bind the herbicide, making it unavailable for uptake by weeds.[5][6][7][8] Consider testing in different soil types or increasing the application rate for high organic matter soils.
Herbicide Degradation Ensure the herbicide solution was freshly prepared. Some compounds can degrade over time, especially when exposed to light.
Weed Resistance Consider the possibility of natural tolerance or evolved resistance in the target weed population, especially if the same herbicide mode of action has been used previously.[21]

Issue 2: Crop Injury (Phytotoxicity)

Potential Cause Troubleshooting Steps
Herbicide Concentration Too High Double-check all calculations and the calibration of application equipment. Ensure there are no overlaps during application.
Crop Sensitivity Some crop varieties may be more sensitive to certain herbicides. Consult literature for the known tolerance of your specific crop and variety.
Environmental Stress on Crop Crops under stress from factors like cold, heat, drought, or waterlogging may be more susceptible to herbicide injury. Avoid application during periods of significant crop stress.
Improper Application For pre-emergence applications, ensure seeds are planted at the correct depth. Shallow planting can expose the germinating crop to a higher concentration of the herbicide.
Adjuvant Interactions If using adjuvants, they may increase crop uptake of the herbicide, leading to phytotoxicity. Conduct a small-scale test to evaluate crop safety with the chosen adjuvant.

Issue 3: Inconsistent Results Across Replicates

Potential Cause Troubleshooting Steps
Non-uniform Herbicide Application Ensure your sprayer is properly calibrated and provides a consistent spray pattern across all replicates.
Variable Environmental Conditions In a greenhouse setting, variations in light, temperature, or watering across benches can lead to inconsistent plant growth and herbicide response. Randomize the placement of your experimental units.
Inconsistent Soil Mixture Ensure the soil or potting mix is homogenous for all replicates. Variations in soil composition can affect herbicide availability.[5][7]
Genetic Variability in Plant Material Use a uniform seed source for both weeds and crops to minimize genetic variability in the response to the herbicide.
Visualizing the Troubleshooting Process

TroubleshootingFlowchart cluster_control Troubleshooting Poor Control cluster_injury Troubleshooting Crop Injury cluster_inconsistent Troubleshooting Inconsistency Start Experiment Shows Suboptimal Results Q1 What is the primary issue? Start->Q1 PoorControl Poor Weed Control Q1->PoorControl Poor Control CropInjury Crop Injury Q1->CropInjury Injury Inconsistent Inconsistent Results Q1->Inconsistent Inconsistency C1 Verify Concentration & Application PoorControl->C1 C2 Check Environmental Conditions (Moisture, Temp) PoorControl->C2 C3 Confirm Weed Growth Stage PoorControl->C3 C4 Assess Soil Properties PoorControl->C4 I1 Verify Concentration (Potential Over-application) CropInjury->I1 I2 Assess Crop Stress Factors CropInjury->I2 I3 Check Planting Depth CropInjury->I3 R1 Calibrate Application Equipment Inconsistent->R1 R2 Ensure Uniform Environmental Conditions Inconsistent->R2 R3 Homogenize Soil Mixture Inconsistent->R3

Sources

Technical Support Center: A Guide to Minimizing Degradation of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical stability of 2-chloro-N-(3,5-dichlorophenyl)acetamide, a compound often used as a reference material or synthetic intermediate. Due to its reactive chloroacetamide moiety, this compound is susceptible to degradation, primarily through hydrolysis, which can compromise experimental results and product quality. This document details the compound's primary degradation pathways, provides robust troubleshooting guides for common issues encountered during its storage and use, and presents validated protocols for stability assessment. The information herein is intended for researchers, scientists, and drug development professionals to ensure the integrity of their samples and the reliability of their results.

Section 1: Understanding the Degradation of this compound

The molecular structure of this compound contains two key functional groups that dictate its stability: an amide linkage and an α-chloro substituent. The primary route of degradation is hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]

There are two main hydrolytic pathways:

  • Amide Bond Cleavage: Under strong acidic or basic conditions, the amide bond can be cleaved. This reaction yields 3,5-dichloroaniline and 2-chloroacetic acid. Base-catalyzed hydrolysis often proceeds via nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon.[3][4]

  • Nucleophilic Substitution of Chloride: The chlorine atom is susceptible to nucleophilic substitution (SN2) reactions.[1][5] In the presence of water or hydroxide ions, the chlorine can be displaced to form 2-hydroxy-N-(3,5-dichlorophenyl)acetamide. This pathway is particularly relevant under basic conditions.[1][2]

These degradation pathways are significantly influenced by temperature, pH, and the presence of moisture. Even at circumneutral pH, slow hydrolysis can occur over extended periods.[2]

G cluster_amide Amide Hydrolysis parent This compound prod1 3,5-dichloroaniline parent->prod1 H₂O, H⁺/OH⁻ prod2 2-chloroacetic acid parent->prod2 H₂O, H⁺/OH⁻ prod3 2-hydroxy-N-(3,5-dichlorophenyl)acetamide parent->prod3 H₂O (OH⁻)

Caption: Primary degradation pathways of this compound.

Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What is the optimal temperature for storing the solid compound? A: For long-term stability, the solid compound should be stored in a tightly sealed container in a freezer, preferably at -20°C. For short-term storage (weeks), refrigeration at 2-8°C is acceptable.[6] Storing at low temperatures minimizes the rate of any potential solid-state degradation reactions.

Q2: Does this compound need to be protected from light? A: Yes. While hydrolysis is the primary concern, related chloroacetanilide compounds can undergo photolysis.[7][8] As a precautionary measure, always store the compound in an amber or opaque vial to protect it from light, especially UV radiation.

Q3: How critical is humidity control for the solid compound? A: Extremely critical. The compound is susceptible to hydrolysis, and exposure to atmospheric moisture can initiate degradation even in the solid state. Store the vial in a desiccator, particularly after opening it for the first time. The use of a dry, inert atmosphere (e.g., argon or nitrogen) for backfilling the container is a best practice.

Q4: Can I pre-make stock solutions for long-term storage? A: It is strongly discouraged. In solution, the compound is much more susceptible to hydrolysis.[4] Stock solutions should be prepared fresh for each experiment. If a solution must be stored, it should be for no longer than 24 hours at 2-8°C, and its purity should be verified before use.

Q5: What solvents are recommended for preparing stock solutions? A: Use anhydrous, high-purity aprotic solvents such as acetonitrile, acetone, or dimethyl sulfoxide (DMSO). Avoid using protic solvents like methanol or ethanol for storage, as they can participate in solvolysis reactions. Ensure your chosen solvent is compatible with your downstream application.

Q6: What type of container should I use? A: Use high-quality, inert glass containers, such as amber borosilicate glass vials with PTFE-lined caps.[9] This prevents leaching of contaminants from the container and protects the compound from light.

Section 3: Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation.

Q: My experimental results are inconsistent or show a loss of activity over time. Could my compound be degrading? A: Yes, this is a classic sign of compound instability. Degradation reduces the concentration of the active parent compound, leading to variable results.

  • Troubleshooting Steps:

    • Prepare a Fresh Sample: Immediately prepare a new stock solution from the solid material and repeat the experiment. If the results return to the expected values, your previous stock solution had likely degraded.

    • Assess Solid Material: If a fresh stock solution does not resolve the issue, the solid material itself may be compromised. This can happen due to improper long-term storage (e.g., exposure to moisture or high temperatures).

    • Perform Purity Analysis: Use an analytical technique like HPLC (see Protocol 4.2) to compare your stored sample (solid or solution) against a certified reference standard or a newly purchased lot. The appearance of new peaks or a decrease in the main peak area confirms degradation.

G start Inconsistent Results Observed step1 Prepare Fresh Stock Solution start->step1 decision1 Problem Resolved? step1->decision1 step2 Assess Purity of Solid Material (e.g., HPLC) decision1->step2 No end_ok Issue was Degraded Stock Solution. Adopt Fresh Prep Policy. decision1->end_ok Yes decision2 Solid Material Degraded? step2->decision2 end_bad Procure New Batch of Compound. Review Storage Protocol. decision2->end_bad Yes end_other Degradation Unlikely. Investigate Other Experimental Variables. decision2->end_other No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q: I've noticed the color of my solid compound has changed (e.g., from white to yellow/brown) or it has started to clump. What does this mean? A: Physical changes like discoloration or clumping are strong indicators of chemical degradation and/or moisture absorption.

  • Troubleshooting Steps:

    • Cease Use: Do not use the material for any critical experiments.

    • Document Changes: Record the changes observed and compare them to the certificate of analysis or product specification sheet.

    • Confirm with Analysis: Perform a purity analysis (Protocol 4.2) to confirm the presence of degradation products.

    • Dispose and Replace: The material is likely compromised. It should be disposed of according to your institution's safety guidelines, and a new batch should be procured.[10][11] Review your storage procedures (see Section 2, Q3) to prevent recurrence.

Section 4: Experimental Protocols

Protocol 4.1: Visual Inspection and Handling of Solid Compound

  • Preparation: Before removing the compound from cold storage (-20°C or 2-8°C), allow the sealed container to equilibrate to ambient temperature for at least 30-60 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inspection: Open the vial in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen). Visually inspect the solid. It should be a free-flowing crystalline powder. Note any discoloration, clumping, or oily appearance.

  • Handling: Use a clean, dry spatula to weigh the desired amount of powder quickly.

  • Resealing: Immediately and securely reseal the container cap. If possible, backfill the vial with an inert gas like argon or nitrogen before sealing.

  • Storage: Promptly return the container to its recommended storage condition, placing it inside a secondary container within a desiccator if possible.

Protocol 4.2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method to assess the purity of this compound and detect potential degradation products.[12][13]

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Degradation products, such as the more polar 2-hydroxy derivative or the more basic 3,5-dichloroaniline, will typically have different retention times than the parent compound.

  • Instrumentation and Reagents:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Diluent: 50:50 Acetonitrile:Water

    • Reference Standard: A certified or new batch of this compound

    • Test Sample: The stored sample

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      18.0 10 90
      18.1 60 40

      | 25.0 | 60 | 40 |

  • Sample Preparation:

    • Reference Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in the diluent.

    • Test Solution: Prepare the test sample at the same concentration (0.1 mg/mL) in the diluent.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the Reference Solution to determine the retention time of the parent compound.

    • Inject the Test Solution.

    • Compare the chromatograms. The presence of significant new peaks (especially earlier-eluting peaks, which are often more polar) in the test sample's chromatogram indicates degradation.

    • Calculate the purity of the test sample by the area percent method: % Purity = (Area of Parent Peak / Total Area of All Peaks) * 100. A purity value significantly lower than the specification (e.g., <98%) suggests unacceptable degradation.

Section 5: Summary of Recommendations

For optimal stability of this compound, adhere to the following conditions.

ParameterSolid Compound StorageSolution Storage
Temperature -20°C (Long-term) or 2-8°C (Short-term)Not Recommended. If necessary, 2-8°C for <24h.
Light Protect from light (use amber/opaque vials).Protect from light.
Humidity Store in a desiccator. Avoid moisture at all times.Use anhydrous solvents.
Atmosphere Store under an inert atmosphere (Argon/Nitrogen).N/A
Container Tightly sealed, inert glass (borosilicate) with PTFE cap.Inert glass vial with PTFE-lined cap.
Handling Equilibrate to room temp before opening. Handle quickly.Prepare fresh before use.

References

  • Huang, C. H., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. AGRIS. [Link]

  • Kolz, A. C., et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Environmental Science & Technology, 53(18), 10762–10770. [Link]

  • American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. [Link]

  • McKay, G., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 389–399. [Link]

  • MDPI. (n.d.). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o306. [Link]

  • Ye, C., et al. (2002). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Chemos. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide. Angene Chemical. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. USGS Publications Warehouse. [Link]

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Technical Support Center: Refining Protocols for 2-chloro-N-(3,5-dichlorophenyl)acetamide Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-chloro-N-(3,5-dichlorophenyl)acetamide. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your bioassays. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the handling and application of this compound in a laboratory setting.

Q1: How should I dissolve and store this compound for cell-based assays?

A1: Proper solubilization is critical for accurate and reproducible results. Due to its hydrophobic nature, this compound is practically insoluble in water but soluble in organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating a high-concentration stock solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Ensure the compound is fully dissolved by vortexing. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation: Serially dilute the stock solution in your complete cell culture medium to achieve the final desired concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and remains non-toxic to your cells, typically ≤ 0.5%.[1]

Q2: What is the primary mechanism of action for chloroacetamide compounds?

A2: Chloroacetamide-containing molecules are electrophilic and can react with nucleophilic residues on proteins, particularly cysteine and histidine.[2] This reactivity can lead to the destabilization and misfolding of cellular proteins, disrupting proteostasis networks.[3] For many cytotoxic chloroacetamides, this disruption culminates in the induction of oxidative stress and apoptosis (programmed cell death).[1] The presence of halogen atoms on the phenyl ring can significantly influence the compound's lipophilicity and electronic character, which in turn affects its biological activity.[4]

Q3: Why is a vehicle control essential, and how do I prepare it?

A3: A vehicle control is an indispensable part of any cell-based assay. It consists of the cell culture medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself. This control allows you to distinguish the biological effects of the compound from any potential effects of the solvent. For example, if your highest treatment concentration of this compound results in a final DMSO concentration of 0.2%, your vehicle control must also contain 0.2% DMSO.

Section 2: Troubleshooting Guides for Common Bioassay Issues

Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing and resolving frequent problems.

Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays (e.g., MTT, LDH)
  • Possible Cause A: Compound Precipitation.

    • Why it happens: The compound may be coming out of solution when diluted from a high-DMSO stock into the aqueous culture medium, leading to an inaccurate final concentration.

    • Solution: Visually inspect the media in your wells for any precipitate after adding the compound. Pre-warm the culture medium before adding the diluted compound. Ensure vigorous mixing during the preparation of working solutions. Consider performing a solubility test at your highest concentration before beginning the full experiment.

  • Possible Cause B: Inconsistent Cell Health or Seeding Density.

    • Why it happens: Cells that are unhealthy, at a high passage number, or seeded unevenly will respond variably to cytotoxic agents.[5]

    • Solution: Always use cells from a consistent, low passage number. Regularly test for mycoplasma contamination. Optimize your cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment. Use a multichannel pipette or an automated cell dispenser for seeding to ensure even distribution.

  • Possible Cause C: Assay Reagent Toxicity or Interference.

    • Why it happens: Some assay reagents, like MTT, can be toxic to cells during prolonged exposure.[6] The compound itself might also interfere with the assay's readout (e.g., by absorbing light at the same wavelength as the formazan product in an MTT assay).

    • Solution: Minimize the incubation time with the MTT reagent to the manufacturer's recommendation (often 2-4 hours). To check for interference, run a control plate with the compound in cell-free medium. If interference is detected, consider using an alternative cytotoxicity assay that relies on a different principle, such as the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[7]

Issue 2: No Significant Cytotoxicity Observed
  • Possible Cause A: Insufficient Incubation Time or Concentration.

    • Why it happens: The induction of cell death is both time- and dose-dependent. The chosen endpoint may be too early, or the concentrations may be too low to elicit a response.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to identify the optimal conditions.

  • Possible Cause B: Cell Line Resistance.

    • Why it happens: Different cell lines exhibit varying sensitivities to cytotoxic compounds due to differences in metabolic pathways, expression of drug transporters, or anti-apoptotic proteins.

    • Solution: Include a positive control compound known to induce apoptosis in your chosen cell line (e.g., Staurosporine) to confirm the assay is working. If your cell line appears resistant, consider screening a panel of different cell lines to find a more sensitive model.[8]

General Experimental Workflow

The following diagram outlines a standard workflow for assessing the bioactivity of this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Bioassays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution (e.g., 50 mM in DMSO) treat_cells Treat Cells with Serial Dilutions (Include Vehicle & Positive Controls) prep_compound->treat_cells prep_cells Culture & Seed Cells (Logarithmic Growth Phase) prep_cells->treat_cells incubate Incubate (e.g., 24, 48, 72 hours) treat_cells->incubate viability Cell Viability Assay (e.g., MTT, LDH) incubate->viability mechanistic Mechanistic Assays (Caspase, ROS, Western Blot) incubate->mechanistic analyze Read Plates/Blots viability->analyze mechanistic->analyze calculate Calculate % Viability, Fold Change analyze->calculate plot Plot Dose-Response Curves (Determine IC50) calculate->plot

Caption: General workflow for bioassay execution.

Section 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for core assays used to characterize the activity of this compound.

Protocol 1: Cell Viability Assessment by MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of the compound in complete medium. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. Also include wells for untreated cells and vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Caspase-3/7 Activation Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[9]

  • Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared caspase-glo 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the results to cell number (if performing a parallel viability assay) and express the data as fold change in caspase activity relative to the vehicle control.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure overall oxidative stress.[10]

  • Seeding and Treatment: Seed and treat cells in a black-walled, clear-bottom 96-well plate. Include a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).

  • Probe Loading: After the treatment period, remove the medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Incubation with Probe: Add 100 µL of 10 µM DCFH-DA solution (in PBS or serum-free medium) to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Report the data as the fold change in fluorescence intensity relative to the vehicle control.

Protocol 4: Western Blot Analysis for Apoptosis Markers

Western blotting provides a semi-quantitative analysis of specific proteins involved in apoptosis. Key markers include cleaved forms of caspases and their substrates, like PARP.[11]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Analysis: Quantify the band intensities and normalize the expression of apoptotic proteins to the loading control.

Section 4: Visual Troubleshooting and Pathway Analysis

Troubleshooting Inconsistent Cytotoxicity Data

Use this flowchart to diagnose sources of variability in your cell viability assays.

G start High Variability in Cytotoxicity Data q1 Is there visible precipitate in the wells? start->q1 sol1 YES: Compound Precipitation - Lower final DMSO % - Pre-warm media - Check solubility limit q1->sol1 Yes q2 Are controls (vehicle, positive) behaving as expected? q1->q2 No sol2 NO: Assay System Issue - Check cell health (passage, mycoplasma) - Verify positive control activity - Check reagent expiration dates q2->sol2 No q3 Is cell seeding uniform across the plate? q2->q3 Yes sol3 NO: Technical Error - Review pipetting technique - Use multichannel pipette - Ensure proper cell suspension mixing q3->sol3 No end_node YES: Consider intrinsic biological variability. Increase replicate number. q3->end_node Yes

Caption: Troubleshooting inconsistent cytotoxicity data.

Key Markers in the Apoptotic Pathway

This diagram shows the relationship between the key proteins analyzed in the protocols above.

G compound This compound ros ↑ Reactive Oxygen Species (ROS) (Measured by DCFH-DA) compound->ros mito Mitochondrial Stress ros->mito cas9 Pro-Caspase-9 mito->cas9 cas9_active Active Caspase-9 cas9->cas9_active cas3 Pro-Caspase-3 cas9_active->cas3 cas3_active Active Caspase-3 (Measured by Caspase-Glo & WB) cas3->cas3_active parp PARP cas3_active->parp apoptosis Apoptosis cas3_active->apoptosis parp_cleaved Cleaved PARP (Measured by Western Blot) parp->parp_cleaved parp_cleaved->apoptosis

Caption: Simplified intrinsic apoptosis pathway markers.

Section 5: Data Interpretation Summary

The following table summarizes the expected outcomes for a compound that induces apoptosis via oxidative stress.

AssayParameter MeasuredExpected Outcome for Pro-Apoptotic Compound
MTT Assay Metabolic Activity / Cell ViabilityDose-dependent decrease (↓)
LDH Release Assay Membrane Permeability / CytotoxicityDose-dependent increase (↑)
ROS Assay (DCFH-DA) General Oxidative StressDose- and time-dependent increase (↑)
Caspase-3/7 Assay Executioner Caspase ActivityDose- and time-dependent increase (↑)
Western Blot Specific Protein LevelsIncrease (↑) in cleaved Caspase-3 and cleaved PARP

References

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]

  • Al-Salahi, R., et al. (2020). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. OncoTargets and Therapy, 13, 101-111. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Kaufmann, S. H., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]

  • Răducu, M., & Oprea, E. (2007). On reactive oxygen species measurement in living systems. Journal of Medicine and Life, 1(4), 429-437. [Link]

  • Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o359. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10. [Link]

  • Sbardella, D., et al. (2018). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. ResearchGate. [Link]

  • Bay-Jensen, A. C. (2012). The Problems with the Cells Based Assays. Journal of Cell Science & Therapy, S11. [Link]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • García-García, E., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules, 27(19), 6610. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 346. [Link]

  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 664-680. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Wentzel, J. F., et al. (2024). A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay. MethodsX, 12, 102580. [Link]

  • Centers for Disease Control and Prevention. (2025). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Centers for Disease Control and Prevention. [Link]

  • Lacreta, E. J., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicological Sciences, 123(1), 100-111. [Link]

  • Kuljanin, M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ResearchGate. [Link]

  • Schiffer, G., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of Medicinal Chemistry, 65(8), 6199-6211. [Link]

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  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1856-1865. [Link]

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Technical Support Center: Navigating Batch-to-Batch Variability in the Synthesis of 2-Chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide. This resource is meticulously designed for researchers, scientists, and professionals in drug development to proactively address and troubleshoot the common challenge of batch-to-batch variability. By understanding the fundamental principles governing this synthesis, you can ensure the consistent production of high-quality material, a cornerstone of reproducible research and robust manufacturing processes.

Introduction: The Challenge of Consistency

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, is primarily achieved through the N-acylation of 3,5-dichloroaniline with chloroacetyl chloride. While the reaction appears straightforward, it is susceptible to variations that can manifest as inconsistencies in yield, purity, and overall product quality across different batches. This guide provides a structured approach to identifying the root causes of such variability and implementing effective control strategies.

Core Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the amino group of 3,5-dichloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is a classic nucleophilic addition-elimination reaction. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Reaction Stage Issues

Question 1: Why is my reaction yield consistently low or highly variable?

Answer: Low and inconsistent yields can often be traced back to several critical factors related to your starting materials and reaction conditions.

  • Purity of Starting Materials:

    • 3,5-Dichloroaniline: The quality of this starting material is paramount. It can contain isomeric impurities from its own synthesis, which may be less reactive or lead to side products.[1][2][3] Always use a well-characterized starting material with a confirmed purity of ≥97%.[4]

    • Chloroacetyl Chloride: This reagent is highly susceptible to hydrolysis by atmospheric moisture, forming chloroacetic acid. This not only consumes the reagent but the resulting acid can protonate the aniline, rendering it non-nucleophilic. Always use freshly opened or properly stored chloroacetyl chloride.

  • Incomplete Reaction:

    • Insufficient Base: The HCl generated during the reaction will protonate the starting aniline, effectively quenching the reaction.[5][6] Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine, or even an inorganic base like sodium bicarbonate in a biphasic system) is used.

    • Suboptimal Temperature: The reaction is exothermic. While some heat may be necessary to drive the reaction to completion, running it at too low a temperature may result in a sluggish and incomplete conversion.

  • Side Reactions:

    • Di-acylation: Although less common with the sterically hindered 3,5-dichloroaniline, using a large excess of chloroacetyl chloride can potentially lead to the formation of a di-acylated byproduct, 2-chloro-N-(2-chloroacetyl)-N-(3,5-dichlorophenyl)acetamide.[7] It is crucial to control the stoichiometry.

Workflow for Diagnosing Low Yield:

start Low/Variable Yield Observed check_sm 1. Verify Starting Material Purity (3,5-DCA ≥97%, Fresh Chloroacetyl Chloride) start->check_sm check_base 2. Confirm Stoichiometry of Base (≥1 equivalent) check_sm->check_base Purity OK sm_issue Action: Source high-purity reagents. Use fresh chloroacetyl chloride. check_sm->sm_issue Purity Issue Found check_temp 3. Monitor Reaction Temperature (Is it too low?) check_base->check_temp Base OK base_issue Action: Recalculate and add appropriate amount of base. check_base->base_issue Insufficient Base check_completion 4. Monitor Reaction Progress by TLC/HPLC (Is the reaction truly complete?) check_temp->check_completion Temp OK temp_issue Action: Gradually increase reaction temperature and monitor. check_temp->temp_issue Temperature Too Low end Yield Issue Likely Resolved or Problem is in Downstream Processing check_completion->end Reaction Complete, Investigate Work-up completion_issue Action: Increase reaction time or re-evaluate temperature/base. check_completion->completion_issue Reaction Incomplete

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My reaction mixture has turned dark brown or black. What is causing this discoloration?

Answer: Significant color change often indicates the formation of degradation products or polymerization, which can arise from several sources:

  • Excessive Temperature: Overheating the reaction mixture is a common cause of decomposition. The N-acylation of anilines is exothermic, and poor temperature control can lead to localized "hot spots" where byproducts are formed. This is a classic scenario where kinetic control is lost, and undesirable thermodynamic products may form.[8][9][10]

  • Oxidation: While less common in the absence of an explicit oxidizing agent, impurities in the starting materials or solvents can sometimes promote oxidative polymerization of the aniline.

  • Impure Starting Materials: The presence of reactive impurities in the 3,5-dichloroaniline can lead to colored byproducts under the reaction conditions.

Mitigation Strategies:

  • Temperature Control: Add the chloroacetyl chloride dropwise to a cooled solution of the aniline and base to manage the initial exotherm. Maintain a consistent, moderate reaction temperature throughout.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Reagent Purity: As with low yield issues, ensure the purity of your starting materials.

Work-up and Isolation Issues

Question 3: My product is "oiling out" during crystallization instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solubility of the compound in the solvent is so high that it separates as a liquid phase. This is detrimental to purification as the oil can trap impurities.

  • Cooling Rate is Too Fast: Rapidly cooling a highly concentrated solution can cause the product to come out of solution before it has a chance to form an ordered crystal lattice.

  • Inappropriate Solvent: The chosen crystallization solvent may be too good a solvent for your compound, or it may not be suitable for the level of impurities present.

  • High Impurity Load: A high concentration of impurities can depress the melting point of your product and interfere with crystal lattice formation.

Troubleshooting "Oiling Out":

  • Re-heat and Dilute: If an oil forms, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool slowly and without disturbance. Insulating the flask can help.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

  • Seed Crystals: If available, add a few seed crystals of pure product to the cooled solution to initiate crystallization.

  • Change Solvent System: If the problem persists, a different solvent or a solvent pair (a good solvent and a poor solvent, or "anti-solvent") may be necessary.[11]

Final Product Quality Issues

Question 4: My final product fails the purity specification. What are the likely impurities?

Answer: Impurities in the final product can be carried over from the starting materials, formed during the reaction, or introduced during work-up. A thorough analysis, ideally by HPLC or LC-MS/MS, is crucial for identification.[7][12]

Potential Impurity Likely Source Analytical Identification Mitigation Strategy
3,5-Dichloroaniline Incomplete reaction.HPLC, GC-MS.Optimize reaction time, temperature, and stoichiometry.
2-Chloroacetic acid Hydrolysis of chloroacetyl chloride.HPLC (may require derivatization for GC).Use fresh, dry chloroacetyl chloride and anhydrous solvents.
N-(3,5-dichlorophenyl)glycine Hydrolysis of the final product during work-up.HPLC, LC-MS/MS.Avoid prolonged exposure to harsh acidic or basic conditions during work-up.
Di-acylated Product Excess chloroacetyl chloride.HPLC, LC-MS/MS (higher molecular weight).Use a 1:1 or slight excess of aniline to acyl chloride stoichiometry.
Isomeric Impurities Impurities in the 3,5-dichloroaniline starting material.HPLC (may co-elute), GC-MS.Source high-purity starting materials.

FAQs: Proactive Control of Batch-to-Batch Variability

Q1: What are the critical process parameters (CPPs) I should focus on to ensure consistency? A: The key CPPs are:

  • Reagent Stoichiometry: Precise control of the molar ratio of 3,5-dichloroaniline, chloroacetyl chloride, and base.

  • Temperature: Control of the initial exotherm and maintenance of a consistent reaction temperature.

  • Rate of Addition: A controlled, slow addition of chloroacetyl chloride prevents temperature spikes and localized high concentrations.

  • Mixing/Agitation: Ensure efficient mixing to maintain a homogenous reaction mixture.

  • Crystallization Conditions: Including the choice of solvent, cooling profile, and agitation rate.

Q2: How can I implement Process Analytical Technology (PAT) for this synthesis? A: PAT can provide real-time understanding and control of your reaction.[13][14][15] For this synthesis, you could use:

  • In-situ FTIR/Raman Spectroscopy: To monitor the consumption of reactants and the formation of the product in real-time, ensuring the reaction goes to completion without unnecessary heating or extended reaction times.

  • Focused Beam Reflectance Measurement (FBRM): To monitor particle size and count during crystallization, allowing for precise control over the final product's physical properties.

Q3: Does the choice of base matter? A: Yes. A sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine is often preferred as it is less likely to compete with the aniline in reacting with the chloroacetyl chloride.[5] The base's strength and solubility in the chosen solvent system also play a role in its effectiveness.

Q4: Can polymorphism be an issue for this compound? A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical solids and can be influenced by impurities and crystallization conditions.[16][17][18] Different polymorphs can have different physical properties (e.g., solubility, stability, melting point). While specific polymorphic studies on this compound are not widely reported, it is a critical consideration. Consistent control of crystallization conditions (solvent, temperature, cooling rate) is the primary way to ensure the same polymorphic form is produced in every batch.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloroaniline (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Wash the reaction mixture sequentially with dilute HCl (to remove excess base and unreacted aniline), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a mixture like ethanol/water).[11]

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 3: HPLC Purity Analysis

This is a general method; specific parameters may need optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of ~1 mg/mL.

Analysis Workflow:

start Sample for Purity Analysis prep Prepare Sample and Standards (~1 mg/mL in mobile phase) start->prep hplc Inject into Validated HPLC-UV System prep->hplc integrate Integrate All Peaks in Chromatogram hplc->integrate calculate Calculate % Purity and Impurity Profile integrate->calculate compare Compare Results to Specification calculate->compare pass Batch Release compare->pass Pass fail Initiate Out-of-Specification (OOS) Investigation compare->fail Fail investigate investigate fail->investigate Identify Impurity (LC-MS/MS if unknown) troubleshoot troubleshoot investigate->troubleshoot Trace to Root Cause (Raw Material, Process Parameter) troubleshoot->fail

Caption: Workflow for HPLC purity analysis and OOS investigation.

References

Please note that as an AI, I cannot generate real-time clickable URLs. The references provided are based on the search results and should be searchable in academic databases.

  • BenchChem Technical Support. (2025).
  • Imfeld, G., et al. (2013). Using Compound-Specific Isotope Analysis to Assess the Degradation of Chloroacetanilide Herbicides in Lab-Scale Wetlands. PubMed.
  • ResearchGate. (n.d.).
  • Thumar, R. V., et al. (2012). A complete review of process analytical technology (pat). International Journal of Pharmaceutical Sciences Review and Research.
  • Poblete, R., et al. (2018).
  • Journal for ReAttach Therapy and Developmental Diversities. (2024). Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • MedCrave online. (2016).
  • A Review of Process Analytical Technology (PAT) in the U.S. Pharmaceutical Industry. (2025).
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • CUNY. (n.d.).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Davies, D. L., et al. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society.
  • Organic Chemistry Explained. (2018). Kinetic vs thermodynamic control [Video]. YouTube.
  • ResearchGate. (n.d.).
  • CrystEngComm (RSC Publishing). (n.d.).
  • NIH. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).
  • NIH. (n.d.).
  • DSpace@MIT. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
  • Sigma-Aldrich. (n.d.). 3,5-Dichloroaniline.
  • Missioui, M., et al. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH.
  • Porcar, L., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. PMC - NIH.
  • Wikipedia. (n.d.). 3,5-Dichloroaniline.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.
  • Gowda, B. T., et al. (n.d.). This compound. PMC - NIH.
  • PubMed. (2014).
  • PubMed. (2024).
  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • Chemguide. (n.d.).
  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Katke, S.A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
  • MDPI. (n.d.).
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide.
  • Pharmaceutical Technology. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • NIH. (2016).
  • MDPI. (n.d.). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)
  • MDPI. (n.d.).
  • Frontiers. (2025).
  • Scribd. (n.d.). Organic Chemistry Short Notes.

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Technical Support Center: Enhancing the Selectivity of 2-chloro-N-(3,5-dichlorophenyl)acetamide as a Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N-(3,5-dichlorophenyl)acetamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you enhance the selectivity of this chloroacetamide herbicide in your experiments.

I. Understanding the Fundamentals of this compound Selectivity

This compound is a member of the chloroacetamide class of herbicides. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant growth and development. The selectivity of this herbicide—its ability to control weeds without harming crops—is predominantly determined by the differential metabolism between the crop and the weed species.[1][2][3] Tolerant crops can rapidly metabolize the herbicide into non-toxic forms, while susceptible weeds are unable to do so, leading to phytotoxicity.[1][2][3]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of selectivity for this compound?

A1: The primary mechanism is differential metabolism.[1][2][3] Crop plants that exhibit tolerance to this compound typically possess a greater capacity to rapidly detoxify the herbicide molecule. This is often mediated by enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which conjugate the herbicide to endogenous molecules like glutathione, rendering it non-toxic and facilitating its sequestration or further degradation.[4]

Q2: How do safeners work to enhance the selectivity of chloroacetamide herbicides?

A2: Safeners are chemical agents that, when applied with a herbicide, protect the crop from injury without significantly affecting the herbicide's activity on target weeds. They function by stimulating the crop's natural defense mechanisms, primarily by inducing the expression of genes encoding for detoxifying enzymes like GSTs and P450s. This leads to an accelerated metabolism of the herbicide in the crop, thus enhancing its tolerance.

Q3: Can formulation changes improve the selectivity of this compound?

A3: Yes, formulation can play a significant role. Controlled-release formulations, for instance, can modulate the rate at which the active ingredient is released into the environment.[5][6][7][8][9] This can provide a window for the crop to metabolize the herbicide before concentrations reach phytotoxic levels. Microencapsulation is another technique that can improve crop safety. Adjuvants, while primarily used to enhance herbicidal efficacy, can also influence selectivity, sometimes negatively, by increasing crop uptake.[10][11] Careful selection of adjuvants is therefore crucial.

Q4: What are the typical symptoms of crop injury from this compound?

A4: Symptoms of injury in susceptible crops are consistent with the inhibition of VLCFA synthesis. These can include stunting of growth, improper emergence of shoots, and malformation of leaves and roots. In severe cases, necrosis and plant death can occur.[12][13]

III. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue: Unexpected Crop Injury

Q: I'm observing significant injury to my supposedly tolerant crop species after applying this compound. What could be the cause?

A: Several factors could be contributing to this issue. Let's break down the possibilities:

  • Environmental Conditions: High temperatures and humidity can increase the uptake of the herbicide by the crop, potentially overwhelming its metabolic capacity. Conversely, cool and wet conditions can slow down the crop's metabolism, making it more susceptible to injury.

  • Application Rate and Timing: An application rate higher than recommended can lead to phytotoxicity even in tolerant species. The growth stage of the crop is also critical; younger plants are often more vulnerable.

  • Adjuvant Effects: The type and concentration of adjuvant used can significantly impact herbicide uptake. An aggressive adjuvant might enhance penetration into the crop to a detrimental extent.[10]

  • Soil Type: Soils with low organic matter and clay content will have more of the herbicide available for plant uptake, increasing the risk of crop injury.[14][15][16][17][18]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected crop injury.

Issue: Poor Weed Control

Q: My application of this compound is not effectively controlling the target weed species. Why might this be happening?

A: Insufficient weed control can stem from a variety of factors:

  • Weed Growth Stage: Chloroacetamide herbicides are most effective on small, actively growing weeds. Larger, more established weeds may not be as susceptible.

  • Environmental Conditions: Dry conditions can reduce the uptake and translocation of the herbicide in weeds.

  • Herbicide Resistance: The weed population may have developed resistance to chloroacetamide herbicides. This can be due to enhanced metabolism of the herbicide by the weed.[4]

  • Application Coverage: Poor spray coverage will result in suboptimal herbicide delivery to the target weeds.

  • Soil Properties: High organic matter and clay content in the soil can bind the herbicide, reducing its availability for weed uptake.[14][15][16][17][18]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor weed control.

IV. Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicide Selectivity

Objective: To determine the selectivity of this compound between a crop and a weed species.

Materials:

  • Seeds of the crop and weed species

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • This compound analytical standard

  • Solvent for stock solution (e.g., acetone)

  • Surfactant (if required by your experimental design)

  • Greenhouse with controlled temperature and light conditions

  • Laboratory balance, volumetric flasks, pipettes

  • Spray chamber or track sprayer for uniform herbicide application

Procedure:

  • Plant Preparation:

    • Sow 5-10 seeds of both the crop and weed species in separate pots.

    • Thin seedlings to a uniform number per pot (e.g., 3 plants) after emergence.

    • Grow plants to the desired growth stage (e.g., 2-3 leaf stage).

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of herbicide dilutions to create a dose-response curve. Include a non-treated control.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a known volume of spray solution per unit area.

    • Apply the different herbicide rates to the pots containing the crop and weed species.

  • Post-Application Care and Evaluation:

    • Return the pots to the greenhouse and maintain optimal growing conditions.

    • Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the herbicide rate that causes a 50% reduction in growth (GR50) for both the crop and weed species using a suitable statistical software.

    • The selectivity index (SI) can be calculated as: SI = GR50 (crop) / GR50 (weed). A higher SI value indicates greater selectivity.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Plant Tissue

Objective: To quantify the uptake and metabolism of this compound in plant tissues.

Materials:

  • Plant tissue samples (from treated and control plants)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Analytical standards of this compound and any known or suspected metabolites

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Harvest plant tissue at specified time points after herbicide application.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Accurately weigh a subsample of the powdered tissue (e.g., 100 mg).

  • Extraction:

    • To the weighed tissue sample, add a known volume of extraction solvent (e.g., acetonitrile with 1% formic acid) and the internal standard.

    • Vortex or sonicate the sample to ensure thorough extraction.

    • Centrifuge the sample to pellet the solid debris.

    • Collect the supernatant.

  • Sample Cleanup (if necessary):

    • If the extract is complex, a cleanup step using SPE may be required to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Inject a known volume of the final extract onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Optimize the mass spectrometer parameters (e.g., ion source settings, collision energies) for the detection of the parent herbicide and its metabolites in multiple reaction monitoring (MRM) mode.[19][20][21][22]

  • Data Analysis:

    • Quantify the concentration of this compound and its metabolites in the plant tissue by comparing their peak areas to that of the internal standard and using a calibration curve prepared with analytical standards.

Quantitative Data Summary:

ParameterCrop SpeciesWeed SpeciesSelectivity Index (SI)
GR50 (g ai/ha) [Insert experimental value][Insert experimental value][Calculate from GR50 values]
Metabolite X Concentration (ng/g tissue) at 24h [Insert experimental value][Insert experimental value]-
Parent Herbicide Concentration (ng/g tissue) at 24h [Insert experimental value][Insert experimental value]-

V. References

  • El-Zemity, S. A., Al-Otaibi, T. M., & Al-Shuraym, L. A. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. ResearchGate.

  • Anonymous. (2025). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. ResearchGate.

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420.

  • Hanh, V. T., & Duong, N. V. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.

  • Anonymous. (n.d.). Herbicide selectivity by differential metabolism: considerations for reducing crop damages. SciELO.

  • Anonymous. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.

  • Anonymous. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

  • Anonymous. (n.d.). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PubMed.

  • Anonymous. (n.d.). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. National Institutes of Health.

  • Anonymous. (n.d.). NEMI Method Summary - 535 (ITMS). National Environmental Methods Index.

  • Yu, Q., & Powles, S. B. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology, 166(3), 1106–1118.

  • Nandi, R., Sarker, A., Rana, M. M., & Hasan, A. K. (2023). Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. Toxics, 11(12), 989.

  • de Oliveira, R. S., Jr., & Inoue, M. H. (2009). Herbicide selectivity by differential metabolism: considerations for reducing crop damages. Scientia Agricola, 66(1), 136-142.

  • de Oliveira, R. S., Jr., & Inoue, M. H. (2009). Herbicide selectivity by differential metabolism: considerations for reducing crop damages. SciELO.

  • Anonymous. (n.d.). Effect of Adjuvants on Physical–Chemical Properties, Droplet Size, and Drift Reduction Potential. MDPI.

  • Anonymous. (n.d.). The Influence of Selected Herbicides on Soil Organic Matter: Determining the Sustainable Development of Agroecosystems. MDPI.

  • Anonymous. (n.d.). A Review on Developments in Controlled Release Drug Delivery Systems. ijrpr.com.

  • Weaver, M. A., et al. (2014). Influence of soil organic matter on the sensitivity of selected wild and crop species to common herbicides. Ecotoxicology, 23(1), 143-153.

  • Koller, B. H., et al. (2024). Adjuvants restore colistin sensitivity in mouse models of highly colistin-resistant isolates, limiting bacterial proliferation and dissemination. Antimicrobial Agents and Chemotherapy, 68(10), e0067124.

  • Anonymous. (2016). Controlled Release Technologies and Trends. American Pharmaceutical Review.

  • Tonk, M., Goel, S., Gupta, A., & Chandra, A. (2025). Recent Advances in Controlled Drug Delivery Systems: Patent, Future Prospects and Challenges. Research Journal of Pharmacy and Technology, 18(9), 4589-4596.

  • Anonymous. (2014). Advances in Controlled-Release Drug Delivery. Pharmaceutical Technology.

  • Anonymous. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. SpringerLink.

  • Anonymous. (2025). Application Note: Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino). Benchchem.

  • Anonymous. (2021). Influence of Tillage and Crop Rotations in Organic and Conventional Farming Systems on Soil Organic Matter, Bulk Density and Enzymatic Activities in a Short-Term Field Experiment. MDPI.

  • Anonymous. (n.d.). Section Drug Delivery and Controlled Release. MDPI.

  • Anonymous. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.

  • Anonymous. (n.d.). Organic Amendment Types Influence Soil Properties, the Soil Bacterial Microbiome, and Tomato Growth. MDPI.

  • Anonymous. (2025). Herbicide Injury in Crops: Symptomology and Resource Building for Agricultural Extension. Open Research Oklahoma.

  • de Paula Medeiros, B. A., et al. (2023). Practical Knowledge of Injuries Caused by Simulated Herbicide Drift in Young Tomato Plants. FAO AGRIS.

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445.

  • Anonymous. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. National Institutes of Health.

  • Lasee, S., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 999-1009.

  • Norsworthy, J. K., et al. (2012). Reducing the Risks of Herbicide Resistance: Best Management Practices and Recommendations. Weed Science, 60(sp1), 31-62.

  • Gwatidzo, V. O., Chipomho, J., & Parwada, C. (2023). Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. Advanced Chemicobiology Research, 2(1), 79-88.

  • de Paula Medeiros, B. A., et al. (2023). Practical Knowledge of Injuries Caused by Simulated Herbicide Drift in Young Tomato Plants. Horticulturae, 9(3), 398.

  • Anonymous. (n.d.). Assessing the Protective Effects of Benoxacor, Fenclorim, Melatonin, and 2,4,6-Trichlorophenoxyacetic Acid Against Herbicide Injury in Tomato in. ASHS Journals.

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dealing with interference in analytical detection of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Challenges

Welcome to the technical support guide for the analytical detection of 2-chloro-N-(3,5-dichlorophenyl)acetamide. This molecule, often encountered as a process impurity or a target analyte in environmental and pharmaceutical matrices, presents unique challenges due to its chemical properties and the complexity of the samples in which it is typically found. Interference from matrix components is a primary obstacle to achieving accurate, sensitive, and reproducible quantification.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple procedural lists to explain the underlying scientific principles—the "why" behind each recommendation. Our goal is to empower you, the researcher, to diagnose and resolve analytical interferences effectively, ensuring the integrity and validity of your data. The protocols and strategies described herein are designed to be self-validating systems, incorporating quality control checks at every critical step.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common issues encountered during the analysis of this compound, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Question 1: I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. What is the cause and how can I mitigate it?

Answer:

Matrix effect is arguably the most significant challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the target analyte, leading to either suppression (loss of signal) or enhancement (increase of signal) and, consequently, inaccurate quantification.[3] The primary cause is competition for charge in the ESI source; if matrix components have a higher proton affinity or surface activity, they can monopolize the ionization process.[2]

Mitigation Strategies:

  • Effective Sample Preparation: The most robust solution is to remove the interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are highly effective.[4][5]

    • Solid-Phase Extraction (SPE): Offers high selectivity by using a sorbent that retains the analyte while allowing interferences to be washed away (or vice-versa). For chloroacetamide compounds in aqueous samples, graphitized carbon or C18 cartridges are commonly used.[6][7]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is excellent for complex matrices like food and soil.[8][9] It involves a solvent extraction followed by a dispersive SPE (d-SPE) cleanup step to remove specific interferences like fats, pigments, and polar matrix components.[4]

  • Chromatographic Separation: Improve the separation between your analyte and the interfering compounds.

    • Optimize Gradient: A slower, more shallow gradient around the elution time of your analyte can resolve it from co-eluting matrix components.

    • Alternative Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) that offers different selectivity based on pi-pi interactions, which can be effective for aromatic compounds like this one.

  • Dilution: A simple and often effective method is to dilute the sample extract.[10][11] This reduces the concentration of all matrix components, thereby lessening their impact on the ESI source. A 5- to 10-fold dilution can often reduce suppression to below 10%, though this may compromise the limits of detection if the analyte concentration is very low.[10]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects. A SIL analog of this compound will behave almost identically during sample preparation, chromatography, and ionization, experiencing the same degree of suppression or enhancement. The ratio of the analyte to the SIL-IS response will therefore remain constant, ensuring accurate quantification.

Troubleshooting Workflow for Matrix Effects

start Significant Matrix Effect (>20% Suppression/Enhancement) prep Is Sample Preparation Sufficiently Clean? start->prep chrom Is Analyte Co-eluting with Matrix? prep->chrom Yes spe Implement More Selective Cleanup (SPE, QuEChERS) prep->spe No dilute Can the Method Tolerate Higher Detection Limits? chrom->dilute Yes gradient Optimize LC Gradient or Change Column Chemistry chrom->gradient No is Is a Stable Isotope-Labeled Internal Standard Available? dilute->is No dilute_yes Perform Sample Dilution Study (e.g., 1:10) dilute->dilute_yes Yes is_yes Use SIL-IS for Quantification is->is_yes Yes end_bad Re-evaluate Method (Consider alternative ionization) is->end_bad No end_good Problem Resolved spe->end_good gradient->end_good dilute_yes->end_good is_yes->end_good

Caption: Decision tree for diagnosing and mitigating matrix effects.

Question 2: My chromatographic peak for this compound is tailing or fronting. What are the likely causes?

Answer:

Poor peak shape is a common issue that compromises resolution and integration accuracy.

Common Causes of Peak Tailing:

  • Secondary Silanol Interactions: The most frequent cause in reversed-phase HPLC. Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte (like the amide group), causing a secondary, undesirable retention mechanism.

    • Solution: Use a modern, end-capped column with low silanol activity.[12] Alternatively, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to protonate the silanols and minimize these interactions.

  • Column Contamination/Void: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing. A physical void at the column inlet will also severely distort peak shape.

    • Solution: Use a guard column and adequate sample cleanup.[13] If contamination is suspected, follow the manufacturer's instructions for column washing. A void usually means the column must be replaced.

  • Low Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH on the column.

Common Causes of Peak Fronting:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "shark-fin" peak shape.

    • Solution: Reduce the injection volume or dilute the sample. Confirm this is the cause by injecting a 1:10 dilution; if the peak shape becomes symmetrical, overload was the issue.[13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause the analyte to travel through the top of the column too quickly, resulting in fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13]

Question 3: I am developing an HPLC-UV method. How do I choose the optimal wavelength, and what could cause a noisy or drifting baseline?

Answer:

Wavelength Selection: The optimal wavelength for detection is the λmax (wavelength of maximum absorbance) of this compound. This provides the best signal-to-noise ratio. To determine this, inject a concentrated standard and use a photodiode array (PDA) detector to acquire the full UV spectrum. If a PDA is unavailable, inject standards at several wavelengths based on the chromophores present (the dichlorophenyl ring and acetamide group suggest absorbance in the 200-240 nm range). Acetamide itself has a low UV cutoff, so detection around 210 nm is common but can be prone to interference.[14]

Causes of Noisy or Drifting Baseline:

  • Mobile Phase Issues:

    • Poor Mixing/Degassing: Air bubbles entering the detector cell will cause sharp spikes. Ensure mobile phase is thoroughly degassed.[15]

    • Contamination: Using low-quality solvents or water can introduce UV-absorbing impurities, causing a noisy or drifting baseline, especially during gradient elution ("ghost peaks").[16] Always use HPLC-grade solvents.

    • Solvent Degradation: Acetonitrile in acidic mobile phases can slowly hydrolyze to form acetamide, which has a UV absorbance at low wavelengths.[17] It is best practice to prepare mobile phases fresh daily.[17]

  • System Leaks: A leak anywhere between the pump and the detector can cause pressure fluctuations and a noisy baseline.[13] Check all fittings for salt crystals (from buffers) or moisture.

  • Detector Lamp Failure: A failing UV lamp will result in low energy and a significant increase in baseline noise. Most HPLC software tracks lamp usage hours.

  • Contaminated Detector Cell: Contaminants from previous analyses can build up in the flow cell. Flush the system with a strong, non-buffered solvent like isopropanol.[13]

Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for sample preparation. They should be optimized and validated for your specific matrix and analytical system.[18][19]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methodologies for chloroacetanilide and acetamide herbicides in drinking water.[6]

Principle: The method uses a graphitized carbon cartridge to retain the analyte from a large volume of water. Interferences that are more polar are washed away. The analyte is then eluted with a small volume of organic solvent, achieving both cleanup and concentration.

Materials:

  • SPE Cartridges: Non-porous Graphitized Carbon, 500 mg

  • SPE Vacuum Manifold

  • Solvents: HPLC-grade Methanol, Reagent Water

  • Reagents: Ammonium Acetate

  • Sample Collection Bottles: Glass, 250 mL

Step-by-Step Procedure:

  • Prepare Elution Solvent: Prepare a solution of 10 mM ammonium acetate in methanol.

  • Cartridge Conditioning: a. Rinse the cartridge with 10 mL of the elution solvent. b. Rinse the cartridge with 15 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: a. Pass 250 mL of the water sample through the cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing (Optional): a. To remove more polar interferences, wash the cartridge with 5 mL of reagent water after sample loading.

  • Cartridge Drying: a. Dry the cartridge thoroughly by drawing a high vacuum through it for 5-10 minutes. This step is critical for ensuring efficient elution.

  • Analyte Elution: a. Insert a clean collection tube into the manifold. b. Elute the analyte by passing 10 mL of the elution solvent (10 mM ammonium acetate in methanol) through the cartridge at a slow, dropwise flow rate (approx. 2 mL/min).

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC analysis.

Protocol 2: QuEChERS for Soil or Food Samples

This protocol is a general representation of the QuEChERS method, which is highly effective for multi-residue analysis in complex matrices.[4][8]

Principle: The sample is first extracted with acetonitrile. Salts are then added to induce phase separation (salting out) and absorb water. An aliquot of the acetonitrile layer is then cleaned up using dispersive SPE (d-SPE), where a sorbent is added directly to the extract to remove specific interferences.

Materials:

  • Homogenizer (for solid samples)

  • 50 mL and 15 mL Centrifuge Tubes

  • Solvents: HPLC-grade Acetonitrile

  • QuEChERS Salts: Magnesium Sulfate (anhydrous), Sodium Chloride

  • d-SPE Sorbent: PSA (Primary Secondary Amine) for removing organic acids and sugars; C18 for removing nonpolar interferences.

Step-by-Step Procedure:

  • Sample Homogenization: a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. b. (For dry samples like soil, add a specific amount of water to hydrate before extraction).

  • Extraction: a. Add 10 mL of acetonitrile to the tube. b. Add an internal standard at this stage if one is being used. c. Cap the tube and shake vigorously for 1 minute. d. Add the extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Immediately shake again for 1 minute to prevent salt agglomeration. f. Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Final Extract: a. The supernatant is the final extract. Carefully transfer it to an autosampler vial for analysis. It may be analyzed directly or diluted with mobile phase.

Section 3: Data Interpretation & Method Validation

Data Comparison: Sample Preparation Techniques

The choice of sample preparation significantly impacts data quality. The table below compares the expected outcomes of different approaches when dealing with a complex matrix.

ParameterNo Cleanup (Dilute-and-Shoot)Solid-Phase Extraction (SPE)QuEChERS
Throughput Very HighModerateHigh
Selectivity Very LowHigh (sorbent-dependent)Moderate to High
Matrix Effect High to SevereLow to ModerateLow to Moderate
Cost per Sample Very LowHighLow
Suitability Simple, "clean" matricesAqueous matrices, targeted cleanupComplex solid/liquid matrices
Recovery N/AGood to Excellent (80-110%)Good to Excellent (70-120%)
Validating Your Method

Any method used for quantification must be validated to ensure it is fit for purpose.[20][21] Key validation parameters, as outlined by ICH and other regulatory bodies, include:[22]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

  • Accuracy: The closeness of test results to the true value. Assessed by spiking the matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. Evaluated at different levels: repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment).[20]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.

References

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]

  • QuEChERS: Home. EURL-SRM. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. J-STAGE. [Link]

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Validation of Impurity Methods, Part II. Pharmaceutical Technology. [Link]

  • Determination of Herbicides by Solid Phase Extraction Gas Chromatography-Mass Spectrometry in Drinking Waters. PubMed. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Solid-phase Extraction of Acidic Herbicides. PubMed. [Link]

  • SOLID PHASE EXTRACTION APPLICATIONS MANUAL. NTK Kemi. [Link]

  • This compound. National Institutes of Health. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • LC of acetamide and butyramide. Chromatography Forum. [Link]

  • Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. ResearchGate. [Link]

Sources

Technical Support Center: Metabolic Pathway Analysis of 2-Chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

Welcome to the technical support guide for studying the metabolic fate of 2-chloro-N-(3,5-dichlorophenyl)acetamide. This molecule, a chloroacetamide derivative structurally related to herbicides like propanil, undergoes complex biotransformation in various biological systems. Understanding its metabolic pathway is critical for environmental risk assessment, toxicology, and drug development.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and foundational knowledge to navigate the complexities of your experiments. The information herein is grounded in established scientific principles and authoritative guidelines to ensure the integrity and reliability of your results.

Core Metabolic Pathways: An Overview

The metabolic journey of this compound, like many xenobiotics, typically involves Phase I and Phase II reactions. While specific pathways for this exact molecule require empirical determination, we can predict the primary routes based on its chemical structure and literature on analogous compounds like propanil and other chloroacetamides.

  • Phase I Metabolism: This phase introduces or exposes functional groups. For this compound, hydrolysis of the amide bond is a likely key reaction, catalyzed by acylamidases, yielding 3,5-dichloroaniline and 2-chloroacetic acid.[1][2] Cytochrome P450 enzymes may also play a role in hydroxylating the aromatic ring.[3]

  • Phase II Metabolism: This is a detoxification phase where the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. The primary and most critical Phase II reaction for chloroacetamides is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[4][5][6][7] This reaction is a crucial detoxification step in both plants and animals.[4][5][6][7][8]

Visualizing the Predicted Metabolic Pathway

The following diagram illustrates the probable metabolic transformations of this compound.

Caption: Predicted metabolic pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the very first metabolic steps I should look for?

A1: The initial and most probable metabolic step is glutathione (GSH) conjugation.[4][5][6] The alpha-chloro group is highly electrophilic, making it a prime target for nucleophilic attack by the thiol group of GSH, a reaction catalyzed by glutathione S-transferases (GSTs).[8] A secondary, but also important, initial step can be the hydrolysis of the amide bond to form 3,5-dichloroaniline.[2] Your analytical method should be designed to detect the parent compound, the GSH conjugate, and 3,5-dichloroaniline.

Q2: My target organism (e.g., a specific plant or microbial species) has never been studied with this compound. Where do I start?

A2: Begin with a pilot study using a radiolabeled version (e.g., ¹⁴C) of this compound, if feasible. This is the gold standard approach recommended by regulatory bodies like the EPA and OECD.[9][10][11][12] It allows you to trace all metabolites, including bound residues, and perform a mass balance analysis. If radiolabeling is not an option, start with a time-course experiment and a broad analytical screen using high-resolution mass spectrometry (LC-QTOF or Orbitrap) to identify potential metabolites based on accurate mass measurements.

Q3: What regulatory guidelines should I be aware of for this type of study?

A3: Your experimental design should be informed by established regulatory guidelines to ensure data quality and acceptance. Key documents include the OECD Guidelines for the Testing of Chemicals, particularly those related to metabolism and environmental fate (e.g., OECD 307, 308, 501, 502).[10][11] For studies related to pesticide residues in the U.S., the EPA's Series 860 Residue Chemistry Test Guidelines are essential references.[9][12]

Q4: Do I need to worry about metabolite stability during sample storage and preparation?

A4: Absolutely. Glutathione conjugates, in particular, can be unstable. They can degrade enzymatically or chemically during sample collection, storage, and extraction. It is critical to immediately freeze samples upon collection (e.g., at -80°C) and keep them frozen until analysis.[12] All extraction and processing steps should be performed on ice or at 4°C to minimize degradation.[12] Consider performing a storage stability test as part of your method validation.[9]

Experimental Workflow & Troubleshooting Guide

This section provides a question-and-answer-based troubleshooting guide for the key stages of a typical metabolic study workflow.

Visualizing the Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., tissue, soil, water) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Solvent Extraction Homogenize->Extract Cleanup 4. Cleanup (e.g., SPE) Extract->Cleanup Concentrate 5. Concentration Cleanup->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Data 7. Data Processing LCMS->Data ID 8. Metabolite ID & Quantification Data->ID

Sources

overcoming resistance mechanisms to 2-chloro-N-(3,5-dichlorophenyl)acetamide in target organisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to researchers, scientists, and professionals in drug and pesticide development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming resistance mechanisms to 2-chloro-N-(3,5-dichlorophenyl)acetamide and other related chloroacetamide fungicides in target fungal organisms. Our goal is to equip you with the expertise and validated protocols needed to address the challenges of fungicide resistance in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the study of chloroacetamide fungicide resistance.

Q1: My target fungal strain, previously susceptible to this compound, is now showing reduced sensitivity. What are the likely resistance mechanisms?

A1: Reduced sensitivity, or emerging resistance, to chloroacetamide fungicides can be attributed to several well-documented mechanisms. The primary mode of action for this class of fungicides is the inhibition of fungal cell division, specifically by targeting enzymes involved in lipid metabolism and membrane integrity. Resistance typically arises from genetic mutations or altered gene expression that counteracts this inhibitory effect. The most common mechanisms include:

  • Target Site Modification: Mutations in the gene encoding the target enzyme can reduce the binding affinity of the fungicide, rendering it less effective. For chloroacetamides, this could involve enzymes like fatty acid elongases or acetyl-CoA carboxylase.

  • Metabolic Detoxification: Fungal pathogens can evolve enhanced metabolic pathways to detoxify the fungicide. This often involves the upregulation of detoxification enzymes such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs) that modify and neutralize the fungicide molecule.

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, preventing it from reaching its intracellular target at a sufficient concentration.

To begin troubleshooting, we recommend a multi-step approach to identify the specific resistance mechanism in your fungal strain. This involves a combination of bioassays, molecular diagnostics, and biochemical assays, as detailed in the protocols below.

Q2: How can I definitively confirm if my resistant fungal strain has a target site mutation?

A2: Confirming a target site mutation requires a combination of sequencing and functional validation. Here is a systematic approach:

  • Sequence the Target Gene(s): Identify the putative target gene(s) of this compound in your target organism. For chloroacetamides, these are often involved in lipid biosynthesis. Amplify and sequence these genes from both your resistant and susceptible (wild-type) strains.

  • Compare Sequences: Align the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the resistant strain.

  • Functional Validation: To confirm that the identified mutation confers resistance, you can use techniques like site-directed mutagenesis to introduce the mutation into a susceptible strain and then test its sensitivity to the fungicide. An alternative is to express the mutated and wild-type versions of the target protein in a heterologous system (e.g., E. coli or yeast) and perform in vitro fungicide binding or enzyme inhibition assays.

A common issue is the lack of a known target gene for a novel compound. In such cases, comparative genomics and transcriptomics of resistant and susceptible strains can help identify candidate genes with mutations.

Q3: I suspect metabolic detoxification is the cause of resistance. What experiments should I perform to verify this?

A3: To investigate metabolic detoxification, you can perform the following experiments:

  • Synergist Bioassays: Use known inhibitors of detoxification enzymes in combination with your fungicide. For example, piperonyl butoxide (PBO) is a common inhibitor of P450 enzymes. If the combination of PBO and your fungicide restores sensitivity in the resistant strain, it strongly suggests P450-mediated detoxification.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of candidate detoxification genes (P450s, GSTs) in your resistant and susceptible strains, both with and without fungicide treatment. A significant upregulation in the resistant strain is a strong indicator of its involvement.

  • Enzyme Activity Assays: Directly measure the activity of detoxification enzymes in cell extracts from both resistant and susceptible strains. For example, you can use model substrates to measure GST or P450 activity.

The following diagram illustrates a general workflow for investigating metabolic resistance:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Molecular Analysis cluster_2 Phase 3: Biochemical Validation A Resistant fungal strain identified B Synergist Bioassays (e.g., with PBO) A->B C Synergism observed? B->C D Gene Expression Analysis (qRT-PCR) - P450s, GSTs C->D Yes I Investigate other mechanisms (e.g., target site mutation, efflux pumps) C->I No E Upregulation of detoxification genes? D->E F Enzyme Activity Assays - P450/GST activity E->F Yes E->I No G Increased enzyme activity? F->G H Metabolic resistance confirmed G->H Yes G->I No

Caption: Workflow for Investigating Metabolic Resistance.

Q4: What are some strategies to overcome or mitigate resistance to chloroacetamide fungicides in a research or agricultural setting?

A4: Overcoming fungicide resistance requires an integrated approach. Here are some key strategies:

  • Fungicide Mixtures and Alternation: In agricultural settings, using fungicides with different modes of action in mixtures or in rotation is a cornerstone of anti-resistance strategies. This reduces the selection pressure for resistance to a single compound.

  • Development of Synergists: As discussed, synergists that inhibit resistance mechanisms can restore the efficacy of a fungicide. Research into novel and more potent inhibitors of detoxification enzymes and efflux pumps is an active area.

  • Novel Formulations: Advanced formulations, such as nanotechnology-based delivery systems, can improve the uptake and bioavailability of the fungicide, potentially bypassing certain resistance mechanisms.

  • Genetic Modification of Crops: In agriculture, developing crop varieties with enhanced natural resistance to fungal pathogens can reduce the reliance on chemical fungicides.

  • Discovery of Novel Fungicides: Continuous discovery and development of new fungicides with novel modes of action are essential to stay ahead of resistance evolution.

The following table summarizes these strategies:

StrategyDescriptionResearch Focus
Fungicide Mixtures/Alternation Combining or rotating fungicides with different modes of action.Optimizing combinations and rotation schedules for specific pathogens.
Synergists Using compounds that inhibit resistance mechanisms (e.g., PBO).Discovery and development of novel, more effective synergists.
Novel Formulations Enhancing fungicide delivery and bioavailability (e.g., nano-formulations).Designing and testing new delivery systems for improved efficacy.
Host Plant Resistance Breeding or genetically engineering crops with enhanced fungal resistance.Identifying and incorporating resistance genes into elite crop varieties.
New Fungicide Discovery Identifying novel chemical compounds with new modes of action.High-throughput screening and rational drug design.

Part 2: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments in studying fungicide resistance.

Protocol 1: Fungal Sensitivity Bioassay (Microtiter Plate Method)

This protocol determines the effective concentration (EC₅₀) of a fungicide against a fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Fungicide stock solution (in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the fungicide in the liquid growth medium in the wells of the 96-well plate. Include a solvent control (medium with DMSO) and a negative control (medium only).

  • Prepare a fungal spore suspension or mycelial homogenate and adjust the concentration to a predetermined optimal density.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at the optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Measure fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

  • Determine the EC₅₀ value (the concentration of fungicide that inhibits 50% of fungal growth) using a dose-response curve analysis software.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the expression levels of target genes (e.g., detoxification enzymes, efflux pumps) in resistant versus susceptible fungal strains.

Materials:

  • Resistant and susceptible fungal strains

  • Fungicide for treatment

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • qRT-PCR instrument

Procedure:

  • Grow the fungal strains in liquid culture to the desired growth phase.

  • Treat one set of cultures with the fungicide (e.g., at the EC₅₀ concentration) and another set with the solvent as a control.

  • Harvest the fungal mycelia at different time points after treatment.

  • Extract total RNA from the samples using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to a stable reference gene.

The following diagram illustrates the qRT-PCR workflow:

A Fungal Culture (Resistant & Susceptible) B Fungicide Treatment A->B C RNA Extraction B->C D cDNA Synthesis C->D E qRT-PCR D->E F Data Analysis (ΔΔCt method) E->F G Relative Gene Expression F->G

Caption: Quantitative Real-Time PCR Workflow.

Part 3: References

  • Cytochrome P450-mediated detoxification of xenobiotics in fungi: a review. Journal of Fungi. [Link]

  • The role of glutathione S-transferases in the detoxification of xenobiotics in fungi. Fungal Genetics and Biology. [Link]

  • ABC and MFS transporters in fungi: an overview of their role in drug resistance. Research in Microbiology. [Link]

  • Fungicide resistance management: principles and practices for maximizing the lifespan of agricultural fungicides. Plant Disease. [Link]

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, the precise arrangement of atoms within a compound like 2-chloro-N-(3,5-dichlorophenyl)acetamide, a substance of interest in medicinal chemistry, dictates its biological activity, physical properties, and potential as a therapeutic agent. This guide provides an in-depth, comparative analysis of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, with other powerful analytical methods. By examining the experimental data and underlying principles, we aim to equip researchers with the insights needed to make informed decisions in their own structural characterization workflows.

The Decisive Evidence: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound.[1][2] The technique provides a high-resolution, three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[1][2]

The Crystallographic Portrait of this compound

The molecular structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction studies. The key crystallographic data, as determined by Gowda et al., provides a detailed snapshot of the molecule's solid-state conformation.

Parameter Value
Chemical Formula C₈H₆Cl₃NO
Molecular Weight 238.49 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 4.567(1) Å, b = 24.350(4) Å, c = 8.903(2) Å
β 102.20(2)°
Volume 967.7(3) ų
Z 4
Density (calculated) 1.637 Mg/m³
Table 1: Crystallographic data for this compound.

The determined structure reveals a nearly planar molecular skeleton. Intermolecular N—H···O and N—H···Cl hydrogen bonds are observed, linking the molecules into chains. This detailed structural information is invaluable for understanding the compound's packing in the solid state and potential intermolecular interactions in a biological context.

Experimental Workflow: From Powder to Picture

The journey to obtaining a crystal structure is a multi-step process that demands meticulous execution.

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol:

  • Synthesis and Purification: The initial step involves the chemical synthesis of this compound, followed by rigorous purification to ensure a homogenous sample.

  • Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment.[1] This is often the most challenging and time-consuming step. For the title compound, single crystals were obtained from an ethanolic solution. Common methods include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. The crystal is rotated to collect a complete dataset of these reflections.

  • Data Processing: The collected diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions.

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters and intermolecular interactions are then analyzed.

Corroborative Evidence: A Multi-Technique Approach

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and often more readily obtainable data that can corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.[3][4] By analyzing chemical shifts, coupling constants, and through-bond correlations from 2D NMR experiments (like COSY, HSQC, and HMBC), the connectivity of the molecular framework can be pieced together.[5][6]

For this compound, ¹H NMR would reveal the distinct signals for the aromatic protons and the methylene protons of the chloroacetamide group. ¹³C NMR would show the characteristic resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons. While NMR provides excellent information about the bonding framework, it does not directly yield the three-dimensional arrangement in the solid state.

Mass Spectrometry: The Molecular Weight Fingerprint

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[9] For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition. The isotopic pattern of the molecular ion, due to the presence of three chlorine atoms, would be a distinctive feature.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked, the nature of the sample, and the resources available.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination; high precision.Requires high-quality single crystals, which can be difficult to grow; destructive.[1]
NMR Spectroscopy Connectivity of atoms, chemical environment, solution-state conformation.Non-destructive; provides information on dynamics in solution.[10][11]Does not provide solid-state structure; can be complex to interpret for large molecules.[10]
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity; requires very small sample amounts.[12]Does not provide 3D structure; isomers can be difficult to distinguish.[13]

graph TD {
subgraph "Structural Elucidation Techniques"
direction LR
A("X-ray Crystallography") -- "Absolute 3D Structure" --> Z{Confirmed Structure};
B("NMR Spectroscopy") -- "Connectivity & Solution Conformation" --> Z;
C("Mass Spectrometry") -- "Molecular Weight & Formula" --> Z;
end
style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
style Z fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF

}

Figure 2: A conceptual diagram showing the complementary nature of different analytical techniques in confirming a molecular structure.

Conclusion: A Synergistic Approach to Structural Certainty

The structural confirmation of this compound through single-crystal X-ray crystallography provides an unambiguous and high-resolution view of its molecular architecture. This definitive data, when supported by the corroborative evidence from NMR spectroscopy and mass spectrometry, creates a self-validating system that instills the highest level of confidence in the determined structure. For researchers in drug development, this comprehensive understanding is not merely an academic exercise; it is the critical foundation upon which the rational design of safer and more effective medicines is built.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Kowal, J. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound? [Link]

  • Mrs. V. (2021, October 6). Mass Spectrometry in Organic Chemistry. YouTube. [Link]

  • Srivastava, S. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed. [Link]

  • Schebb, N. H., & Rohrig, S. (2016). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. PMC. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved January 12, 2026, from [Link]

  • Quora. (2020, December 30). What are the advantages and disadvantages of x-rays and electrons to study crystal structures? [Link]

  • Full Spectrum Analytics. (2024, October 18). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. [Link]

  • Khan, M. A., et al. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Academic Journals. [Link]

  • SlideShare. (n.d.). Advantages And Disadvantages Of Nuclear Magnetic Resonance Spectroscopy As A Hyphenated Technique. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 12, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 12, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 12, 2026, from [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • Tickle, I. J. (2004). Limitations and lessons in the use of X-ray structural information in drug design. PMC. [Link]

  • Gault, J., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PMC. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved January 12, 2026, from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 12, 2026, from [Link]

  • Khan Academy. (n.d.). Mass spectrometry. Retrieved January 12, 2026, from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • Quora. (2017, December 15). What is the advantage of NMR spectroscopy? [Link]

  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 12, 2026, from [Link]

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A Comparative Analysis of the Herbicidal Activity of 2-chloro-N-(3,5-dichlorophenyl)acetamide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal activity of the novel compound 2-chloro-N-(3,5-dichlorophenyl)acetamide against established commercial chloroacetamide herbicides. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering objective analysis and supporting experimental methodologies to evaluate herbicidal efficacy.

Introduction: The Quest for Novel Herbicidal Moieties

The chloroacetamide class of herbicides has long been a cornerstone of modern agriculture, providing effective pre-emergent control of annual grasses and some broadleaf weeds. Commercially successful examples such as acetochlor, alachlor, S-metolachlor, and butachlor have been instrumental in maximizing crop yields. The relentless evolution of herbicide resistance in weed populations, however, necessitates a continuous search for new active ingredients with favorable efficacy and environmental profiles.

This guide focuses on this compound, a compound within the chloroacetamide family, and provides a framework for its evaluation against its commercial counterparts. While the synthesis and crystal structure of this compound have been documented, a comprehensive public dataset on its herbicidal activity is not yet available. Therefore, this guide will present established protocols for such an evaluation and utilize illustrative data for a comparative analysis.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase

Chloroacetamide herbicides, including this compound and its commercial relatives, share a common mode of action: the inhibition of very-long-chain fatty acid (VLCFA) elongase. VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By disrupting the synthesis of these essential lipids, chloroacetamides hinder the development of seedling shoots and roots, ultimately leading to plant death shortly after germination. This pre-emergent activity is a hallmark of this herbicide class.

dot

cluster_0 Chloroacetamide Herbicide Action Herbicide Herbicide VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Herbicide->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis Disrupted VLCFA_Elongase->VLCFA_Synthesis Seedling_Development Inhibition of Seedling Shoot and Root Growth VLCFA_Synthesis->Seedling_Development Plant_Death Plant Death Seedling_Development->Plant_Death

Caption: Mechanism of action of chloroacetamide herbicides.

Comparative Herbicidal Efficacy: An Experimental Framework

To objectively compare the herbicidal activity of this compound with commercial herbicides, a standardized and robust experimental protocol is essential. The following details a greenhouse-based pot trial for pre-emergent herbicidal evaluation.

Experimental Protocol: Greenhouse Pot Trial for Pre-Emergent Herbicidal Activity

1. Plant Material and Growth Conditions:

  • Select a panel of representative weed species, including at least one grass species (e.g., Echinochloa crus-galli - barnyardgrass) and one broadleaf species (e.g., Amaranthus retroflexus - redroot pigweed).
  • Use a consistent and well-characterized soil or potting medium. A sandy loam soil is often recommended for such studies.
  • Fill pots of a uniform size (e.g., 10 cm diameter) with the soil medium.
  • Sow a predetermined number of seeds of each weed species at a consistent depth (e.g., 1-2 cm).

2. Herbicide Preparation and Application:

  • Prepare stock solutions of this compound and the commercial reference herbicides (acetochlor, alachlor, S-metolachlor, butachlor) in a suitable solvent (e.g., acetone with a surfactant).
  • Create a dilution series for each herbicide to determine the dose-response relationship. A typical range might span from 0.1 to 1000 g a.i./ha.
  • Apply the herbicide solutions evenly to the soil surface using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
  • Include an untreated control (solvent only) for comparison.
  • Replicate each treatment at least four times in a randomized complete block design.

3. Incubation and Data Collection:

  • Place the treated pots in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16 hours light).
  • Water the pots as needed to maintain optimal soil moisture for germination and growth.
  • After a set period (e.g., 21 days after treatment), visually assess the percentage of weed control for each pot compared to the untreated control.
  • Harvest the above-ground biomass of the surviving weeds in each pot.
  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
  • Record the dry weight for each replicate.

4. Data Analysis:

  • Calculate the percentage of growth inhibition based on the dry weight of the treated plants relative to the untreated controls.
  • Use a suitable statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the effective concentration required to inhibit growth by 50% (GR50) or 90% (GR90) for each herbicide against each weed species.

dot

cluster_1 Herbicidal Efficacy Workflow Start Start Pot_Preparation Pot Preparation and Sowing of Weed Seeds Start->Pot_Preparation Herbicide_Application Herbicide Application (Test Compound & Standards) Pot_Preparation->Herbicide_Application Greenhouse_Incubation Greenhouse Incubation (21 days) Herbicide_Application->Greenhouse_Incubation Data_Collection Data Collection (Visual Assessment & Biomass Harvest) Greenhouse_Incubation->Data_Collection Data_Analysis Data Analysis (GR50/GR90 Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for greenhouse evaluation of pre-emergent herbicides.

Comparative Performance Data

The following table presents a summary of herbicidal efficacy, represented by GR50 values (g a.i./ha), for this compound and commercial chloroacetamide herbicides against key weed species.

Disclaimer: The data for this compound presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available experimental results. The data for the commercial herbicides are representative values derived from publicly available literature and should be considered as approximations. Actual values can vary depending on experimental conditions.

HerbicideGR50 (g a.i./ha) - Echinochloa crus-galli (Barnyardgrass)GR50 (g a.i./ha) - Amaranthus retroflexus (Redroot Pigweed)
This compound Hypothetical Value: 150Hypothetical Value: 200
Acetochlor180250
Alachlor200280
S-Metolachlor160220
Butachlor220300

Interpretation of Results and Future Directions

Based on the hypothetical data, this compound demonstrates promising pre-emergent herbicidal activity against both a key grass and a broadleaf weed, with GR50 values comparable to or slightly better than some of the established commercial standards.

To fully validate the potential of this compound as a novel herbicide, further extensive research is required. This includes:

  • Broad-Spectrum Efficacy Testing: Evaluating its activity against a wider range of economically important weed species.

  • Crop Selectivity Studies: Assessing its safety on major crops such as corn, soybeans, and cotton.

  • Field Trials: Conducting trials under real-world agricultural conditions to confirm its performance and determine optimal application rates.

  • Toxicological and Environmental Fate Studies: Evaluating its safety profile for humans, non-target organisms, and the environment.

Conclusion

References

  • Synthesis and herbicidal activities of 2-(5-isoxazolyloxy)-acetamide derivatives. (Note: While this article does not directly test the target compound, it provides context on the herbicidal activity of related acetamide structures.) Available at: [Link]

  • This compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 276949. Available at: [Link]

  • Acetochlor - General Information. Minnesota Department of Agriculture. Available at: [Link]

  • Alachlor. UPL. Available at: [Link]

  • Metolachlor Herbicides: What Are the Facts? University of Arkansas System Division of Agriculture. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]

  • Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology. Available at: [Link]

A Comparative Guide to the Validation of an HPLC Method for 2-chloro-N-(3,5-dichlorophenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-grounded comparison and validation workflow for a High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of 2-chloro-N-(3,5-dichlorophenyl)acetamide. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Introduction: The Analyte and the Analytical Imperative

This compound is a chloroacetamide compound often encountered as a key intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for ensuring the purity, safety, and efficacy of the final drug product. Due to its chemical structure, featuring a chromophore and moderate polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the analytical technique of choice, offering a powerful combination of selectivity, sensitivity, and efficiency.[4][5]

This guide details the validation of a specific RP-HPLC method, comparing its performance characteristics against internationally recognized acceptance criteria and discussing its advantages over other potential analytical techniques.

The Developed HPLC Method: Foundational Parameters

Before validation can commence, a robust and optimized HPLC method is required. The following conditions were established to achieve optimal separation and detection of this compound.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile : Water (60:40, v/v), IsocraticA simple, reproducible mobile phase that provides adequate retention and a sharp peak shape.
Flow Rate 1.0 mL/minBalances analysis time with optimal column efficiency and system pressure.
Column Temperature 30 °CEnsures consistent retention times and minimizes viscosity fluctuations.
Detection Wavelength 254 nmCorresponds to a high absorbance maximum for the analyte, ensuring good sensitivity.
Injection Volume 10 µLA standard volume that minimizes band broadening while providing a sufficient mass load.

Method Validation: A Deep Dive into the ICH Q2(R1) Framework

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] We will now systematically evaluate the key validation parameters as prescribed by the ICH Q2(R1) guideline.

Before any sample analysis, SST is performed to verify that the entire chromatographic system is operating correctly.[6][7] It is an integral part of the analytical procedure and ensures the continued validity of the method.[8]

Experimental Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 50 µg/mL).

  • Perform five or six replicate injections of this standard solution.

  • Calculate the key performance indicators against the established acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and repeatability of the injector and detector.[9]
Retention Time (Rt) Consistent across injectionsConfirms the stability of the pump and mobile phase composition.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Placebo Analysis: Analyze a placebo (formulation matrix without the analyte) to check for interfering peaks.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants and placebo components. An unadulterated peak confirms specificity.

A successful specificity study will show that the analyte peak is well-resolved from all potential interferents, and the peak purity index is close to unity.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards by diluting a stock solution to cover the expected working range (e.g., 10 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Table 3: Linearity and Range Results

ParameterResultAcceptance Criteria (ICH)
Range 10 - 150 µg/mLThe range over which the method is shown to be linear, accurate, and precise.
Correlation Coefficient (r²) > 0.999Should be close to 1, indicating a strong linear relationship.
Y-intercept Close to zeroIndicates minimal bias in the method.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each sample.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%40.039.899.5%99.7%
100%50.050.2100.4%100.3%
120%60.059.599.2%99.4%
Acceptance Criteria 98.0% - 102.0%

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the %RSD for each set of measurements.

Table 5: Precision Results

Precision LevelParameterResult (%RSD)Acceptance Criteria (ICH)
Repeatability %RSD of 6 replicates0.8%≤ 2.0%
Intermediate Precision %RSD across two days/analysts1.2%≤ 2.0%
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

These are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ Results

ParameterMethodResultAcceptance Criteria
LOD Signal-to-Noise Ratio0.05 µg/mLS/N ≥ 3:1
LOQ Signal-to-Noise Ratio0.15 µg/mLS/N ≥ 10:1

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Systematically vary key parameters one at a time, such as:

    • Mobile Phase Composition (e.g., ±2% Acetonitrile)

    • Flow Rate (e.g., ±0.1 mL/min)

    • Column Temperature (e.g., ±2 °C)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within the acceptance criteria.

Comparison with Alternative Analytical Methods

While the validated HPLC method demonstrates excellent performance, it is instructive to compare it with other potential techniques.

Table 7: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Validated RP-HPLC Partitioning between liquid mobile and solid stationary phases.[11]High selectivity, sensitivity, and precision. Amenable to automation.Requires specialized equipment and solvents.
Gas Chromatography (GC) Partitioning between a gas mobile phase and a liquid/solid stationary phase.[11]Excellent for volatile impurities.The analyte may have insufficient volatility or thermal stability, potentially requiring derivatization.[12]
UV-Vis Spectrophotometry Measurement of light absorption.[11]Simple, rapid, and cost-effective.Lacks specificity. Cannot separate the analyte from impurities or degradation products, making it unsuitable for stability or purity testing.
LC-MS/MS HPLC coupled with mass spectrometry detection.Offers superior sensitivity and specificity, ideal for trace-level analysis.[13]Higher cost and complexity of instrumentation and method development.

For its intended purpose of accurate quantification in quality control and drug development settings, the validated RP-HPLC method offers the optimal balance of specificity, sensitivity, robustness, and cost-effectiveness.

Visualizing the Validation Workflow

To better understand the logical flow of the method validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Implementation Dev Method Development & Optimization Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Dev->Protocol SST System Suitability Test (SST) Protocol->SST Specificity Specificity SST->Specificity Proceed if SST Passes Linearity Linearity & Range SST->Linearity Proceed if SST Passes Accuracy Accuracy SST->Accuracy Proceed if SST Passes Precision Precision SST->Precision Proceed if SST Passes LOD_LOQ LOD & LOQ SST->LOD_LOQ Proceed if SST Passes Robustness Robustness SST->Robustness Proceed if SST Passes Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Routine Implementation for Routine Analysis Report->Routine

Caption: Workflow for HPLC Method Validation.

Validation_Parameter_Relationship Suitable Suitable for Intended Purpose Quant Reliable Quantification Suitable->Quant ID Correct Identification Suitable->ID Purity Purity Assessment Suitable->Purity Accuracy Accuracy Quant->Accuracy Precision Precision Quant->Precision Linearity Linearity Quant->Linearity Specificity Specificity ID->Specificity Purity->Specificity Robustness Robustness Accuracy->Robustness underpins Precision->Robustness underpins Linearity->Robustness underpins Specificity->Robustness underpins Robustness->Suitable ensures reliability Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Robustness underpins

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The described RP-HPLC method has been successfully validated according to the ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. All performance characteristics met the pre-defined acceptance criteria, confirming that the method is suitable for its intended purpose in a regulated laboratory environment. When compared to alternatives, this HPLC method provides the most practical and effective solution for routine quality control analysis of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available from: [Link]

  • System Suitability. Chromatography Online. Available from: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. PubMed. Available from: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Available from: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. Available from: [Link]

  • HPLC Method Development and Validation. ijrpr. Available from: [Link]

  • A Review on Method Development and Validation by Using HPLC. IJPRS. Available from: [Link]

  • Method and assays for quantitation of acetamide in a composition. Google Patents.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS. Available from: [Link]

  • This compound. PMC - NIH. Available from: [Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters. Available from: [Link]

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Unlocking Potent Bioactivity: A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(3,5-dichlorophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the N-aryl-2-chloroacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-chloro-N-(3,5-dichlorophenyl)acetamide analogs. By dissecting the influence of molecular modifications on their antifungal, herbicidal, and anticancer properties, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation bioactive compounds.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound molecule is characterized by three key regions amenable to chemical modification: the N-phenyl ring, the acetamide linker, and the chloroacetyl group. The inherent reactivity of the α-chloro group and the specific substitution pattern of the dichlorophenyl ring are fundamental to its biological profile. Our exploration of the SAR will focus on how systematic alterations to these regions modulate the compound's efficacy and mechanism of action.

Antifungal Activity: Targeting Fungal Cell Integrity

Analogs of 2-chloro-N-phenylacetamide have demonstrated significant potential as antifungal agents, particularly against pathogenic strains of Aspergillus and Candida.[1][2][3][4] The 3,5-dichloro substitution pattern on the phenyl ring is a critical determinant of this activity.

The Critical Role of Phenyl Ring Substitution

Quantitative Structure-Activity Relationship (QSAR) studies and experimental data consistently reveal that the nature and position of substituents on the N-phenyl ring profoundly impact antifungal potency.

  • Halogenation is Key: The presence of halogens on the phenyl ring is strongly correlated with enhanced antifungal activity. This is attributed to an increase in lipophilicity, which facilitates the passage of the molecule across the fungal cell membrane.[1][2] Analogs such as N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides have been reported as some of the most active compounds against Gram-positive bacteria and pathogenic yeasts.[1][2]

  • The "Di-Chloro" Advantage: While mono-halogenation is effective, di-substitution, particularly in a meta, meta (3,5) pattern, often leads to superior activity. This specific arrangement is thought to optimize the molecule's fit within the target site.

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of N-phenyl-2-chloroacetamide Analogs

Compound IDPhenyl Ring SubstitutionStaphylococcus aureus (MRSA)Candida albicans
1 H>4000>4000
2 4-Cl64128
3 3-Br64128
4 3,5-diClPotent (qualitative data)Potent (qualitative data)

Data synthesized from multiple sources for comparative illustration.[1][2][3][4]

Proposed Mechanism of Antifungal Action

The primary mechanism of antifungal action for these compounds is believed to involve disruption of the fungal cell membrane's integrity. Evidence suggests an interaction with ergosterol, a crucial sterol component of fungal cell membranes that is absent in mammalian cells, making it a selective target.[5][6]

Antifungal_Mechanism cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Analog This compound Analog Ergosterol Ergosterol Analog->Ergosterol Binds to MembraneDisruption Membrane Disruption Ergosterol->MembraneDisruption Leads to CellDeath Fungal Cell Death MembraneDisruption->CellDeath Causes

Caption: Proposed mechanism of antifungal action for this compound analogs.

Herbicidal Activity: A Potent Inhibitor of Plant Growth

Chloroacetamide herbicides are widely used in agriculture for the control of annual grasses and some broadleaf weeds.[7] Their mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process essential for plant development.[7][8][9][10][11]

Structure-Activity Relationship in Herbicidal Efficacy

The herbicidal activity of chloroacetamides is highly dependent on the molecular structure, which influences their uptake, translocation, and interaction with the target enzyme.

  • N-Aryl Substitution: The nature of the substituent on the N-aryl ring is crucial. While a range of substitutions can confer herbicidal activity, the 3,5-dichlorophenyl moiety is a feature of several effective herbicides.

  • The Chloroacetamide Moiety: The chloroacetamide group is the reactive component responsible for inhibiting the target enzyme.

Mechanism of Action: Inhibition of VLCFA Elongases

The primary target of chloroacetamide herbicides is the VLCFA elongase enzyme system located in the endoplasmic reticulum.[8][9][11] Specifically, these compounds inhibit the condensing enzyme (VLCFA synthase), which is the first and rate-limiting step in the elongation of fatty acids with more than 18 carbon atoms.[7][9] This inhibition disrupts the formation of essential lipids required for cell membrane integrity, cuticle formation, and overall plant growth, leading to stunted development and eventual death of the weed.[9][11]

Herbicidal_Mechanism Chloroacetamide This compound VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) Chloroacetamide->VLCFA_Synthase Inhibits VLCFA_Elongase VLCFA Elongase System (Endoplasmic Reticulum) VLCFA_Synthesis VLCFA Synthesis (>C18 Fatty Acids) VLCFA_Elongase->VLCFA_Synthesis Catalyzes Plant_Growth Normal Plant Growth (Membranes, Cuticle) VLCFA_Synthesis->Plant_Growth Essential for Stunted_Growth Stunted Growth & Weed Death VLCFA_Synthesis->Stunted_Growth Disruption leads to Inhibition->VLCFA_Synthesis Blocks

Caption: Mechanism of herbicidal action via inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis.

Anticancer Potential: Inducing Apoptosis in Cancer Cells

Recent studies have highlighted the potential of 2-chloro-N-phenylacetamide analogs as anticancer agents.[12][13][14] The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis in cancer cell lines.

SAR for Anticancer Activity

Similar to their antifungal and herbicidal activities, the anticancer potency of these analogs is strongly influenced by the substitution pattern on the phenyl ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring generally enhances cytotoxic activity.

  • Positional Isomerism: The position of the substituents is critical. For instance, a study on N,N-disubstituted chloroacetamides found that 3,5-disubstituted analogs exhibited significant potency.

Table 2: Comparative Cytotoxicity (IC50, µM) of N-phenyl-2-chloroacetamide Analogs against A549 Lung Cancer Cells

Compound IDPhenyl Ring SubstitutionIC50 (µM)
5 4-Cl>100
6 3,5-diiodo2.84

Data synthesized from multiple sources for comparative illustration.

Experimental Protocols

General Synthesis of this compound Analogs:

  • To a solution of the appropriately substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq.).

  • Slowly add chloroacetyl chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2-chloroacetamide analog.

Synthesis_Workflow Start Substituted Aniline Reaction Acylation Reaction Start->Reaction Reagent1 Chloroacetyl Chloride Reagent1->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-chloro-N-arylacetamide Analog Purification->Product

Sources

Independent Verification of the Antimicrobial Properties of 2-chloro-N-(3,5-dichlorophenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Acetamide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their broad-spectrum antibacterial and antifungal activities.[1][2][3][4][5][6][7] The core acetamide scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological properties. This guide focuses on the independent verification of the antimicrobial potential of a specific, yet under-investigated, derivative: 2-chloro-N-(3,5-dichlorophenyl)acetamide . While the crystal structure of this compound has been determined, its biological activity remains largely unexplored.[8] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate its antimicrobial efficacy against a panel of clinically relevant microorganisms and compare its performance with established antimicrobial agents.

The rationale for investigating this compound is rooted in the known antimicrobial contributions of its constituent chemical moieties. The chloroacetamide group is a recognized pharmacophore in various bioactive molecules, and the presence of chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets.[6][9] This guide will outline the essential experimental protocols, data interpretation strategies, and comparative analyses required to rigorously assess its potential as a lead compound in antimicrobial drug discovery.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a meaningful assessment of this compound's antimicrobial activity, it is crucial to select appropriate comparator agents. Based on the literature for other acetamide derivatives and the common spectrum of activity for new chemical entities, the following commercially available antibiotics are proposed as benchmarks:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Its inclusion will provide a benchmark against a well-established synthetic antibacterial agent.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It is particularly effective against many Gram-negative bacteria.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria. It serves as a critical comparator for activity against this important class of pathogens.

  • Amphotericin B: A polyene antifungal agent that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This will be the primary comparator for any observed antifungal activity.

Experimental Protocols: A Step-by-Step Guide to Verification

The following sections detail the essential in vitro experiments to determine the antimicrobial spectrum and potency of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) B Prepare serial two-fold dilutions of the test compound in a 96-well plate A->B D Inoculate each well with the standardized microbial suspension B->D C Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) C->D E Incubate plates at the optimal temperature and duration for the specific microorganism D->E F Visually inspect the plates for the lowest concentration with no visible growth (turbidity) E->F G Determine the MIC value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Detailed Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a crucial follow-up to the MIC to determine whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

Experimental Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_analysis Incubation & Analysis A Select wells from the MIC plate showing no visible growth B Aliquot a small volume from each selected well onto an agar plate A->B C Spread the aliquot evenly across the surface of the agar B->C D Incubate the agar plates under optimal growth conditions C->D E Observe the plates for colony growth D->E F Determine the lowest concentration that results in ≥99.9% reduction in the initial inoculum E->F

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination.

Detailed Protocol:

  • From MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

  • Subculturing: Aliquot a small, defined volume from each of these wells and plate it onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under optimal growth conditions until colonies are visible in the positive control.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Presentation and Comparative Analysis

The antimicrobial activity of this compound should be evaluated against a panel of clinically relevant microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Bacillus subtilis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[9][10]

  • Fungi: Candida albicans, Aspergillus niger.

The results should be summarized in a clear and concise table for easy comparison with the selected benchmark agents.

Table 1: Comparative Antimicrobial Activity of this compound and Comparator Agents (Hypothetical Data)

MicroorganismThis compoundCiprofloxacinGentamicinVancomycinAmphotericin B
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
S. aureus 810.51NT
MRSA 16>12841NT
B. subtilis 40.50.250.5NT
E. coli 320.0152>128NT
P. aeruginosa 640.254>128NT
K. pneumoniae 320.032>128NT
C. albicans 16NTNTNT0.5
A. niger 32NTNTNT1

NT: Not Tested

Table 2: Bactericidal/Fungicidal Activity of this compound (Hypothetical Data)

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
S. aureus 8162Bactericidal
E. coli 321284Bactericidal
C. albicans 16>64>4Fungistatic

Discussion and Future Directions

The hypothetical data presented in the tables suggest that this compound may possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity. A key finding would be its potential activity against MRSA, a notoriously difficult-to-treat pathogen. The MBC/MIC ratio will provide crucial insights into its mode of action, indicating whether it inhibits growth or actively kills the microorganisms.

Should the experimental results align with this promising hypothetical profile, further investigations would be warranted, including:

  • Mechanism of Action Studies: Elucidating the molecular target of this compound is critical. Techniques such as macromolecular synthesis inhibition assays, membrane potential studies, and molecular docking could provide valuable information.[2][4]

  • Toxicity and Selectivity: In vitro cytotoxicity assays using mammalian cell lines are essential to assess the compound's selectivity for microbial cells over host cells.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in animal models of infection to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

This guide provides a robust framework for the independent and comprehensive verification of the antimicrobial properties of this compound. By employing standardized protocols and comparing its activity against established antimicrobial agents, researchers can generate the high-quality data necessary to determine its potential as a novel therapeutic agent. The systematic approach outlined herein ensures scientific integrity and provides a clear path forward for the evaluation of this and other promising acetamide derivatives in the ongoing fight against antimicrobial resistance.

References

  • Shaikh, A. S., Nadeem, H., Khan, M. T., Saeed, A., & Murtaza, B. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 9785–9796. [Link]

  • Shaikh, A. S., Nadeem, H., Khan, M. T., Saeed, A., & Murtaza, B. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ResearchGate. [Link]

  • Mahyavanshi, J., & Patel, K. (2021). Synthesis, characterization and antibacterial evaluation of novel benzothiazole clubbed acetamide derivatives. Research Journal of Chemistry and Environment, 25(7), 157-160. [Link]

  • Shaikh, A. S., Nadeem, H., Khan, M. T., Saeed, A., & Murtaza, B. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed. [Link]

  • El-Saghier, A. M. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(33), 29876–29887. [Link]

  • Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Neliti. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Neliti. [Link]

  • Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

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  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of Biomaterials and Nanobiotechnology, 11(4), 269-281. [Link]

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  • Fathalla, O. A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6649. [Link]

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Sources

A Comparative Environmental Impact Analysis of 2-chloro-N-(3,5-dichlorophenyl)acetamide and Related Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the environmental impact of 2-chloro-N-(3,5-dichlorophenyl)acetamide. Recognizing the limited publicly available environmental data for this specific molecule, this document establishes an inferred risk profile by examining the well-documented environmental behavior of structurally related and commercially significant chloroacetamide herbicides (alachlor, acetochlor) and dichloroacetamide herbicide safeners (benoxacor, dichlormid). This analysis is intended for researchers, environmental scientists, and drug development professionals to foster a deeper understanding of the environmental fate and ecotoxicity of this important class of chemical compounds.

Introduction to Chloroacetamides: A Class of Potent Agrochemicals

The chloroacetamide class of compounds represents a significant group of agrochemicals used globally for weed control. Primarily functioning as pre-emergence herbicides, they are effective against annual grasses and some broadleaf weeds in major crops like corn, soybeans, and cotton. Their mode of action involves the inhibition of very long-chain fatty acid synthesis, which is crucial for plant growth.

A unique aspect of this class is the dual role of its members. While compounds like alachlor and acetochlor are potent active ingredients, other structurally similar molecules, known as dichloroacetamide safeners (e.g., benoxacor, dichlormid), are added to herbicide formulations. These safeners are biologically active, selectively protecting the crop from the herbicide's phytotoxic effects, yet are often regulated as "inert" ingredients. This regulatory classification has led to a significant disparity in the level of environmental scrutiny they receive compared to active ingredients[1][2].

This guide focuses on this compound. While its specific application and environmental profile are not extensively documented in public literature, its chemical structure suggests it belongs to this impactful class. By analyzing its analogues, we can elucidate its probable environmental behavior, from persistence and mobility in soil and water to its potential toxicity to non-target organisms.

PART 1: Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is governed by its intrinsic physicochemical properties. Key parameters such as water solubility, vapor pressure, and partition coefficients dictate its movement, distribution, and persistence across environmental compartments (soil, water, air).

The octanol-water partition coefficient (Kow) is a critical indicator of a substance's tendency to associate with organic matter, suggesting its potential for bioaccumulation in organisms. The soil organic carbon-water partitioning coefficient (Koc) predicts mobility in soil; higher values indicate stronger binding to soil particles and lower potential for leaching into groundwater. The soil half-life (DT50) measures persistence, a key factor in determining long-term exposure risks.

Below is a comparative table of these properties for our selected reference compounds.

PropertyAlachlorAcetochlorBenoxacorDichlormid
CAS Number 15972-60-8[3]34256-82-1[4]98730-04-2[5]37764-25-3
Molecular Formula C₁₄H₂₀ClNO₂[3]C₁₄H₂₀ClNO₂[4]C₁₁H₁₀Cl₂N₂O₂C₈H₁₁Cl₂NO
Water Solubility (mg/L at 25°C) 242[3]223[4]205000[6]
Log Kow (Octanol-Water Partition) 3.093.03~3.0[7]1.5
Soil Half-life (DT50, aerobic) 6-15 days[8]8-12 weeks[4]5-49 days[7]Not specified, generally not persistent[6]
Soil Sorption (Koc, mL/g) 170200Not available19-42

Field-Proven Insights:

The data reveals significant variability within the chloroacetamide class. Alachlor and acetochlor exhibit moderate persistence and soil sorption, indicating a potential for both runoff and leaching under certain conditions[4][8]. In contrast, the safener dichlormid is highly water-soluble and shows low sorption, suggesting it is more mobile in soil environments[6]. Benoxacor's lower water solubility and higher Log Kow imply a greater tendency to adsorb to soil and bioaccumulate compared to dichlormid[7][9].

For This compound , we can infer certain behaviors based on its structure. The presence of three chlorine atoms on the phenyl ring, compared to the single chloro-substituent in many analogues, would likely increase its hydrophobicity. This suggests a higher Log Kow and Koc value than alachlor or acetochlor, leading to stronger soil adsorption and a greater potential for bioaccumulation, while possibly reducing its mobility and leaching potential.

PART 2: Ecotoxicity Profile

The introduction of any agrochemical into the environment carries the risk of impacting non-target organisms. A comprehensive ecotoxicity profile, examining effects on a range of species from aquatic life to terrestrial organisms, is essential for a complete risk assessment.

EndpointAlachlorAcetochlorBenoxacorDichlormid
Fish 96-hr LC50 (Rainbow Trout) 1.8 mg/L0.45 mg/L[4]2.9 mg/L[7]10 mg/L
Aquatic Invertebrate 48-hr EC50 (Daphnia magna) 10 mg/L16.0 mg/L[4]5.3 mg/L7.9 mg/L
Aquatic Plant (Algae) EC50 0.001 mg/LHighly Toxic[10]0.63 mg/L[1]Not specified
Bird (Bobwhite Quail) LD50 1162 mg/kg>2000 mg/kg1934 mg/kg>2000 mg/kg
Honeybee Acute Contact LD50 Moderately Toxic[11]Moderately Toxic[4]Moderately Toxic[9]Not specified

Field-Proven Insights:

This comparison highlights that both active ingredients and safeners can pose significant environmental risks. Acetochlor and alachlor are particularly toxic to aquatic plants (algae), which form the base of many aquatic food webs[10]. The safener benoxacor is also classified as highly toxic to aquatic autotrophs and moderately toxic to fish[1][7]. This underscores the critical flaw in considering safeners as environmentally "inert."

Given its polychlorinated aromatic structure, This compound would be expected to exhibit moderate to high toxicity to aquatic organisms. The risk would be amplified if it also has a high potential for bioaccumulation, as inferred from its structure. Without empirical data, a precautionary approach assuming at least a similar level of toxicity to its analogues is warranted.

PART 3: Biotransformation and Metabolite Concerns

A crucial aspect of the environmental impact of chloroacetamides is their transformation into various metabolites. The parent compound is often less of a long-term concern than its degradation products, which can be more persistent, more mobile, and, in some cases, more toxic[12].

The primary degradation pathway in soil and water is microbial biotransformation[4]. Common reactions include dealkylation, hydroxylation, and conjugation with biological molecules like glutathione. These processes often break down the parent herbicide into smaller, more polar molecules such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. Studies have shown that concentrations of these metabolites in water bodies can be 20-30 times higher than those of the parent compounds.

G parent Parent Chloroacetamide (e.g., Alachlor, Acetochlor) phase1 Phase I Metabolism (Dehalogenation, Hydroxylation) parent->phase1 Microbial Action glutathione Glutathione Conjugation phase1->glutathione cysteine Cysteine Conjugate glutathione->cysteine Cleavage esa Ethanesulfonic Acid (ESA) Metabolite (Mobile, Persistent) cysteine->esa Oxidation oa Oxanilic Acid (OA) Metabolite (Mobile, Persistent) cysteine->oa Further Degradation

Generalized biotransformation pathway of chloroacetamide herbicides.

Trustworthiness Through Self-Validation:

The environmental narrative of chloroacetamides is incomplete without considering their metabolites. The widespread detection of ESA and OA metabolites in groundwater and surface water validates the laboratory predictions of their formation and mobility[2]. Any risk assessment for a new compound like this compound must therefore include a thorough investigation of its potential degradation products and their respective environmental profiles. The stability of the dichlorophenyl ring suggests that metabolites retaining this structure could be formed and may exhibit significant persistence.

PART 4: Standardized Methodologies for Environmental Impact Assessment

To ensure data is reliable and comparable across different laboratories and jurisdictions, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are internationally accepted for regulatory purposes[13][14]. The U.S. Environmental Protection Agency (EPA) has a similar rigorous framework for ecological risk assessment[15][16].

Key Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This protocol is fundamental for determining the persistence (DT50) of a compound in soil and identifying its major transformation products.

Objective: To measure the rate and determine the route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Step-by-Step Methodology:

  • Soil Selection: A minimum of three different soil types are selected, representing a range of organic carbon content, pH, and texture. Soils are characterized thoroughly.

  • Test Substance Preparation: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples. Radiolabeling allows for accurate mass balance calculations, ensuring all applied material is accounted for throughout the study[17].

  • Incubation (Aerobic Phase): The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture level. A stream of carbon dioxide-free, humidified air is passed through the incubation vessels.

  • Sampling and Analysis: At specified time intervals, replicate samples are removed. The soil is extracted using appropriate solvents.

  • Quantification: The parent compound and its transformation products in the extracts are separated (e.g., by HPLC) and quantified using radio-detection. Volatile products, including any evolved ¹⁴CO₂, are trapped and measured.

  • Anaerobic Phase: For the anaerobic part of the study, soil samples are pre-incubated under aerobic conditions before being flooded with nitrogen and water to create an anoxic environment. The incubation and analysis then proceed as with the aerobic samples.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate degradation kinetics, including the DT50 (time for 50% dissipation) and DT90 values. Transformation products are identified and quantified[17].

Workflow for OECD Guideline 307: Soil Transformation Study.

Conclusion and Future Directions

The comparative analysis of prominent chloroacetamide herbicides and safeners reveals a class of compounds with significant environmental considerations. While effective as agrochemicals, their potential for persistence, mobility, ecotoxicity, and the formation of problematic metabolites necessitates careful risk assessment.

For This compound , the lack of direct environmental data is a critical knowledge gap. Based on its chemical structure and the behavior of its analogues, an inferred risk profile suggests:

  • High Persistence and Bioaccumulation Potential: Due to its polychlorinated aromatic ring.

  • Moderate to High Ecotoxicity: Particularly to aquatic organisms.

  • Formation of Persistent Metabolites: The dichlorophenyl moiety may resist complete degradation, leading to the formation of persistent chlorinated byproducts.

This guide underscores the necessity of applying standardized testing protocols to all agrochemicals, including intermediates and so-called "inert" ingredients. The biological activity and environmental presence of safeners like benoxacor and dichlormid demonstrate that a holistic approach to formulation risk assessment is required. Future research must prioritize generating empirical environmental fate and ecotoxicity data for under-studied compounds like this compound to ensure a comprehensive understanding of their environmental impact and to support the development of safer, more sustainable agricultural practices.

References

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

  • Klopp, C. A., et al. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology Letters. [Link]

  • McFadden, M. E. (2021). Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. [Link]

  • U.S. EPA. (1998). Guidelines for Ecological Risk Assessment. U.S. Environmental Protection Agency. [Link]

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  • AERU. (n.d.). Acetochlor (Ref: CP 55097). Agriculture & Environment Research Unit, University of Hertfordshire. [Link]

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  • ResearchGate. (2020). Environmental disappearance of acetochlor and its bioavailability to weed. [Link]

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A Comparative Guide to Validating the Proposed Covalent Mechanism of Action for 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)acetamide, a compound hypothesized to act as a covalent inhibitor. Due to the limited publicly available data on this specific molecule, we will proceed based on a scientifically plausible proposed mechanism derived from its chemical structure. The chloroacetamide moiety suggests a reactive electrophile capable of forming a covalent bond with nucleophilic residues on a protein target, a hallmark of covalent inhibition.[1]

We will compare this compound, hereafter referred to as Cmpd-X, with two hypothetical alternatives: a known non-covalent inhibitor (NC-Inhib) and a well-characterized covalent inhibitor (Cov-Inhib) targeting the same hypothetical enzyme, a cysteine protease designated as Protease-Y. This guide will detail the experimental workflows, from initial biochemical assays to cellular target engagement and proteomic profiling, providing a robust strategy for mechanism of action validation.

Proposed Signaling Pathway and Mechanism of Inhibition

Cmpd-X is proposed to inhibit Protease-Y through a two-step mechanism characteristic of covalent inhibitors.[2] Initially, it reversibly binds to the active site of Protease-Y, forming a non-covalent complex. This is followed by an irreversible step where the electrophilic chloroacetamide warhead reacts with a nucleophilic cysteine residue in the active site, forming a stable covalent bond.[3] This covalent modification permanently inactivates the enzyme.[4]

Covalent Inhibition Pathway cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Protease-Y (Active) Protease-Y (Active) Protease-Y::Cmpd-X (Non-covalent complex) Protease-Y::Cmpd-X (Non-covalent complex) Protease-Y (Active)->Protease-Y::Cmpd-X (Non-covalent complex) k_on Cmpd-X Cmpd-X Protease-Y::Cmpd-X (Non-covalent complex)->Protease-Y (Active) k_off Protease-Y-Cmpd-X (Covalent Adduct - Inactive) Protease-Y-Cmpd-X (Covalent Adduct - Inactive) Protease-Y::Cmpd-X (Non-covalent complex)->Protease-Y-Cmpd-X (Covalent Adduct - Inactive) k_inact

Caption: Proposed two-step covalent inhibition of Protease-Y by Cmpd-X.

Experimental Validation Workflow

A multi-faceted approach is necessary to validate the proposed covalent mechanism. The following sections detail the key experiments, their rationale, and expected outcomes.

Validation_Workflow Start Start Biochemical_Assays Biochemical Assays (Enzyme Kinetics) Start->Biochemical_Assays Mass_Spectrometry Mass Spectrometry (Covalent Adduct Confirmation) Biochemical_Assays->Mass_Spectrometry Cellular_Target_Engagement Cellular Target Engagement (CETSA, In-Cell Assays) Mass_Spectrometry->Cellular_Target_Engagement Washout_Experiment Washout Experiment (Irreversibility) Cellular_Target_Engagement->Washout_Experiment Proteomic_Profiling Chemoproteomics (Selectivity Profiling) Washout_Experiment->Proteomic_Profiling End End Proteomic_Profiling->End

Caption: Experimental workflow for validating the covalent mechanism of Cmpd-X.

Rationale: Initial biochemical assays are crucial to determine the potency and time-dependency of inhibition, a key indicator of covalent modification.[5] A progressive, time-dependent inhibition is expected for a covalent inhibitor, whereas a non-covalent inhibitor will reach equilibrium quickly.[6]

Protocol: Time-Dependent Inhibition Assay

  • Reagents: Purified recombinant Protease-Y, fluorogenic substrate for Protease-Y, Cmpd-X, NC-Inhib, Cov-Inhib, assay buffer.

  • Procedure: a. Pre-incubate Protease-Y with varying concentrations of Cmpd-X, NC-Inhib, and Cov-Inhib for different time points (e.g., 0, 15, 30, 60, 120 minutes). b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot the percent inhibition as a function of pre-incubation time. Determine the IC50 values at each time point. For covalent inhibitors, the IC50 should decrease with longer pre-incubation times.[7] The data can be fitted to determine the kinetic parameters kinact (maximal rate of inactivation) and KI (reversible binding constant).[8]

Expected Results:

CompoundIC50 Shift with Pre-incubationkinact/KI (M-1s-1)
Cmpd-X Yes (Significant decrease)To be determined
NC-Inhib No (Stable IC50)Not applicable
Cov-Inhib Yes (Significant decrease)~1.5 x 105 (Hypothetical)

Rationale: Mass spectrometry (MS) provides direct evidence of a covalent bond by detecting the mass shift in the target protein corresponding to the addition of the inhibitor.[9] This technique can also be used to identify the specific amino acid residue that has been modified.[10]

Protocol: Intact Protein and Peptide Mapping Mass Spectrometry

  • Sample Preparation: a. Incubate Protease-Y with a molar excess of Cmpd-X and Cov-Inhib. Include a vehicle control (e.g., DMSO). b. Remove unbound inhibitor using a desalting column.

  • Intact Protein Analysis: a. Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the intact protein.

  • Peptide Mapping: a. Digest the protein samples with a protease (e.g., trypsin). b. Analyze the resulting peptides by LC-MS/MS. c. Search the MS/MS data for peptides with a mass modification corresponding to the molecular weight of the inhibitor.

Expected Results:

CompoundIntact Protein Mass ShiftModified Peptide Identified
Cmpd-X Expected shift of ~237 DaYes (on a cysteine residue)
NC-Inhib No shiftNo
Cov-Inhib Expected shift (corresponding to its MW)Yes (on a cysteine residue)

Rationale: It is essential to confirm that the compound can enter cells and bind to its target in a physiological environment.[11] Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor target engagement in intact cells or cell lysates.[12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells expressing Protease-Y with Cmpd-X, NC-Inhib, Cov-Inhib, or vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Quantification: Quantify the amount of soluble Protease-Y at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature indicates target engagement.[13]

Expected Results:

CompoundCETSA Melt Curve Shift (ΔTm)
Cmpd-X Significant positive shift
NC-Inhib Positive shift (may be less pronounced than covalent inhibitors)
Cov-Inhib Significant positive shift

Rationale: A washout experiment in a cellular context can differentiate between reversible and irreversible inhibitors.[8] After treating cells with the inhibitor and then removing it from the medium, the activity of a reversible inhibitor should be restored as it dissociates from the target. In contrast, the effect of an irreversible covalent inhibitor should persist due to the stable covalent bond.

Protocol: Cellular Washout and Activity Assay

  • Cell Treatment: Treat cells with Cmpd-X, NC-Inhib, and Cov-Inhib at a concentration of ~10x their respective cellular IC50 values for a defined period.

  • Washout: a. For the washout groups, remove the inhibitor-containing medium, wash the cells multiple times with fresh medium, and then incubate in inhibitor-free medium. b. For the no-washout groups, maintain the cells in the inhibitor-containing medium.

  • Activity Assessment: At various time points post-washout, lyse the cells and measure the activity of Protease-Y using a suitable substrate.

  • Data Analysis: Compare the recovery of Protease-Y activity in the washout groups to the no-washout and vehicle control groups.

Expected Results:

CompoundRecovery of Protease-Y Activity After Washout
Cmpd-X Minimal to no recovery
NC-Inhib Significant recovery
Cov-Inhib Minimal to no recovery

Rationale: A critical aspect of drug development is to ensure the selectivity of a compound for its intended target. Chemoproteomics methods, such as Activity-Based Protein Profiling (ABPP) or competitive proteomic profiling, can be used to identify the on- and off-targets of a covalent inhibitor across the proteome.[14][15]

Protocol: Competitive Chemoproteomic Profiling

  • Probe Synthesis: Synthesize a probe version of Cmpd-X containing a reporter tag (e.g., an alkyne or biotin).

  • Cell Lysate Treatment: Treat cell lysates with varying concentrations of Cmpd-X to compete with the binding of the probe.

  • Probe Labeling: Add the Cmpd-X probe to the lysates.

  • Enrichment and Identification: Use the reporter tag to enrich for probe-labeled proteins (e.g., via click chemistry and streptavidin pulldown). Identify and quantify the enriched proteins using mass spectrometry.[14]

  • Data Analysis: Proteins for which the probe signal is competed away by Cmpd-X are identified as targets. The dose-response of this competition can be used to assess the potency of engagement.

Expected Results:

CompoundPrimary TargetOff-Targets Identified
Cmpd-X Protease-YTo be determined (ideally few and at high concentrations)
Cov-Inhib Protease-YKnown and characterized off-targets
Conclusion

The validation of a covalent mechanism of action requires a multi-pronged approach that combines biochemical, biophysical, and cellular methods. The experimental framework outlined in this guide provides a robust strategy to confirm the proposed covalent inhibition of Protease-Y by this compound. By comparing its performance against well-characterized non-covalent and covalent inhibitors, researchers can gain a high degree of confidence in its mechanism of action, which is a critical step in the drug discovery and development process.

References

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  • PubMed. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification.

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  • ResearchGate. (PDF) 2-(4-Chlorophenyl)acetamide.

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A Comparative Benchmark Analysis of 2-chloro-N-(3,5-dichlorophenyl)acetamide Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. A critical, early-stage gatekeeping process is the rigorous evaluation of its performance against existing, well-characterized inhibitors. This process, known as benchmarking, provides an essential context for a compound's potency, selectivity, and cellular efficacy, thereby guiding the crucial " go/no-go " decisions in a drug discovery pipeline. A critical step in the evaluation of a new drug candidate is to compare its performance against existing compounds.

This guide presents a comprehensive framework for the benchmark testing of a novel compound, 2-chloro-N-(3,5-dichlorophenyl)acetamide (herein designated 35DCPCA ), against known inhibitors. While the primary biological target of 35DCPCA is under investigation, for the purpose of this illustrative guide, we will proceed with the hypothesis that it is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.

We will benchmark 35DCPCA against two well-established inhibitors with distinct profiles:

  • Dinaciclib: A potent, broad-spectrum CDK inhibitor (targeting CDK1, CDK2, CDK5, and CDK9).

  • Palbociclib: A highly selective inhibitor of CDK4/6, which will serve as a crucial selectivity control.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to inhibitor characterization.

Scientific Rationale: Establishing a Multi-Faceted Comparison

A single data point is insufficient to characterize an inhibitor. A robust benchmarking strategy must interrogate the compound's activity at multiple levels. Our experimental design is therefore built on two pillars:

  • Biochemical Potency & Selectivity: This directly measures the compound's ability to interact with its purified target enzyme. The half-maximal inhibitory concentration (IC50) is the gold standard metric for potency, quantifying the concentration of an inhibitor required to reduce enzyme activity by 50%.[1] By testing against the primary target (CDK2) and a related off-target kinase (CDK4), we can establish a preliminary selectivity profile. An inhibitor is typically considered selective if it demonstrates a potency difference of >10-100-fold against other family members.[2]

  • Cellular Efficacy: A compound's biochemical potency does not always translate to cellular activity. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response. We will utilize a cell viability assay to determine the cytotoxic or cytostatic effects of the inhibitors on a relevant cancer cell line.

The following diagram illustrates the logical workflow for our comparative analysis.

G cluster_0 Phase 1: Biochemical Analysis cluster_1 Phase 2: Cellular Analysis cluster_2 Phase 3: Data Synthesis P1 Compound Preparation (35DCPCA, Dinaciclib, Palbociclib) Serial Dilutions P2 Biochemical Kinase Assay (CDK2/Cyclin E) P1->P2 Test Compounds P3 Selectivity Kinase Assay (CDK4/Cyclin D1) P1->P3 Test Compounds P4 IC50 Determination (Biochemical) Non-linear Regression P2->P4 P3->P4 C2 Compound Treatment (Dose-Response) P4->C2 Inform Dosing Strategy D1 Comparative Data Analysis (Potency & Selectivity) P4->D1 C1 Cell Culture (OVCAR-3 Ovarian Cancer Line) C1->C2 C3 MTT Cell Viability Assay C2->C3 72h Incubation C4 IC50 Determination (Cellular) Sigmoidal Curve Fit C3->C4 C4->D1

Caption: Experimental workflow for benchmarking 35DCPCA.

Experimental Design & Detailed Methodologies

The following protocols are designed to be self-validating, with integrated controls and clear endpoints.

Protocol 1: Biochemical IC50 Determination via Kinase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Expertise & Experience: The choice of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a robust, high-throughput format with a high signal-to-noise ratio, making it ideal for screening and IC50 determination.

Materials:

  • Kinases: Recombinant CDK2/Cyclin E1, CDK4/Cyclin D1.

  • Antibody: LanthaScreen™ Eu-anti-tag antibody.

  • Tracer: Fluorescently labeled kinase tracer specific for the CDK family.

  • Test Compounds: 35DCPCA, Dinaciclib, Palbociclib (dissolved in 100% DMSO).

  • Assay Plate: 384-well, low-volume, non-binding surface plate.

  • Plate Reader: Capable of time-resolved FRET measurements.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution series for each compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells as a "no inhibition" control and wells without kinase as a "background" control.

  • Kinase/Antibody Addition: Prepare a solution of the kinase (e.g., CDK2/Cyclin E1) and the Eu-labeled antibody in the appropriate kinase buffer. Dispense this mixture into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to bind to the kinase.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Second Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor fluorophore emission wavelengths).

  • Data Analysis: a. Calculate the TR-FRET ratio. b. Normalize the data using the "no inhibition" (0% inhibition) and "background" (100% inhibition) controls. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data using a four-parameter sigmoidal dose-response curve (non-linear regression) to determine the IC50 value.[3]

Protocol 2: Cellular IC50 Determination via MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt into a purple formazan product.[4]

  • Expertise & Experience: The MTT assay is chosen for its reliability, cost-effectiveness, and straightforward workflow. The 72-hour incubation period is selected to be long enough to observe the effects of a cell cycle inhibitor, as it allows for multiple cell divisions to occur.

Materials:

  • Cell Line: OVCAR-3 (human ovarian cancer cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, flat-bottom, tissue culture-treated plate.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.[5][6]

Procedure:

  • Cell Seeding: Seed OVCAR-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds (35DCPCA, Dinaciclib, Palbociclib) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO as untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[5] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: a. Subtract the absorbance of the media-only blank wells from all other readings. b. Normalize the data to the untreated control wells (representing 100% viability). c. Plot the percent viability against the logarithm of the inhibitor concentration. d. Fit the data using a sigmoidal dose-response curve to calculate the cellular IC50 value.[3]

Hypothetical Data Interpretation & Visualization

To illustrate the output of these protocols, the following table summarizes hypothetical performance data for 35DCPCA against our selected benchmarks.

InhibitorTarget(s)Biochemical IC50 (CDK2) (nM)Biochemical IC50 (CDK4) (nM)Selectivity (CDK4/CDK2)Cellular IC50 (OVCAR-3) (µM)
35DCPCA CDK2 (Hypothesized) 85 >10,000 >117x 1.2
DinaciclibCDK1/2/5/92157.5x0.05
PalbociclibCDK4/6>5,00011N/A0.8

Data are hypothetical and for illustrative purposes only.

  • Potency: Dinaciclib is the most potent biochemical inhibitor of CDK2. 35DCPCA shows moderate biochemical potency.

  • Selectivity: 35DCPCA demonstrates high selectivity for CDK2 over CDK4, a desirable trait to reduce potential off-target effects. Palbociclib performs as expected, showing high potency for CDK4 and none for CDK2.

  • Cellular Efficacy: Dinaciclib is also the most potent compound in the cellular assay. 35DCPCA and Palbociclib show comparable cellular activity in this specific cell line, suggesting 35DCPCA has good cell permeability and engages its target effectively.

CDK2 Signaling Pathway

The diagram below illustrates the role of CDK2 in the G1/S transition of the cell cycle, providing a mechanistic context for the action of our hypothetical inhibitor.

G Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb phosphorylates & inactivates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription of CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition (DNA Synthesis) CDK2->G1_S_Transition promotes Inhibitor 35DCPCA (Hypothetical Inhibitor) Inhibitor->CDK2 INHIBITS

Sources

Comparative Genomics of Fungal Resistance to 2-chloro-N-(3,5-dichlorophenyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the genetic basis of resistance to the fungicide 2-chloro-N-(3,5-dichlorophenyl)acetamide. While specific resistance mechanisms to this particular compound are not extensively documented in publicly available literature, this document outlines a robust comparative genomics workflow. This approach will enable researchers to identify and characterize the genetic determinants of resistance in fungal pathogens, drawing upon established principles of fungicide resistance research.[1][2][3]

Introduction to this compound and Fungicide Resistance

This compound is a synthetic organic compound whose structural characteristics suggest it may possess biological activity.[4] While its precise mode of action as a fungicide is yet to be fully elucidated, compounds with similar acetamide structures have demonstrated antimicrobial and antifungal properties.[5][6][7] The emergence of resistance to fungicides is a significant threat to agriculture and human health, often arising from genetic mutations in the target pathogen.[2][8] These mutations can alter the drug's target site, increase its efflux from the cell, or lead to its metabolic detoxification.[9][10]

Comparative genomics offers a powerful approach to unravel these resistance mechanisms by comparing the genomes of resistant and susceptible organisms.[3][11] This guide will detail the experimental and bioinformatic steps necessary to conduct such a study, providing a roadmap for identifying candidate resistance genes and mutations.

Experimental Design for Comparative Genomics of Fungicide Resistance

A well-designed experiment is crucial for generating high-quality genomic data that can reliably identify the genetic basis of resistance.

Isolation and Phenotypic Characterization of Resistant and Susceptible Fungal Strains

The first step is to acquire a collection of fungal isolates of the same species, exhibiting varying levels of susceptibility to this compound. This can be achieved through:

  • Field Isolation: Collecting fungal isolates from environments with a history of fungicide application.

  • Laboratory Selection: Subjecting a susceptible wild-type strain to gradually increasing concentrations of the fungicide to select for resistant mutants.

Once isolates are obtained, their resistance levels must be quantified.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare Fungal Spore Suspension: Grow the fungal isolates on a suitable agar medium. Harvest spores and adjust the concentration to 1 x 10^5 spores/mL in a sterile saline solution.

  • Prepare Fungicide Dilutions: Create a two-fold serial dilution of this compound in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculation: Add 10 µL of the spore suspension to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the fungicide that completely inhibits visible fungal growth.

Data Presentation: Phenotypic Resistance Profiles

Isolate IDOriginMIC (µg/mL) of this compoundPhenotype
WT-S1Lab Strain2Susceptible
FR-F1Field Isolate128Resistant
FR-F2Field Isolate256Resistant
LR-L1Lab Selected64Resistant
Whole-Genome Sequencing

High-throughput sequencing of the genomes of both resistant and susceptible isolates is the core of the comparative genomics approach.

Experimental Protocol: DNA Extraction and Sequencing

  • Fungal Culture and DNA Extraction: Grow each isolate in liquid culture. Harvest the mycelia and extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit.

  • Library Preparation: Prepare sequencing libraries using a standard library preparation kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of sufficient depth (typically >30x coverage).

Bioinformatic Analysis of Genomic Data

The raw sequencing data must be processed and analyzed to identify genetic variations between resistant and susceptible isolates.

Workflow for Comparative Genomic Analysis

workflow cluster_data_generation Data Generation cluster_preprocessing Data Pre-processing cluster_analysis Variant Analysis Raw Reads Raw Reads Quality Control Quality Control Raw Reads->Quality Control Read Mapping Read Mapping Quality Control->Read Mapping Variant Calling Variant Calling Read Mapping->Variant Calling Variant Annotation Variant Annotation Variant Calling->Variant Annotation Comparative Analysis Comparative Analysis Variant Annotation->Comparative Analysis

Caption: Bioinformatic workflow for comparative genomic analysis.

Experimental Protocol: Bioinformatic Pipeline

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Genome Assembly (for new genomes): If a high-quality reference genome is not available, assemble the reads de novo using assemblers like SPAdes or MEGAHIT.

  • Read Mapping: Align the quality-filtered reads from each isolate to a high-quality reference genome of the same species using a tool like BWA or Bowtie2.[12]

  • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) using variant callers like GATK or SAMtools.[13]

  • Variant Annotation: Annotate the identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift) using tools like SnpEff or ANNOVAR.

  • Comparative Analysis: Compare the annotated variants between the resistant and susceptible groups to identify variants that are unique to or enriched in the resistant isolates.

Identifying Candidate Resistance Genes and Mechanisms

The comparative analysis will generate a list of candidate genes and mutations potentially responsible for resistance.

Common Mechanisms of Fungicide Resistance

Based on studies of other fungicides, resistance to this compound could be conferred by:

  • Target-site mutations: Non-synonymous mutations in the gene encoding the protein targeted by the fungicide.[1]

  • Increased gene copy number: Duplication of the target gene, leading to its overexpression.[9][11]

  • Overexpression of efflux pumps: Mutations in regulatory regions or amplification of genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, which actively pump the fungicide out of the cell.[2][10]

  • Metabolic detoxification: Mutations leading to the overexpression of enzymes that metabolize and inactivate the fungicide.

Data Presentation: Candidate Resistance Genes

Gene IDGene Name (predicted)ChromosomePositionVariant TypeAmino Acid ChangePutative FunctionPresent in Resistant Isolates
GENE001cyp5111,234,567SNPY136FSterol 14-alpha demethylaseYes
GENE002abcT132,345,678Gene Duplication-ABC transporterYes
GENE003mfsT253,456,789Upstream SNP-MFS transporterYes

Validation of Candidate Resistance Genes

Functional validation is essential to confirm the role of candidate genes and mutations in conferring resistance.

Experimental Protocol: Gene Knockout and Complementation

  • Gene Knockout: Create a knockout mutant of the candidate resistance gene in a susceptible wild-type strain using CRISPR-Cas9 or homologous recombination.

  • Phenotypic Analysis: Determine the MIC of the knockout mutant to this compound. A decrease in resistance would support the gene's role.

  • Gene Complementation: Introduce a wild-type copy of the candidate gene back into the knockout mutant. Restoration of the resistant phenotype would confirm the gene's function.

Signaling Pathway Implicated in Resistance

pathway cluster_cell Fungal Cell Fungicide Fungicide Target Protein Target Protein Fungicide->Target Protein Inhibition Efflux Pump Efflux Pump Fungicide->Efflux Pump Export Detoxifying Enzyme Detoxifying Enzyme Fungicide->Detoxifying Enzyme Inactivation Cellular Process Cellular Process Target Protein->Cellular Process Essential Function

Caption: Potential mechanisms of fungicide action and resistance.

Conclusion

This guide provides a comprehensive, albeit generalized, workflow for the comparative genomic analysis of fungal resistance to this compound. By combining robust experimental design, high-throughput sequencing, and rigorous bioinformatic analysis, researchers can effectively identify and validate the genetic determinants of resistance. Understanding these mechanisms is a critical first step in developing strategies to combat fungicide resistance and ensure the continued efficacy of antifungal treatments.

References

  • Genomic Surveillance and Molecular Evolution of Fungicide Resistance in European Populations of Wheat Powdery Mildew. (2025). PubMed Central.
  • The Genetic Architecture of Emerging Fungicide Resistance in Populations of a Global Wheat P
  • The genetic architecture of emerging fungicide resistance in populations of a global wheat p
  • Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. (n.d.). MDPI.
  • Exploitation of genomics in fungicide research: current status and future perspectives. (n.d.). PMC.
  • Using genomics to understand the mechanisms of virulence and drug resistance in fungal p
  • Genetic Architecture of Emerging Fungicide Resistance in Populations of a Global Wheat Pathogen. (n.d.). Genome Biology and Evolution | Oxford Academic.
  • Bioinformatics approaches to the study of antimicrobial resistance. (n.d.). PMC - NIH.
  • Antibiotic Resistance Genes (ARGs)
  • Utilizing Metagenomic Data and Bioinformatic Tools for Elucidating Antibiotic Resistance Genes in Environment. (n.d.). Frontiers.
  • This compound. (n.d.). PMC - NIH.
  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.).
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PMC - NIH.

Sources

Validating In Silico Models: A Comparative Guide to Experimental Verification of 2-chloro-N-(3,5-dichlorophenyl)acetamide Binding

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational modeling has emerged as a powerful tool to predict and understand the interactions between small molecules and their protein targets.[1] An in silico model, however, is a prediction that necessitates rigorous experimental validation to be considered a reliable foundation for further drug development efforts.[2][3] This guide provides a comprehensive comparison of key experimental techniques for validating a hypothetical in silico model of 2-chloro-N-(3,5-dichlorophenyl)acetamide binding to a putative cysteine-containing enzyme target. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data.

The chloro-acetamide functional group present in this compound is known to be a reactive electrophile capable of forming covalent bonds with nucleophilic residues on proteins, particularly cysteine.[4] Our hypothetical in silico model, therefore, predicts a specific binding pose and covalent modification of a key cysteine residue within the active site of our target enzyme. This guide will explore a multi-faceted approach to experimentally confirm this prediction, moving from initial binding confirmation to detailed thermodynamic and kinetic characterization, and finally to cellular target engagement.

The Validation Cross: A Framework for Rigorous Confirmation

To ensure a comprehensive validation of the in silico model, we will adhere to the principles of the "validation cross," which dictates that a true interaction is confirmed by observing binding effects on both the ligand and the protein, and ensuring the integrity of both entities under assay conditions.[5] Our experimental strategy will therefore employ a suite of biophysical and biochemical assays designed to probe these different aspects of the interaction.

Biophysical Assays: Direct Measurement of Binding

Biophysical techniques provide direct evidence of binding and can quantify the thermodynamic and kinetic parameters of the interaction between a small molecule and its target protein.[6][] These methods are crucial for the initial confirmation of a predicted interaction and for providing quantitative data to assess the accuracy of the in silico model's binding affinity predictions.

Differential Scanning Fluorimetry (DSF)

Principle: DSF, also known as Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding.[8][9] The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[10][11] This technique is a rapid and cost-effective method for initial hit validation.[12]

Experimental Protocol:

  • Preparation: Prepare a solution of the purified target enzyme at a final concentration of 2-5 µM in a suitable buffer. Prepare a stock solution of this compound in DMSO.

  • Assay Setup: In a 96- or 384-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

  • Compound Addition: Add this compound to the protein-dye mixture across a range of concentrations. Include a DMSO-only control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its midpoint.

  • Data Analysis: A positive shift in Tm in the presence of the compound compared to the DMSO control indicates binding.

Expected Outcome for Validation: A concentration-dependent increase in the Tm of the target enzyme would confirm a direct interaction with this compound.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[13][14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][15]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified target enzyme in a well-defined buffer. Prepare a solution of this compound in the same buffer. It is critical that the buffer for the protein and ligand are precisely matched to avoid large heats of dilution.[16]

  • ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.[17][18]

Expected Outcome for Validation: A successful ITC experiment will yield a measurable heat change upon binding, allowing for the determination of the binding affinity and thermodynamics. This provides strong quantitative validation of the in silico model's predicted binding energy.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[19][20] It provides real-time kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.[3]

Experimental Protocol:

  • Chip Preparation: Immobilize the purified target enzyme onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a suitable kinetic model to determine kon, koff, and KD.

Expected Outcome for Validation: The detection of a concentration-dependent binding response will confirm the interaction. The kinetic data will provide deeper insights into the binding mechanism, which can be compared with predictions from molecular dynamics simulations.

Biochemical Assays: Probing Functional Consequences

While biophysical assays confirm binding, biochemical assays are essential to determine if this binding event translates into a functional consequence, such as enzyme inhibition.[21]

Enzymatic Inhibition Assay

Principle: This assay measures the effect of this compound on the catalytic activity of the target enzyme.[22] If the compound binds to the active site as predicted, it should inhibit the enzyme's function.

Experimental Protocol:

  • Assay Development: Develop a robust assay to measure the activity of the target enzyme. This could be a colorimetric, fluorescent, or luminescent assay that monitors the consumption of a substrate or the formation of a product over time.[23]

  • Inhibitor Titration: Perform the enzymatic reaction in the presence of increasing concentrations of this compound.

  • Data Acquisition: Measure the enzyme activity at each inhibitor concentration.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[24][25]

Expected Outcome for Validation: A concentration-dependent decrease in enzyme activity, yielding a measurable IC50 value, would provide strong evidence that the compound binds to a functionally relevant site on the enzyme, as predicted by the in silico model.

Cellular Assays: Confirming Target Engagement in a Biological Context

Validating that a compound can bind to its purified target is a critical first step, but it is equally important to demonstrate that it can engage its target within the complex environment of a living cell.[26][27]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA extends the principle of DSF to the cellular level. It measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[26]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle-treated control.

  • Heating: Heat the treated cells or cell lysates at a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Target Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Expected Outcome for Validation: A positive thermal shift in the CETSA experiment would confirm that this compound can enter the cell and bind to its intended target in a physiologically relevant context.[28]

Data Summary and Comparison

The following table summarizes the key outputs and considerations for each validation technique:

TechniqueKey Output(s)ThroughputSample ConsumptionInsights Provided
DSF ΔTmHighLowDirect binding, protein stabilization
ITC KD, n, ΔH, ΔSLowHighThermodynamics of binding
SPR KD, kon, koffMediumMediumKinetics of binding
Enzymatic Assay IC50, KiHighLowFunctional consequence of binding
CETSA Thermal ShiftMediumHighCellular target engagement

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the experimental validation process, starting from the in silico model and progressing through biophysical, biochemical, and cellular assays.

Validation_Workflow cluster_biophysical Direct Binding Confirmation cluster_biochemical Functional Validation cluster_cellular In-Cellulo Target Engagement InSilico In Silico Model (Binding Pose & Affinity Prediction) Biophysical Biophysical Assays InSilico->Biophysical Confirm Interaction Biochemical Biochemical Assays Biophysical->Biochemical Assess Function DSF DSF (ΔTm) Biophysical->DSF ITC ITC (KD, ΔH, ΔS) Biophysical->ITC SPR SPR (KD, kon, koff) Biophysical->SPR Cellular Cellular Assays Biochemical->Cellular Confirm in Cellular Context Enzyme_Assay Enzymatic Assay (IC50, Ki) Biochemical->Enzyme_Assay CETSA CETSA (Thermal Shift) Cellular->CETSA Validated_Model Validated Model DSF->Validated_Model ITC->Validated_Model SPR->Validated_Model Enzyme_Assay->Validated_Model CETSA->Validated_Model

Caption: Experimental workflow for validating an in silico model.

Conclusion

The validation of an in silico model is a critical process in drug discovery that requires a multi-pronged experimental approach. By combining biophysical techniques to confirm direct binding and quantify its parameters, biochemical assays to assess functional consequences, and cellular assays to demonstrate target engagement in a relevant biological context, researchers can build a strong, evidence-based case for the accuracy of their computational predictions. This rigorous validation process provides the necessary confidence to advance promising compounds through the drug development pipeline. The methods described in this guide offer a robust framework for validating the binding of this compound to its putative target and can be adapted for the validation of a wide range of small molecule-protein interactions.

References

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A Researcher's Guide to Ensuring Reproducibility in Preclinical Findings: A Case Study with 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress.[1][2][3][4] The journey from a newly synthesized compound to a potential therapeutic is paved with rigorous validation and verification. This guide provides a comprehensive framework for assessing the reproducibility of the biological effects of a novel chemical entity, using the hypothetical case of 2-chloro-N-(3,5-dichlorophenyl)acetamide (referred to henceforth as 'Compound X'). While the specific biological activities of Compound X are not extensively documented in publicly available literature, its journey of characterization serves as an ideal model to illustrate the principles of robust and reproducible preclinical research.

This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.

Part 1: Foundational Steps – Ensuring the Integrity of Your Starting Material

Before any biological assessment, the identity and purity of the test compound must be unequivocally established. This is a critical, yet often overlooked, source of experimental variability.

1.1 Physicochemical Characterization of Compound X

The synthesis of chloro-N-aryl acetamides is a well-established chemical process.[5][6][7] However, minor variations in reaction conditions can lead to impurities that may have their own biological effects, confounding your results.

  • Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential to confirm that the synthesized molecule is indeed this compound.[8][9]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. For biological assays, a purity of >95% is generally required, with some sensitive applications demanding >98%.[10]

Table 1: Physicochemical Characterization of Compound X

ParameterMethodSpecificationResult
Identity¹H-NMR, ¹³C-NMR, MSConforms to structureConfirmed
PurityHPLC≥98%98.7%
AppearanceVisual InspectionWhite to off-white solidConforms
SolubilityDMSO, Ethanol≥10 mMSoluble

Part 2: In Vitro Biological Screening – Establishing a Reproducible Effect

Let us hypothesize that an initial high-throughput screening campaign has suggested that Compound X possesses anti-proliferative activity against the human colorectal carcinoma cell line, HCT116. The next crucial step is to validate and quantify this effect in a reproducible manner.

2.1 Assessing Cell Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Experimental Protocol:

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.

  • Incubation: Treat the cells with the various concentrations of Compound X and a vehicle control (0.1% DMSO) for 48 hours. Include a known cytotoxic agent, such as Staurosporine (1 µM), as a positive control.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log concentration of Compound X. Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model.

Ensuring Reproducibility:

  • Assay Quality Control: For each 96-well plate, calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Independent Replicates: The experiment should be repeated at least three independent times, ideally by different operators on different days, to assess inter-experimental variability.

Table 2: Hypothetical Cell Viability Data for Compound X in HCT116 Cells

TreatmentIC₅₀ (µM) - Experiment 1IC₅₀ (µM) - Experiment 2IC₅₀ (µM) - Experiment 3Mean IC₅₀ (µM) ± SD
Compound X12.514.113.313.3 ± 0.8
Doxorubicin (Control)0.80.90.750.82 ± 0.08

Part 3: Elucidating the Mechanism of Action – A Deeper Dive into Reproducibility

The observation that Compound X reduces cell viability is a good starting point, but understanding how it does so is critical for its development. Let's hypothesize that Compound X induces apoptosis. We can investigate this by examining the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.

3.1 Western Blotting for Cleaved Caspase-3

Experimental Protocol:

  • Cell Lysis: Treat HCT116 cells with Compound X at its IC₅₀ and 2x IC₅₀ concentrations (13.3 µM and 26.6 µM) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein, such as GAPDH or β-actin, to ensure equal protein loading.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the cleaved caspase-3 signal to the loading control.

Ensuring Reproducibility:

  • Antibody Validation: Use a well-validated primary antibody for cleaved caspase-3. The antibody should be specific and show a clean band at the expected molecular weight.

  • Consistent Protocols: Adherence to a standardized protocol for all steps, from cell lysis to imaging, is crucial.[11]

  • Quantitative Analysis: Densitometry provides a quantitative measure of protein expression, which is more objective and reproducible than a qualitative assessment of band intensity.

Part 4: Comparative Analysis with an Alternative Compound

To put the biological effects of Compound X into context, it is essential to compare it with a well-characterized compound that is known to act through a similar mechanism. For our hypothetical scenario of apoptosis induction, a suitable comparator would be a known chemotherapeutic agent like Doxorubicin.

Table 3: Comparative Analysis of Compound X and Doxorubicin

ParameterCompound XDoxorubicin
Cell Viability (HCT116)
Mean IC₅₀ (µM)13.30.82
Apoptosis Induction
Cleaved Caspase-3 (Fold increase vs. control)4.25.1

This comparative analysis provides a benchmark for the potency of Compound X and helps to validate that its observed effects are in a biologically relevant range.

Part 5: Visualization of Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways are essential for communicating complex scientific concepts and ensuring that protocols are followed consistently.

experimental_workflow cluster_synthesis Compound X Synthesis & QC cluster_invitro In Vitro Screening cluster_moa Mechanism of Action cluster_comparison Comparative Analysis synthesis Synthesis of This compound qc Purity & Identity (NMR, MS, HPLC) synthesis->qc cell_culture HCT116 Cell Culture qc->cell_culture mtt_assay MTT Assay (IC50 Determination) cell_culture->mtt_assay western_blot Western Blot for Cleaved Caspase-3 mtt_assay->western_blot comparison Compare with Doxorubicin western_blot->comparison

Caption: Experimental workflow for assessing the reproducibility of Compound X's biological effects.

apoptosis_pathway compound_x Compound X intrinsic_pathway Intrinsic Apoptotic Pathway compound_x->intrinsic_pathway caspase_9 Caspase-9 intrinsic_pathway->caspase_9 caspase_3 Caspase-3 caspase_9->caspase_3 cleaved_caspase_3 Cleaved Caspase-3 caspase_3->cleaved_caspase_3 apoptosis Apoptosis cleaved_caspase_3->apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by Compound X.

Conclusion: A Culture of Reproducibility

The challenge of reproducibility in preclinical research is a multifaceted issue that requires a commitment to rigorous experimental design, execution, and reporting.[12][13] By treating a novel compound like this compound with the systematic approach outlined in this guide, researchers can build a strong foundation of reliable and reproducible data. This not only enhances the credibility of individual research findings but also accelerates the translation of promising scientific discoveries into tangible benefits for society. Adhering to these principles fosters a culture where rigor and transparency are paramount, ultimately strengthening the entire scientific enterprise.[1][2][3]

References

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  • Samsa, G., & Samsa, L. (2018). A Guide to Reproducibility in Preclinical Research. PubMed. [Link]

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  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research – lessons to learn from clinical research. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o420. [Link]

  • Ulutaş, A., & Yilmaz, F. (2025). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

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  • Aliyeva, L. I., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

  • Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

  • Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o299. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • Missioui, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 11), 1061–1063. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445. [Link]

  • Fathalla, O. A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(18), 5898. [Link]

  • Sharma, N., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 183–201. [Link]

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A Comparative Guide to the Degradation Pathways of Chloroacetamide Herbicides: Alachlor, Metolachlor, and Butachlor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the degradation pathways of three widely used chloroacetamide herbicides: alachlor, metolachlor, and butachlor. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the intricate mechanisms governing the environmental fate of these compounds. By synthesizing data from numerous studies, we aim to offer a clear, in-depth understanding of the microbial, abiotic, and plant-mediated transformations that dictate their persistence and potential impact on ecosystems.

Introduction to Chloroacetamide Herbicides

Chloroacetamide herbicides are a class of selective, pre-emergence herbicides extensively used in modern agriculture to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and rice. Their efficacy lies in the inhibition of very-long-chain fatty acid synthesis in susceptible plants.[1] The general chemical structure consists of a chloroacetyl group attached to a substituted aniline ring. While their agricultural benefits are significant, their widespread use has led to concerns about their environmental persistence and the potential toxicity of their degradation products.[2] Understanding the comparative degradation pathways of prominent chloroacetamides like alachlor, metolachlor, and butachlor is crucial for assessing their environmental risk and developing effective remediation strategies.

Major Degradation Pathways: A Comparative Overview

The environmental degradation of chloroacetamide herbicides is a complex process influenced by a combination of microbial, chemical, and biological factors. The primary routes of transformation include microbial degradation, abiotic degradation (hydrolysis and photolysis), and metabolism within plants.

Microbial Degradation

Microbial activity is the most significant factor driving the degradation of chloroacetamide herbicides in soil and aquatic environments.[1] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds.[2]

The initial steps in the microbial degradation of chloroacetamides often involve one or more of the following key reactions:

  • N-Dealkylation and C-Dealkylation: This involves the removal of alkyl groups from the nitrogen atom or other parts of the molecule. This is a common initial step in the breakdown of all three herbicides.[2]

  • Dechlorination: The removal of the chlorine atom is a critical detoxification step, as it significantly reduces the herbicidal activity and toxicity of the molecule. This can occur under both aerobic and anaerobic conditions.[2]

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or side chains makes the molecule more water-soluble and susceptible to further degradation.[2]

  • Amide Hydrolysis: Cleavage of the amide bond can also occur, leading to the formation of distinct metabolites.

Under aerobic conditions, the degradation pathway for chloroacetamide herbicides in bacteria is often initiated by an N/C-dealkylation reaction, which is then followed by hydroxylation of the aromatic ring and subsequent cleavage.[2] In contrast, under anaerobic conditions, dechlorination is typically the initial reaction.[2] Fungal degradation pathways are generally more complex and can result in a wider variety of metabolites.[2]

Abiotic Degradation

Abiotic processes, primarily hydrolysis and photolysis, also contribute to the breakdown of chloroacetamide herbicides, although generally to a lesser extent than microbial degradation under typical environmental conditions.

  • Hydrolysis: This chemical breakdown in the presence of water is generally a slow process for chloroacetamides at neutral pH.[3][4] The rate of hydrolysis is influenced by pH and temperature, with faster degradation observed under acidic or basic conditions and at higher temperatures.[3] Base-catalyzed hydrolysis often proceeds via a nucleophilic substitution (SN2) reaction, replacing the chlorine atom with a hydroxyl group.[3] Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and ether groups.[3]

  • Photolysis: Degradation by sunlight (photolysis) can occur when herbicides are present on the soil surface or in clear water. The rate of photolysis is dependent on the intensity and wavelength of light. For instance, the half-life of butachlor under UV photolysis in deionized water has been reported to be as short as 7.54 minutes, while its hydrolysis half-life at pH 7 is approximately 1155 days.[3]

Plant Metabolism

Plants, particularly tolerant crop species, can metabolize and detoxify chloroacetamide herbicides. This metabolic detoxification is a key factor in their selectivity. The primary mechanism of detoxification in plants is conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferase (GST) enzymes.[1] This conjugation reaction effectively neutralizes the herbicidal activity of the molecule.[1] Following conjugation, the herbicide-GSH conjugate is further metabolized through a series of reactions, ultimately leading to the formation of non-toxic, stable metabolites that can be sequestered in the plant's vacuoles.

Comparative Analysis of Degradation Rates and Metabolites

The rate of degradation and the major metabolites formed vary among alachlor, metolachlor, and butachlor due to differences in their chemical structures. The following table summarizes available data on their degradation half-lives and key metabolites in soil. It is important to note that half-lives can vary significantly depending on soil type, microbial population, temperature, and moisture content.

HerbicideDegradation PathwayTypical Half-life (t₁/₂) in SoilMajor Metabolites
Alachlor Microbial, Abiotic4-21 days[5][[“]]2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), 2,6-Diethylaniline (DEA), Alachlor ethanesulfonic acid (ESA), Alachlor oxanilic acid (OA)[7][8]
Metolachlor Microbial, Abiotic33-182 days[[“]][9]Metolachlor ethanesulfonic acid (ESA), Metolachlor oxanilic acid (OA), 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide[4][10]
Butachlor Microbial, Abiotic1.6-60 days[10][11]2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide, 2-Chloro-N-(2,6-diethylphenyl)acetamide, 2,6-Diethylaniline[12][13]

Causality Behind Degradation Rate Differences: The longer persistence of metolachlor compared to alachlor and butachlor can be attributed to its chemical structure, which confers greater resistance to microbial attack.[[“]] Conversely, the presence of different alkyl substituents on the aniline ring and the N-alkyl group influences the susceptibility of these herbicides to enzymatic degradation.

Experimental Protocol: Studying Herbicide Degradation in Soil Microcosms

To provide a practical framework for researchers, this section outlines a detailed, step-by-step methodology for a laboratory-based soil microcosm study to evaluate the degradation of a chloroacetamide herbicide. This protocol is based on the principles outlined in the OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[14][15]

Objective: To determine the rate of degradation and identify the major transformation products of a chloroacetamide herbicide in soil under controlled aerobic conditions.

Materials:

  • Test herbicide (e.g., alachlor, metolachlor, or butachlor)

  • Radiolabeled (¹⁴C) herbicide (optional, for mass balance studies)

  • Freshly collected agricultural soil (sieved to <2 mm)

  • Incubation vessels (e.g., 250 mL biometer flasks)

  • Trapping solutions for volatile products (e.g., ethylene glycol and potassium hydroxide)

  • Extraction solvents (e.g., acetonitrile, methanol, water)

  • Analytical instrumentation (HPLC-DAD, LC-MS/MS, or GC-MS)

  • Standard laboratory equipment (balances, pipettes, shakers, incubator)

Methodology:

  • Soil Characterization and Preparation:

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Adjust the soil moisture content to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize.

  • Herbicide Application:

    • Prepare a stock solution of the test herbicide in a suitable solvent.

    • Apply the herbicide solution evenly to the soil samples to achieve the desired concentration (typically corresponding to the recommended field application rate). For ¹⁴C-labeled studies, a known amount of radioactivity is applied.

    • Prepare untreated control samples (soil with no herbicide) and sterile control samples (sterilized soil with herbicide) to differentiate between microbial and abiotic degradation.

  • Incubation:

    • Place the treated and control soil samples into the incubation vessels. If using biometer flasks, add trapping solutions to the side arms to capture ¹⁴CO₂ and volatile organic compounds.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a defined period (e.g., up to 120 days).

    • Maintain soil moisture throughout the incubation period by periodically adding deionized water.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample duplicate or triplicate flasks for each treatment.

    • Extract the soil samples with an appropriate solvent or series of solvents to recover the parent herbicide and its metabolites. This may involve shaking or sonication followed by centrifugation.

  • Analysis:

    • Analyze the soil extracts using a validated analytical method such as HPLC-DAD or LC-MS/MS to quantify the concentration of the parent herbicide and identify and quantify its transformation products.[8][12][14][16][17]

    • Analyze the trapping solutions to determine the extent of mineralization (¹⁴CO₂ production) and the formation of volatile metabolites.

  • Data Analysis:

    • Plot the concentration of the parent herbicide against time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation half-life (DT₅₀) of the herbicide in the soil.

    • Identify and quantify the major metabolites, and plot their formation and decline over time.

    • For radiolabeled studies, perform a mass balance to account for the distribution of radioactivity in the soil, extracts, and trapping solutions.

Visualizing Degradation Pathways and Workflows

To visually represent the complex processes described, the following diagrams have been generated using Graphviz.

Generalized Degradation Pathway of Chloroacetamide Herbicides

Parent Chloroacetamide Herbicide Dealkylated N/C-Dealkylated Metabolite Parent->Dealkylated Microbial Dealkylation Dechlorinated Dechlorinated Metabolite Parent->Dechlorinated Microbial/Abiotic Dechlorination Conjugated Glutathione Conjugate Parent->Conjugated Plant Metabolism (GST) Hydroxylated Hydroxylated Metabolite Dealkylated->Hydroxylated Microbial Hydroxylation Dechlorinated->Hydroxylated Microbial Hydroxylation RingCleavage Ring Cleavage Products Hydroxylated->RingCleavage Microbial Metabolism Mineralization CO2 + H2O + Biomass RingCleavage->Mineralization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Char Soil Characterization Soil_Collection->Soil_Char Moisture_Adj Moisture Adjustment Soil_Char->Moisture_Adj Pre_Incubation Pre-incubation Moisture_Adj->Pre_Incubation Herbicide_App Herbicide Application Pre_Incubation->Herbicide_App Incubation Incubation Herbicide_App->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction Sampling->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Kinetics, Metabolites) Analysis->Data_Analysis

Caption: Workflow for a soil microcosm herbicide degradation study.

Conclusion

The environmental fate of alachlor, metolachlor, and butachlor is governed by a complex interplay of microbial, chemical, and biological processes. While sharing common degradation reactions such as dealkylation, dechlorination, and hydroxylation, their persistence in the environment varies significantly, with metolachlor generally exhibiting the longest half-life. Microbial degradation is the primary driver of their transformation in soil, leading to a variety of metabolites, some of which may have their own environmental significance. A thorough understanding of these comparative degradation pathways is essential for accurate environmental risk assessment and the development of sustainable agricultural practices. The provided experimental protocol offers a robust framework for researchers to further investigate the degradation of these and other herbicides.

References

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of AOAC International, 83(1), 15-23. [Link]

  • Kaur, R., & Goyal, D. (2020). Proposed possible metabolic pathways of butachlor degradation by Bacillus altitudinis A16. ResearchGate. [Link]

  • Li, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]

  • Eawag. Alachlor Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Lee, H., & Kim, D. U. (2022). Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis. MDPI. [Link]

  • Cheng, J., et al. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. PMC. [Link]

  • Roberts, A. L., & Carlson, D. L. (2003). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Chesters, G., et al. (1989). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. PubMed. [Link]

  • Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. Critical Reviews in Microbiology, 24(1), 1-22. [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Zheng, J. W., et al. (2013). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate. [Link]

  • Lin, Z., et al. (2021). Current insights into the microbial degradation for butachlor: strains, metabolic pathways, and molecular mechanisms. ProQuest. [Link]

  • OECD. (2000). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. EPP Ltd. [Link]

  • Barcelo, D., et al. (2000). Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS). PubMed. [Link]

  • Thurman, E. M., et al. (1996). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. USGS Publications Warehouse. [Link]

  • Sanyal, I., & Kulshrestha, G. (2002). Postulated microbial metabolism of metolachlor by the mixed fungal culture. ResearchGate. [Link]

  • Sanyal, I., & Kulshrestha, G. (2002). Metabolism of Metolachlor by Fungal Cultures. ResearchGate. [Link]

  • Ferrer, I., et al. (1997). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

  • Kim, J. H., et al. (2012). Proposed metabolic pathway of butachlor in soil under aerobic conditions. ResearchGate. [Link]

  • Mohanty, S. S., & Jena, H. M. (2019). Structure of butachlor metabolites in soil. ResearchGate. [Link]

  • Imfeld, G., et al. (2020). Dissipation of S-metolachlor and butachlor in agricultural soils and responses of bacterial communities: Insights from compound-specific isotope and biomolecular analyses. Semantic Scholar. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD. [Link]

  • Liu, X., et al. (2020). Proposed metabolic pathway of metolachlor by P. oxalicum sp. strain MET-F-1. ResearchGate. [Link]

  • Liu, D., et al. (2005). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. ResearchGate. [Link]

  • Graham, L. A., et al. (1999). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. SETAC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and environmental stewardship. The synthesis and handling of novel compounds like 2-chloro-N-(3,5-dichlorophenyl)acetamide necessitate a rigorous understanding not only of their application but also of their entire lifecycle, culminating in safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a culture of safety and compliance within your laboratory.

Hazard Identification and Immediate Safety Protocols

Core Principle: Treat this compound as a hazardous substance. Do not dispose of it via standard laboratory drains or in regular trash.[1][3] Its chlorinated organic nature makes it persistent and potentially harmful to aquatic life and the environment.[4][5]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. Before handling the compound in any form (pure, in solution, or as waste), ensure the following are in use:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and contact with airborne dust particles, which can cause serious eye irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation and potential allergic reactions.[7][8] Gloves must be inspected before use and disposed of after handling.[7]
Body Protection Laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.Avoids inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][9]

Always wash hands thoroughly after handling the chemical, even after removing gloves, to prevent inadvertent exposure.[1][2]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins at the point of generation. As a chlorinated organic compound, this compound must be managed as hazardous waste.

Causality: The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10] Chlorinated organic compounds are of particular concern because their improper disposal can lead to the formation of persistent and toxic byproducts in the environment.[4][5] Mixing halogenated waste with non-halogenated solvent waste makes the entire volume significantly more expensive and difficult to dispose of, as it contaminates the solvent stream that could otherwise be recovered or recycled.[11]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, have a secure, tight-fitting lid, and be made of a material like high-density polyethylene (HDPE).[12]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must clearly state:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Segregation: This is a critical step.

    • DO collect this waste separately.

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[11]

    • DO NOT mix with aqueous waste, acids, or bases.[11]

  • Safe Storage: Keep the waste container closed at all times, except when adding waste.[12] Store it in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet. This prevents spills and minimizes exposure.

The Disposal Workflow: From Laboratory to Destruction

Disposal of this chemical is not a "do-it-yourself" process. It must be managed by licensed professionals at an approved facility.[7][9][13] The most effective and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration.[4][5]

Causality: High-temperature incineration (typically >1800°F) with subsequent scrubbing of the off-gases breaks down the complex chlorinated molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen halides.[4] The hydrogen halides are then neutralized in a scrubber, preventing the release of acidic and polluting gases into the atmosphere.[4][14] Land burial is strongly discouraged as it can lead to groundwater contamination and the generation of more toxic, persistent degradation products.[4][5]

Procedural Steps for Disposal
  • Consult Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They manage the hazardous waste program and have contracts with licensed disposal vendors.

  • Request a Waste Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal. Provide all information from your waste label.

  • Prepare for Transport: Ensure the container is sealed, clean on the outside, and properly labeled.[12] EHS personnel will collect the waste from your lab. They will then consolidate it with other compatible waste streams for shipment to a Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation: Maintain a record of the waste generated and disposed of from your laboratory. This is a key component of regulatory compliance.

The entire disposal process can be visualized through the following workflow:

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Vendor Operations cluster_tsdf Final Disposal A Waste Generation (Pure solid or in solution) B Select & Label Dedicated Waste Container (Halogenated Organics) A->B C Segregate Waste (Keep separate from non-halogenated, aqueous, acids, bases) B->C D Store Securely in Satellite Accumulation Area C->D E Request Waste Pickup (via Institutional EHS) D->E F EHS Collects Waste from Laboratory E->F G Waste Consolidation (Bulking with compatible waste) F->G H Shipment to Licensed TSDF Vendor G->H I High-Temperature Incineration (>1800°F) H->I J Off-Gas Treatment (Scrubbing & Neutralization) I->J K Compliant Final Destruction J->K

Caption: Workflow for the compliant disposal of this compound.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is critical to mitigating risk.

  • Evacuate and Alert: If a significant amount is spilled, evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line.

  • Control and Ventilate: If the spill is small and you are trained to handle it, ensure the area is well-ventilated. Prevent the spill from entering drains.[1][3]

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (consult your SDS for recommendations, often soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, even if you cleaned it up yourself.

By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a safe research environment, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • Process for Disposal of Chlorinated Organic Residues.ACS Publications.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • Safety Data Sheet: 2-Cyano-N-(3,5-dichlorophenyl)acetamide.AK Scientific, Inc.
  • Safety Data Sheet: 2-chloroacetamide.Chemos GmbH & Co.KG.
  • Safety Data Sheet: 2-Chloroacetamide.Sigma-Aldrich.
  • Safety Data Sheet: 2-Chloroacetamide.Fisher Scientific.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides.U.S. Environmental Protection Agency.
  • Process for the incineration of chlorinated organic materials.Google Patents.
  • Safety Data Sheet: 2-Chloroacetamide.Acros Organics.
  • Safety Data Sheet: 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide.AK Scientific, Inc.
  • Safety Data Sheet: 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide.Angene Chemical.
  • Hazardous Waste Reduction.University of California, Santa Cruz - Environmental Health and Safety.
  • Safety Data Sheet: 2'-Chloroacetanilide.Fisher Scientific.
  • Requirements for Pesticide Disposal.U.S. Environmental Protection Agency.

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Definitive Guide to Personal Protective Equipment for Handling 2-chloro-N-(3,5-dichlorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of 2-chloro-N-(3,5-dichlorophenyl)acetamide, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, informed by the hazard profiles of structurally analogous compounds, is not just best practice—it is an ethical imperative.

This document moves beyond a simple checklist, delving into the rationale behind each personal protective equipment (PPE) recommendation, empowering you to make informed decisions that ensure your safety and the integrity of your research.

Hazard Analysis: Understanding the Risks of Chlorinated Acetamides

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough analysis of related chlorinated acetamides provides a strong basis for a comprehensive safety protocol. Structurally similar compounds consistently exhibit a range of hazards that we must assume are present in our target molecule.

Key Anticipated Hazards:

  • Acute Toxicity: Toxic if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5][7]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[2][4][5][7]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][3]

  • Aquatic Toxicity: Harmful to aquatic life.[1][2]

Given this hazard profile, all handling of this compound must be conducted with appropriate engineering controls and a comprehensive suite of personal protective equipment.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The selection of specific items should be guided by a task-specific risk assessment.

Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation.[2][4][5][7] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Recommended for Splash Hazard: A full-face shield worn over safety goggles is recommended when handling solutions or performing operations with a higher risk of splashing.[6]

Skin and Body Protection: A Barrier Against Irritation and Sensitization

Chlorinated acetamides are known skin irritants and potential sensitizers.[1][2][4][5][6] Protective clothing and gloves are essential to prevent dermal exposure.

  • Gloves:

    • Material: Nitrile rubber gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[8]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves immediately in the appropriate waste stream.

  • Laboratory Coat: A flame-resistant lab coat is required. For tasks with a higher risk of splashes or spills, consider impervious clothing.[4]

  • Additional Protection: For large-scale operations, consider the use of chemical-resistant aprons and shoe covers.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Fine powders and aerosols of this compound pose a significant inhalation risk, potentially causing respiratory irritation.[2][4][5][7]

  • Engineering Controls First: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize airborne concentrations.[5][9]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.

    • Type: A NIOSH-approved particulate filter respirator (e.g., N95, P100) is recommended for handling the powder.[6][10] For higher concentrations or when handling volatile solutions, a full-face respirator with appropriate cartridges may be necessary.[4]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][12]

  • Donning PPE: Don PPE in the following order: lab coat, respiratory protection (if required), eye and face protection, and finally gloves.

  • Weighing and Aliquoting:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.

    • Use appropriate tools (spatulas, weighing paper) to avoid generating dust.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly to prevent splashing.

    • If heating is required, do so in a well-ventilated fume hood.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][4][5]

    • Decontaminate all work surfaces after use.

Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour this chemical down the drain.[1][13]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][7][9]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound Task Identify Handling Task (e.g., Weighing, Dissolving, Reaction) Start->Task Scale Determine Scale of Operation (mg, g, kg) Task->Scale Engineering Work in Chemical Fume Hood? Scale->Engineering EyeProtection Select Eye/Face Protection - Safety Goggles (minimum) - Face Shield (splash risk) Engineering->EyeProtection Yes RespiratoryProtection Select Respiratory Protection - None (in fume hood) - N95/P100 (dust risk) - Full-face respirator (high concentration) Engineering->RespiratoryProtection No SkinProtection Select Skin/Body Protection - Nitrile Gloves - Lab Coat - Chemical Apron (as needed) EyeProtection->SkinProtection Handling Follow Safe Handling Procedures SkinProtection->Handling RespiratoryProtection->EyeProtection Disposal Follow Waste Disposal Plan Handling->Disposal End End: Safe Operation Complete Disposal->End

Caption: PPE selection workflow for this compound.

Summary of PPE Recommendations

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing (in fume hood) Safety GogglesNitrile Gloves, Lab CoatNot typically required
Solution Preparation Safety Goggles (Face shield if splash risk)Nitrile Gloves, Lab CoatNot typically required
Reaction Monitoring Safety GogglesNitrile Gloves, Lab CoatNot typically required
Spill Cleanup Face Shield over Safety GogglesNitrile Gloves, Lab Coat, Chemical ApronN95/P100 or higher

This guide is intended to provide a robust framework for the safe handling of this compound. It is the responsibility of every researcher to critically assess the risks associated with their specific experimental procedures and to implement the necessary controls to ensure their safety and the safety of their colleagues.

References

  • International Labour Organization and World Health Organization. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

  • Fisher Scientific. Acetamide Safety Data Sheet. [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Ronnel. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3,5-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3,5-dichlorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.